1-(Benzyloxy)-4-iodobenzene
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-iodo-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWFGAWFTAZWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941347 | |
| Record name | 1-(Benzyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-68-8 | |
| Record name | Benzene, 1-iodo-4-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyloxy)-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Benzyloxy)-4-iodobenzene chemical properties
An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene: Properties, Reactivity, and Applications in Modern Synthesis
Executive Summary: this compound is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a stable benzyl ether protecting group and a highly reactive carbon-iodine bond, makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, and core reactivity, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols and mechanistic insights are provided to empower scientists in leveraging this reagent for the construction of complex molecular architectures.
This compound, also known by its IUPAC name 1-iodo-4-(phenylmethoxy)benzene, is a bifunctional organic compound that serves as a cornerstone in multi-step organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two key moieties. The benzyl ether group provides a robust protecting group for a phenolic oxygen, stable to a wide array of non-reductive conditions, which can be selectively removed in later synthetic stages via hydrogenolysis. Concurrently, the iodo-substituent on the aromatic ring acts as a highly effective leaving group, positioning the molecule as a prime electrophilic partner in cross-coupling chemistry. The high reactivity of the C(sp²)–I bond allows for selective transformations under mild conditions, often preserving other, less reactive C–Br or C–Cl bonds within the same molecule.[2] This guide will elucidate the core properties and synthetic utility of this valuable reagent.
Physicochemical and Safety Profile
This compound is typically a white to pale amber crystalline solid at room temperature.[3][4] Its key physical and chemical identifiers are summarized below for quick reference.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19578-68-8 | [1][5][6] |
| Molecular Formula | C₁₃H₁₁IO | [1][6] |
| Molecular Weight | 310.13 g/mol | [1][5] |
| IUPAC Name | 1-iodo-4-(phenylmethoxy)benzene | [1] |
| Appearance | White to pale amber solid/crystal | [3][4] |
| Melting Point | 55.0 - 64.0 °C | [3][4][6] |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)I | [1] |
| InChI Key | MPWFGAWFTAZWKZ-UHFFFAOYSA-N | [1][6] |
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting. According to the Globally Harmonized System (GHS), it is classified as a skin, eye, and respiratory irritant.[1][5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]
Always handle this chemical in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Store in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.[5][7]
Spectroscopic Characterization
Definitive identification and purity assessment of this compound relies on standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for both the benzyl and the 4-iodophenyl moieties.[9]
-
δ 7.51-7.63 (m, 2H): Aromatic protons ortho to the iodine atom.
-
δ 7.29-7.48 (m, 5H): Protons of the benzyl group's phenyl ring.
-
δ 6.69-6.84 (m, 2H): Aromatic protons ortho to the benzyloxy group.
-
δ 5.04 (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.[9]
-
-
¹³C NMR (100.6 MHz, CDCl₃): The carbon spectrum provides further structural confirmation.[9]
-
δ 158.7: Quaternary carbon attached to the benzyloxy group.
-
δ 138.3: Aromatic carbons ortho to the iodine.
-
δ 136.6: Quaternary carbon of the benzyl ring.
-
δ 128.7, 128.2, 127.5: Aromatic carbons of the benzyl ring.
-
δ 117.3: Aromatic carbons ortho to the benzyloxy group.
-
δ 83.1, 83.2: Quaternary carbon attached to iodine.
-
δ 70.1: Methylene carbon (-O-CH₂-Ph).[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays key vibrational modes.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.[10]
-
2975-2850 cm⁻¹: Aliphatic C-H stretching from the methylene bridge.[10]
-
~1600, 1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]
-
~1100-1000 cm⁻¹: Strong C-I stretching vibration.[10]
-
~900-800 cm⁻¹: A strong C-H out-of-plane bending band characteristic of 1,4-disubstituted (para) benzene rings.[11]
-
Synthesis and Preparation
While commercially available, this compound can be readily synthesized in the laboratory. A common and reliable method is the Williamson ether synthesis , which involves the reaction of 4-iodophenol with benzyl bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide on the benzyl group in an Sₙ2 reaction.
Chemical Reactivity and Synthetic Applications
The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond, making it an excellent substrate for metal-catalyzed cross-coupling reactions. The C–I bond is the weakest among the aryl halides, leading to a high rate of oxidative addition to the metal catalyst (typically palladium), which is the rate-determining step in many catalytic cycles.[2]
Suzuki-Miyaura Coupling: C–C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly biaryl structures.[12] this compound couples efficiently with a wide range of aryl- and vinylboronic acids or esters.
General Reaction Scheme:
where Ar-I is this compound.
Suzuki-Miyaura Catalytic Cycle
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for activating the boronic acid.
-
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C–C Alkyne Formation
The Sonogashira coupling is an exceptionally reliable method for linking terminal alkynes to aryl halides, providing access to substituted alkynes that are precursors to many pharmaceuticals and organic materials.[2] The reaction is co-catalyzed by palladium and a copper(I) salt, typically copper(I) iodide.[2][13]
General Reaction Scheme:
Sonogashira Catalytic Cycle
Field-Proven Protocol: Sonogashira Coupling
-
Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (CuI, 1-5 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), which also acts as a solvent.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The high reactivity of the aryl iodide often allows for mild conditions.[2] Monitor for completion by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[14][15] The choice of a sterically hindered phosphine ligand is critical for achieving high yields, especially with less reactive amines.[15]
General Reaction Scheme:
Buchwald-Hartwig Catalytic Cycle
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.
-
Workup and Purification: After cooling, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified via silica gel chromatography.
Conclusion
This compound is a quintessential building block in the toolbox of the modern synthetic chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the high reactivity of its C–I bond make it an exemplary substrate for constructing C–C and C–N bonds via robust and versatile cross-coupling methodologies. The strategic placement of the benzyl ether allows for the protection of a phenolic hydroxyl group while these critical bond-forming reactions are performed, adding another layer of synthetic utility. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to incorporate this powerful intermediate into their synthetic strategies for drug discovery and materials science.
References
- The Royal Society of Chemistry.
- PubChem. This compound | C13H11IO | CID 519671. [Link]
- National Institutes of Health (NIH).
- Wikipedia. Sonogashira coupling. [Link]
- Wikipedia.
- Organic Syntheses. iodobenzene. [Link]
- Autech Industry Co.,Limited. The Role of 1-Ethoxy-4-iodobenzene in Modern Organic Synthesis. [Link]
- Chemistry LibreTexts.
- ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. [Link]
- MDPI.
- ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]
- Organic Syntheses. Iodosobenzene. [Link]
- YouTube. Sonogashira coupling. [Link]
- StuDocu.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
- Slideshare. Why iodobenzene matters in modern organic synthesis. [Link]
- Baran Lab - Scripps Research. Iodine(V) Reagents in Organic Synthesis. Part 4. [Link]
- SciELO México.
- Organic Syntheses. Notes. [Link]
- National Institute of Standards and Technology (NIST). Benzene, iodo-. [Link]
- ResearchGate. ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... [Link]
- YouTube.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
- ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
Sources
- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]
- 5. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 6. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene (CAS No. 19578-68-8): A Cornerstone Reagent for Advanced Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled reliability. Within this context, this compound has emerged as a highly valuable and versatile aryl halide building block.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It delves into the core properties, synthesis, and, most critically, the application of this compound in key cross-coupling transformations. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a deeper understanding of why this reagent is a superior choice for specific synthetic challenges. Its utility is primarily derived from two key features: the highly reactive carbon-iodine bond, which facilitates milder reaction conditions compared to bromo- or chloro-analogs, and the benzyl ether protecting group, which is stable to many coupling conditions yet readily cleaved to reveal a versatile phenolic hydroxyl group for subsequent functionalization.[1]
Compound Profile
A summary of the essential physicochemical properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 19578-68-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₁IO | [3][5][6] |
| Molecular Weight | 310.13 g/mol | [2][3][5] |
| IUPAC Name | This compound | [5][6][7] |
| Synonyms | Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | [5] |
| Appearance | White to pale amber solid, powder, or crystals | [6][8] |
| Melting Point | 55.0 - 64.0 °C | [6][8] |
| Purity | Typically >98% (GC) | [3] |
| Storage | Store in a cool, dark, dry place. Light sensitive. | [8] |
Core Applications in Palladium-Catalyzed Cross-Coupling
The high reactivity of the C–I bond makes this compound an exceptional electrophilic partner in a variety of palladium-catalyzed reactions. This reactivity often allows for lower catalyst loadings, milder temperatures, and shorter reaction times, which are critical advantages in complex, multi-step syntheses.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[1][9][10] The use of this compound provides a direct route to 4-benzyloxybiphenyl derivatives, which can be deprotected to yield valuable 4-hydroxybiphenyls.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond of this compound to a Pd(0) complex. This is often the rate-limiting step for less reactive aryl halides, but the iodo-substituent ensures this step proceeds efficiently. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Field-Proven Experimental Protocol: Synthesis of 4-Benzyloxy-4'-methylbiphenyl
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 310 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), potassium carbonate (2.5 mmol, 345 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is crucial for dissolving both the organic reagents and the inorganic base.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.[1]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[11] This reaction is fundamental for synthesizing precursors to conjugated polymers, molecular wires, and complex pharmaceutical intermediates. This compound serves as an ideal substrate, readily coupling to form diaryl acetylenes or other functionalized alkynes.
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The crucial difference is the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, transferring the alkynyl group to palladium and regenerating the copper(I) catalyst. The use of an amine base is essential for both deprotonating the alkyne and acting as a solvent.[11]
Field-Proven Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-(phenylethynyl)benzene
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 310 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).
-
Inert Atmosphere: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe. The triethylamine acts as both the base and a co-solvent. Finally, add phenylacetylene (1.1 mmol, 0.12 mL).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often mildly exothermic and typically proceeds to completion within 1-4 hours, which can be verified by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue using flash column chromatography (hexane/ethyl acetate) to obtain the desired aryl-alkyne.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical structures in medicinal chemistry and materials science.[12][13][14] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Using this compound provides a pathway to protected N-aryl anilines, which are precursors to many biologically active compounds.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOtBu) is critical for deprotonating the coordinated amine to form a palladium amido complex. This step is followed by reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium intermediates and facilitating the reductive elimination step.[12][13]
Field-Proven Experimental Protocol: Synthesis of N-(4-(benzyloxy)phenyl)aniline
-
Reagent Preparation: In a glovebox or under a strong flow of argon, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg), a suitable phosphine ligand like Xantphos (0.03 mmol, 17.4 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).
-
Reactant Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 310 mg) and aniline (1.2 mmol, 0.11 mL).
-
Inert Atmosphere & Solvent: Seal the tube with a septum, and purge with argon. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the target arylamine.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling: Use in a well-ventilated fume hood.[15] Avoid generating dust. Keep away from strong oxidizing agents.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as the compound can be light-sensitive.[2][8]
Conclusion
This compound stands out as a premier building block for synthetic chemists engaged in the construction of complex molecular targets. Its high reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient and reliable synthesis of biaryls, aryl-alkynes, and N-arylamines, respectively. The presence of the benzyl ether provides a stable protecting group that masks a reactive phenol, adding another layer of strategic utility. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate discovery in drug development and materials science.
References
- This compound | C13H11IO | CID 519671. (n.d.). PubChem.
- 1-Benzyloxy-4-iodobenzene, min 98% (GC), 100 grams. (n.d.). CP Lab Safety.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). PMC - NIH.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Iodobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. (n.d.). ResearchGate.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate.
- Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes. (n.d.). ResearchGate.
- Light‐induced Sonogashira cross‐coupling between iodobenzene... (n.d.). ResearchGate.
- Photoinduced inverse Sonogashira coupling reaction. (n.d.). PMC - NIH.
- Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. (n.d.). ResearchGate.
- Experiment 3 Preparation of Iodobenzene. (2021, September 15). StuDocu.
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). NIH.
- Iodobenzene – Knowledge and References. (n.d.). Taylor & Francis.
- Preparation of iodobenzene. (n.d.). PrepChem.com.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Physical properties of benzyl 4-iodophenyl ether
An In-depth Technical Guide to the Physical Properties of Benzyl 4-Iodophenyl Ether
Abstract
This technical guide provides a comprehensive analysis of the physical properties of benzyl 4-iodophenyl ether, a key aromatic ether with significant potential as a synthetic intermediate in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific compound, this document leverages expert analysis and comparative data from structurally analogous compounds to predict its physical and spectroscopic characteristics. We present a detailed examination of its molecular structure, predicted physical properties such as melting and boiling points, and expected spectroscopic signatures (NMR, IR, MS). Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis via Williamson etherification and its subsequent characterization. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing and verifying this valuable chemical entity.
Introduction and Strategic Importance
Benzyl 4-iodophenyl ether belongs to the diaryl ether class of compounds, characterized by an ether linkage connecting a benzyl group and an iodinated phenyl ring. The presence of the iodo-substituent is of particular strategic importance in modern organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
While simple benzyl ethers are often used as protecting groups, the functional utility of the iodo-group suggests that benzyl 4-iodophenyl ether is more valuable as a structural scaffold or building block. Its structure is relevant to the synthesis of complex molecules, including analogues of natural products like Combretastatin, where related iodinated compounds serve as key precursors for developing potent therapeutic agents.[1] This guide serves as a foundational resource to enable the effective synthesis and characterization of this high-potential, yet under-documented, compound.
Molecular Structure and Predicted Physicochemical Properties
The physical properties of a molecule are a direct consequence of its structure, including its geometry, polarity, and intermolecular forces.
Sources
1-(Benzyloxy)-4-iodobenzene molecular weight and formula
An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal bifunctional organic compound widely utilized in the realms of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a stable benzyloxy ether and a reactive aryl iodide moiety, makes it an invaluable building block for constructing complex molecular architectures. The aryl iodide serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the benzyloxy group often acts as a robust protecting group for a phenol, which can be revealed in later synthetic stages. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details a standard laboratory-scale synthesis protocol, explores its key applications with mechanistic insights, and outlines essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Core Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to pale amber crystalline powder.[1][2] Its stability under standard laboratory conditions, coupled with its solubility in common organic solvents, makes it a convenient reagent for a wide range of chemical transformations. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁IO | [1][3][4][5][6] |
| Molecular Weight | 310.13 g/mol | [2][3][4] |
| CAS Number | 19578-68-8 | [1][2][3][5] |
| Appearance | White to pale amber solid | [1][2] |
| Melting Point | 55 - 64 °C | [1][2][5] |
| Boiling Point | 140 °C @ 1 mmHg | [2] |
| Purity (Typical) | >98.0% (by GC) | [2] |
| IUPAC Name | This compound | [1][3][5] |
| Synonyms | Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | [2][6] |
Storage and Stability: The compound can be light-sensitive and should be stored in a cool, dark, and dry place.[2][4]
Synthesis Protocol: Williamson Ether Synthesis of this compound
Expertise & Experience: The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of 4-iodophenol and benzyl bromide as starting materials is strategic; the reaction is generally high-yielding and allows for straightforward purification. Using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF facilitates the deprotonation of the phenol without promoting side reactions.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-iodophenol).
-
Reagent Addition: Add benzyl bromide (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-iodophenol spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the residue in ethyl acetate, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to yield the crude solid. For high purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
Trustworthiness (Self-Validating System): The identity and purity of the synthesized this compound must be confirmed. This is achieved through a standard battery of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight of 310.13 g/mol .[2][3][4]
-
Melting Point Analysis: To compare with the literature value (55-64 °C) as an indicator of purity.[1][2][5]
-
FTIR Spectroscopy: To identify characteristic functional group stretches (e.g., C-O-C ether bonds). Spectroscopic data for this compound is available in public databases like PubChem.[3]
Key Applications in Synthetic Chemistry
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The aryl iodide is a premier functional group for forming new carbon-carbon and carbon-heteroatom bonds, while the benzyloxy group is a stable ether linkage.
Palladium-Catalyzed Cross-Coupling Reactions
Authoritative Grounding: Aryl iodides are highly valued substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often under mild conditions. This reactivity is fundamental to modern organic synthesis.[7] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable for building the complex scaffolds of pharmaceuticals and agrochemicals.[7]
Mechanistic Insight (Suzuki-Miyaura Coupling):
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Suzuki coupling using this compound as a substrate.
Precursor for Multifunctional Molecules in Drug Discovery
The benzyloxy group serves as an excellent protecting group for the phenolic oxygen. It is stable to a wide variety of non-reductive conditions, allowing for extensive chemical modification at the iodide position. In the final stages of a synthesis, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This phenol can then be used for further functionalization, such as etherification, esterification, or as a hydrogen bond donor in a biologically active molecule. This protection-elaboration-deprotection strategy is a cornerstone of complex molecule synthesis.
Safety and Handling
Trustworthiness: According to aggregated GHS data, this compound is not acutely toxic but requires careful handling.[3]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] May cause respiratory irritation (H335).[4]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]
Conclusion
This compound is a highly valuable and versatile reagent for scientific research and development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a bifunctional building block for cross-coupling and multistep synthesis make it an indispensable tool. The ability to leverage the reactive C-I bond while the phenol is protected allows for the strategic and efficient construction of complex organic molecules destined for applications in pharmacology and materials science.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519671, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals.
Sources
- 1. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
Crystal structure of 1-(Benzyloxy)-4-iodobenzene
An In-Depth Technical Guide to the Predicted Crystal Structure and Intermolecular Interactions of 1-(Benzyloxy)-4-iodobenzene
Abstract
This compound is a versatile halogenated aromatic ether widely utilized as a precursor in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility is intrinsically linked to the reactivity of the carbon-iodine bond and the molecule's overall supramolecular behavior. While a definitive, publicly archived single-crystal X-ray structure for this compound is not available in the primary crystallographic databases as of this writing, this guide leverages established principles of crystal engineering, quantum chemistry, and extensive data from structurally analogous compounds to construct a predictive model of its solid-state architecture. We will provide a detailed examination of the anticipated molecular conformation, the dominant intermolecular forces—especially the critical role of halogen bonding—and the hierarchical packing motifs that likely govern its crystalline form. This guide is intended for researchers in crystallography, materials science, and drug development, offering a robust framework for understanding and predicting the solid-state properties of this and related compounds.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₃H₁₁IO, serves as a key building block in synthetic chemistry.[1][2] The presence of the iodo-substituent makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of the benzyloxyphenyl moiety into more complex molecular frameworks.
Beyond its covalent reactivity, the molecule possesses distinct features that are pivotal for supramolecular assembly and crystal engineering:
-
A Strong Halogen Bond Donor: The iodine atom, due to the electron-withdrawing nature of the phenyl ring, features a region of positive electrostatic potential known as a σ-hole, making it a highly directional and effective halogen bond (XB) donor.[3][4]
-
Hydrogen Bond Acceptors: The ether oxygen atom acts as a primary Lewis base, capable of accepting hydrogen bonds and, importantly, halogen bonds.
-
Aromatic Systems: Two phenyl rings provide platforms for π-π stacking and C-H···π interactions, which contribute significantly to the overall lattice energy and packing efficiency.[5][6]
Understanding how these features translate into a specific three-dimensional crystal lattice is paramount for controlling solid-state properties such as solubility, stability, morphology, and bioavailability in pharmaceutical contexts.
Predicted Crystallographic and Structural Properties
Based on analysis of closely related structures, such as 4-iodoanisole, 1-bromo-4-iodobenzene, and other benzyloxy derivatives, we can predict the key structural parameters for this compound.[7][8][9] The molecule is expected to crystallize in a common centrosymmetric space group, such as P2₁/c or P-1, which efficiently accommodates molecules lacking inherent high symmetry.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value / Characteristic | Rationale & Commentary |
| Chemical Formula | C₁₃H₁₁IO | |
| Formula Weight | 310.13 g/mol | [1] |
| Crystal System | Monoclinic or Triclinic | Common for molecules of this type to achieve dense packing. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable. |
| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with typical packing for the predicted space groups. |
| Molecular Conformation | Non-planar | Steric hindrance and electronic effects will likely induce a significant dihedral angle between the two phenyl rings. The C-O-C-C torsion angle of the ether linkage is expected to be in a low-energy, anti-periplanar conformation.[10][11] |
The Supramolecular Synthon: Decoding Intermolecular Interactions
The crystal packing of this compound will be a delicate balance of several non-covalent interactions. The hierarchy and directionality of these forces dictate the final solid-state architecture.
The Dominant Interaction: Type-II Halogen Bonding (C−I···O)
The most significant and structure-directing interaction is predicted to be a halogen bond between the iodine atom of one molecule and the ether oxygen of a neighbor.[12]
-
Mechanism: The iodine atom's σ-hole, located along the extension of the C-I covalent bond, is electropositive and interacts favorably with the lone pair of electrons on the nucleophilic ether oxygen.[3] This interaction is highly directional, with the C−I···O angle approaching linearity (≈180°).
-
Structural Implication: This robust and directional interaction is expected to form primary one-dimensional (1D) chains or synthons within the crystal lattice. The I···O distance is anticipated to be significantly shorter than the sum of their van der Waals radii (≈3.50 Å), likely falling in the range of 2.8–3.2 Å, indicating a strong interaction.[12]
Secondary Stabilizing Forces
While halogen bonding provides the primary structural framework, the final packing is consolidated by a network of weaker, less directional interactions.
-
π-π Stacking: The aromatic rings of adjacent molecules, likely arranged in an offset or parallel-displaced manner, will engage in π-π stacking to maximize electrostatic and dispersive attractions.[5][6] These interactions are crucial for assembling the 1D halogen-bonded chains into a stable 3D architecture.
-
Weak Hydrogen Bonds (C−H···O/C−H···π): Aromatic and methylene (CH₂) hydrogen atoms can act as weak donors to engage with ether oxygen atoms (C−H···O) or the face of the π-systems (C−H···π) of neighboring molecules.[7][13] Though individually weak, the cumulative effect of these interactions provides significant stabilization to the overall crystal structure.
Diagram 1: Predicted Intermolecular Interactions
This diagram illustrates the primary C-I···O halogen bond forming a chain, with secondary π-π stacking interactions linking the chains.
Caption: Predicted supramolecular assembly of this compound.
Experimental Workflow: Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of this compound requires a single-crystal X-ray diffraction (SC-XRD) experiment. The protocol described below is a self-validating system designed to yield high-quality, publishable crystallographic data.
Protocol 1: From Synthesis to Structure
-
Crystal Growth (The Critical First Step):
-
Objective: To grow a single crystal of suitable size (0.1-0.3 mm) and quality (free of defects).
-
Methodology: Slow evaporation is the most common and effective technique. i. Dissolve the purified compound (commercially available, ≥98% purity) in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to achieve near-saturation.[2] ii. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. iii. Cover the vial with a cap containing a few pinholes to allow for slow, controlled evaporation over several days at a constant temperature.
-
Causality: Slow solvent evaporation prevents rapid precipitation, which leads to polycrystalline powder or poorly ordered crystals. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.
-
-
Crystal Selection and Mounting:
-
Objective: To select an ideal crystal and mount it for data collection.
-
Methodology: i. Under a polarizing microscope, identify a crystal with sharp edges, uniform extinction, and no visible cracks or satellite growths. ii. Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop. iii. Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preserving its integrity and minimizing thermal vibrations during data collection. iv. Transfer the frozen crystal under a cold nitrogen stream (typically 100 K) to the goniometer head of the diffractometer.
-
-
Data Collection:
-
Objective: To measure the intensities and positions of a complete set of diffraction spots.
-
Methodology: i. Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD). ii. Perform an initial unit cell determination from a few frames to confirm crystal quality and obtain preliminary lattice parameters. iii. Execute a full data collection strategy, typically involving multiple scans (e.g., ω and φ scans) to cover the entire Ewald sphere, ensuring high completeness and redundancy of the data.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model against the collected data.
-
Methodology: i. Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their intensities. Apply corrections for Lorentz factor, polarization, and absorption. ii. Structure Solution: Use software packages (e.g., SHELXT, Olex2) to solve the phase problem using direct methods or Patterson analysis. This yields an initial electron density map and a preliminary molecular model. iii. Structure Refinement: Refine the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and site occupancy factors against the experimental data using full-matrix least-squares minimization. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. iv. Validation: The quality of the final model is assessed by the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be flat and featureless. The final structure is validated using tools like PLATON or checkCIF.
-
Diagram 2: Experimental Workflow for SC-XRD
Caption: Standard workflow for crystal structure determination.
Conclusion
While awaiting experimental confirmation, this guide presents a scientifically grounded prediction of the crystal structure of this compound. The architecture is anticipated to be dominated by strong and directional C-I···O halogen bonds, which organize the molecules into one-dimensional chains. These primary synthons are further assembled into a dense, three-dimensional solid through a combination of π-π stacking and weak C-H-mediated hydrogen bonds. The provided experimental workflow outlines a rigorous and validated protocol for obtaining a definitive crystal structure, which would provide invaluable data for advancing the fields of crystal engineering, drug design, and materials science.
References
- PubChem. This compound | C13H11IO | CID 519671.
- McGregor, J. E., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. PubMed. [Link]
- Erdelyi, M., et al. (2014). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density.
- McGregor, J. E., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. PubMed Central. [Link]
- Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. PubMed Central. [Link]
- CP Lab Safety. 1-Benzyloxy-4-iodobenzene, 5g, Each. [Link]
- PubChem. 4-Iodoanisole | C7H7IO | CID 69676.
- Kumar, M. H., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PubMed Central. [Link]
- Johnston, A., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. PubMed Central. [Link]
- Zapata, F., et al. (2020). Nature of the Hydrogen Bond Enhanced Halogen Bond. MDPI. [Link]
- Ha, S. T., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]
- Gilday, L. C., et al. (2015). The Halogen Bond.
- Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI.
- Stone, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. [Link]
- Gishi, T., et al. (2022). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. MDPI. [Link]
- Kumar, M. H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)
Sources
- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of NMR in Modern Drug Development
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-4-iodobenzene
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar upon which all subsequent efforts in drug discovery, lead optimization, and manufacturing are built.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful analytical technique for this purpose, offering unparalleled insight into molecular architecture.[3][4] Unlike other methods, NMR provides detailed information on the electronic environment, connectivity, and spatial arrangement of atoms within a molecule in its solution state, which is often more relevant to its biological activity.[4][5]
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a compound featuring key structural motifs relevant to medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of how to interpret such spectra is not merely an academic exercise; it is a critical skill for verifying synthetic products, identifying impurities, and understanding structure-activity relationships (SAR). We will dissect the spectral features of this molecule, explain the causal factors behind the observed chemical shifts and coupling patterns, and provide a field-proven protocol for acquiring high-quality NMR data.
Molecular Structure and NMR Assignment Framework
To interpret the NMR spectra of this compound, we must first understand its structure and identify the chemically non-equivalent proton and carbon atoms. The molecule consists of a benzyl group (-CH₂-Ph) linked via an ether oxygen to a 4-iodophenyl group. This arrangement results in distinct electronic environments for the atoms in each aromatic ring and the benzylic methylene bridge.
The diagram below illustrates the molecular structure with a systematic numbering scheme that will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.[6] For this compound, we can predict four distinct signals corresponding to the different proton environments. Experimental data confirms these predictions.[7]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |
| H-2, H-6 | 6.69-6.84 | Multiplet (appears as d) | 2H | These protons are ortho to the electron-donating benzyloxy group, which shields them, shifting them upfield relative to benzene (7.34 ppm). |
| H-3, H-5 | 7.51-7.63 | Multiplet (appears as d) | 2H | These protons are ortho to the electron-withdrawing and deshielding iodine atom, causing a significant downfield shift. |
| H-9 to H-13 | 7.29-7.48 | Multiplet | 5H | These five protons on the terminal phenyl ring are in a relatively standard aromatic environment, appearing as a complex multiplet. |
| H-8 (Benzylic) | 5.04 | Singlet (s) | 2H | These protons are adjacent to an oxygen atom, which is strongly electronegative and deshields them, shifting them significantly downfield. They appear as a singlet as they have no adjacent protons. |
Note: The aromatic protons on the 4-iodophenyl ring (H-2/6 and H-3/5) technically form an AA'BB' spin system. However, due to the large chemical shift difference induced by the substituents, the spectrum often simplifies and appears as two distinct doublets.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[8] Due to molecular symmetry, the 13 carbons in this compound produce 9 distinct signals. Experimental data provides the following assignments.[7]
| Carbon Assignment | Chemical Shift (δ, ppm) | Causality of Chemical Shift |
| C-8 (Benzylic) | 70.1 | The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift into the typical range for C-O bonds. |
| C-4 (C-I) | 83.1-83.2 | This is the ipso-carbon attached to the iodine. The "heavy atom effect" of iodine causes a strong upfield (shielding) effect on the directly attached carbon. |
| C-2, C-6 | 117.3 | These carbons are ortho to the electron-donating oxygen, which shields them, but this is counteracted by the inductive effect. The net result is a shift to this region. |
| C-9, C-13 | 127.5 | Aromatic carbons of the terminal phenyl ring in the ortho position. |
| C-11 | 128.2 | Aromatic carbon of the terminal phenyl ring in the para position. |
| C-10, C-12 | 128.7 | Aromatic carbons of the terminal phenyl ring in the meta position. |
| C-1 (ipso-Benzyl) | 136.6 | The quaternary carbon of the terminal phenyl ring attached to the methylene group. |
| C-3, C-5 | 138.3 | These carbons are meta to the oxygen but ortho to the iodine. The deshielding influence of the iodine is prominent here. |
| C-1 (C-O) | 158.7 | This quaternary carbon is directly attached to the highly electronegative ether oxygen, causing it to be the most deshielded aromatic carbon. |
Experimental Protocol: A Self-Validating System for Data Acquisition
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, where the choice of parameters is justified to ensure scientific integrity.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound. Precision at this stage is crucial for any potential quantitative analysis.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its relatively simple residual solvent signal.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[8] Its single, sharp signal does not overlap with most sample signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube and cap securely. Any particulate matter can degrade the spectral resolution.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single 30° pulse (zg30) is used. A 30° flip angle allows for faster repetition without saturating the spins, balancing signal intensity and experiment time.[10]
-
Spectral Width: Set to 16 ppm (from -2 to 14 ppm) to ensure all aromatic and aliphatic signals are captured.
-
Acquisition Time (AT): 3-4 seconds. A longer AT provides better digital resolution, allowing for more accurate determination of coupling constants.
-
Relaxation Delay (D1): 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring the signal is representative and integrations are more accurate.[9]
-
Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single pulse experiment (zgpg30) is used. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which greatly enhances sensitivity and simplifies interpretation.[11]
-
Spectral Width: Set to 220 ppm (from 0 to 220 ppm) to cover the full range of organic carbon chemical shifts.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. Quaternary carbons often have long relaxation times. While a 2-second delay is a good starting point for routine characterization, a longer delay (5-10s) would be necessary for truly quantitative results.
-
Number of Scans (NS): 1024-4096 scans. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[9]
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated polynomial baseline correction to achieve a flat baseline.[9]
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[12]
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative ratios of protons.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
References
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Vertex AI Search.
- Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
- NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). PubMed Central. [Link]
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. [Link]
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). The Royal Society of Chemistry. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- H NMR Spectroscopy. University of Calgary. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. rsc.org [rsc.org]
- 8. azooptics.com [azooptics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Mass Spectrometry of 1-(Benzyloxy)-4-iodobenzene
Introduction
This technical guide provides a comprehensive analysis of the mass spectrometry data for 1-(benzyloxy)-4-iodobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification, characterization of its purity, and as a model for the analysis of related compounds. This document will delve into the theoretical underpinnings of its fragmentation, present available spectral data, and provide a detailed, step-by-step protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The principles discussed are grounded in established mass spectrometric theory and data from reputable spectral libraries.
Molecular Structure and Properties
This compound (CAS No. 19578-68-8) possesses a molecular formula of C₁₃H₁₁IO and a monoisotopic mass of 309.98546 Da.[1] Its structure features a benzyl group linked via an ether oxygen to a 4-iodophenyl ring. This combination of a labile benzyl group, a strong carbon-iodine bond, and two aromatic systems dictates its characteristic fragmentation pattern under Electron Ionization (EI).
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is designed to ensure reproducible and high-quality data.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis. The optimal concentration may require adjustment based on instrument sensitivity.
2. Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level promotes reproducible fragmentation and allows for comparison with spectral libraries.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all significant fragment ions and the molecular ion.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
Data Analysis and Interpretation
The Electron Ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a definitive fingerprint of its molecular structure. The data presented here is based on information from the NIST Mass Spectrometry Data Center.[1]
Core Data Summary
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Relative Abundance |
| 310 | [C₁₃H₁₁IO]⁺• | C₁₃H₁₁IO | Low to Moderate |
| 91 | [C₇H₇]⁺ | C₇H₇ | Base Peak (100%) |
| 219 | [C₆H₄IO]⁺ | C₆H₄IO | Moderate |
| 183 | [C₁₃H₁₀O]⁺• | C₁₃H₁₀O | Low |
| 77 | [C₆H₅]⁺ | C₆H₅ | Moderate |
| 65 | [C₅H₅]⁺ | C₅H₅ | High |
| 63 | [C₅H₃]⁺ | C₅H₃ | High |
Note: The relative abundances are estimations based on typical fragmentation patterns and available data. The molecular ion at m/z 310 may be of low abundance due to the lability of the benzyl group.
Fragmentation Pathways
The fragmentation of this compound is primarily driven by the cleavage of the benzylic ether bond, which is the weakest point in the molecule under EI conditions. The stability of the resulting fragments, particularly the tropylium ion, is a major determinant of the observed spectrum.
Figure 1: Proposed primary fragmentation pathway for this compound in EI-MS.
-
Formation of the Base Peak (m/z 91): The most prominent peak in the spectrum, the base peak, is observed at m/z 91. This is a classic indicator of a benzyl moiety in the structure. The initial ionization of the molecule leads to the formation of the molecular ion [C₁₃H₁₁IO]⁺•. This is followed by a facile α-cleavage of the C-O bond, resulting in the formation of the benzyl cation [C₇H₇]⁺ and a neutral 4-iodophenoxy radical. The benzyl cation readily rearranges to the highly stable, aromatic tropylium ion, which accounts for its high abundance.[3]
-
Formation of the Iodophenyl Cation (m/z 203): Although less favored than the formation of the tropylium ion, cleavage of the benzyl C-O bond can also result in the charge being retained on the iodinated fragment, forming the 4-iodophenoxy cation at m/z 219. Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to the formation of the iodophenyl cation at m/z 203.
-
Formation of the Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺. This can be formed through the loss of an iodine radical from the iodophenyl cation (m/z 203). It is a common fragment in the mass spectra of aromatic compounds.
-
Formation of the [C₅H₅]⁺ Ion (m/z 65): The significant peak at m/z 65 is a result of the further fragmentation of the tropylium ion (m/z 91). This occurs through the loss of a neutral acetylene (C₂H₂) molecule, a characteristic fragmentation pathway for the tropylium ion.
Self-Validating System: The Logic of Fragmentation
The observed mass spectrum of this compound is a self-validating system. The presence of the intense base peak at m/z 91 strongly suggests a benzyl group, which is consistent with the proposed structure. The subsequent fragmentation of this ion to m/z 65 further corroborates the identity of the tropylium ion. The presence of iodine is indicated by the mass difference between fragments containing and lacking this atom. The logical and well-documented fragmentation pathways described above provide a high degree of confidence in the structural assignment based on the mass spectrum.
Conclusion
The mass spectrum of this compound under Electron Ionization is dominated by fragmentation pathways initiated by the cleavage of the benzylic ether bond. The formation of the highly stable tropylium ion at m/z 91 as the base peak is the most characteristic feature of its spectrum. By understanding the fundamental principles of mass spectral fragmentation and utilizing established protocols for data acquisition, researchers can confidently identify and characterize this and related molecules. This guide provides the necessary framework for both the practical application of GC-MS in analyzing this compound and the theoretical interpretation of the resulting data.
References
- Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(20), 5580–5582. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519671, this compound.
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comprehensive Technical Guide to 1-(Benzyloxy)-4-iodobenzene for Advanced Research Applications
Abstract
1-(Benzyloxy)-4-iodobenzene, also widely known as 4-Iodophenyl benzyl ether, is a pivotal synthetic intermediate in organic chemistry, particularly valued in the realms of medicinal chemistry and materials science. Its unique structure, featuring a benzyl ether protecting group and a highly reactive iodinated phenyl ring, makes it an ideal substrate for a variety of cross-coupling reactions. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its critical applications as a precursor in the synthesis of complex bioactive molecules and functional materials, offering field-proven insights for researchers, scientists, and drug development professionals. Safety protocols, handling, and spectroscopic characterization are also comprehensively covered to ensure proficient and safe laboratory application.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical compound is fundamental for scientific rigor. This compound is known by several synonyms, with "4-Iodophenyl benzyl ether" and "Benzyl 4-iodophenyl ether" being the most common in commercial and academic literature.[1][2] The benzyl moiety serves as a robust protecting group for the phenolic oxygen, while the iodine atom at the para position acts as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Primary IUPAC Name | This compound | [3] |
| Common Synonyms | 4-Iodophenyl benzyl ether, Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | [1][2] |
| CAS Number | 19578-68-8 | [3][4] |
| Molecular Formula | C₁₃H₁₁IO | [3][4] |
| PubChem CID | 519671 | [2] |
| InChI Key | MPWFGAWFTAZWKZ-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)I |[2][4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 310.13 g/mol | [2][4] |
| Appearance | White to pale amber solid/powder | [1][3] |
| Melting Point | 55.0-64.0 °C | [1][3][5] |
| Purity | ≥98.0% | [1][3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone. Insoluble in water. | |
Synthesis Methodology: Williamson Ether Synthesis
The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis.[6][7] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[7] In this specific synthesis, 4-iodophenol is deprotonated by a mild base to form the 4-iodophenoxide, which then displaces a halide from a benzyl halide.
Mechanistic Rationale and Reagent Selection
-
Substrates : The choice of 4-iodophenol and a benzyl halide (typically benzyl bromide for its higher reactivity over benzyl chloride) is strategic. This pathway is preferred over the alternative (sodium benzyloxide and 1,4-diiodobenzene) because aryl halides are generally unreactive toward Sₙ2 substitution.[7]
-
Base : A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[8] These bases are strong enough to deprotonate the weakly acidic phenol (pKa ≈ 9-10) but are not so harsh as to cause side reactions. Sodium hydride (NaH) can also be used, especially for less reactive alcohols, but requires anhydrous conditions and greater handling care.[8][9]
-
Solvent : Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are typically used.[8] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction.[9]
Detailed Laboratory Protocol
This protocol is a self-validating system designed for high yield and purity.
Step 1: Reagent Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.).
-
Add finely pulverized potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add acetone or acetonitrile (approx. 15 volumes relative to the phenol).
Step 2: Alkylation
-
Begin vigorous stirring of the suspension.
-
Add benzyl bromide (1.1 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
The disappearance of the 4-iodophenol spot and the appearance of a new, less polar product spot indicates reaction completion.
Step 4: Work-up and Purification
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).[8]
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[8]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain pure this compound as a white to off-white solid.
Synthesis and Purification Workflow Diagram
Caption: Williamson ether synthesis and purification workflow.
Applications in Synthesis and Drug Discovery
The utility of this compound stems from its dual functionality. The benzyl ether is a stable protecting group for the phenol, while the carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[10]
Key Role in Cross-Coupling Reactions
This compound is a premier building block for constructing complex molecular architectures, particularly biaryl and aryl-alkyne scaffolds common in pharmaceuticals.[10][11]
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C(sp²)-C(sp²) bonds, creating biaryl structures. This is one of the most widely used reactions in drug discovery.[10][11]
-
Sonogashira Coupling: Couples with terminal alkynes to form C(sp²)-C(sp) bonds, yielding arylalkynes, which are important pharmacophores.[10]
-
Heck Coupling: Reacts with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Couples with amines to form C(sp²)-N bonds, producing arylamines.
-
Stille Coupling: Reacts with organostannanes to create C-C bonds with high functional group tolerance.[10]
Following these coupling reactions, the benzyl protecting group can be readily removed via catalytic hydrogenation (e.g., Pd/C, H₂) to unmask the phenol, allowing for further functionalization.
Application in Drug Development
Benzyl ether derivatives are prevalent in medicinal chemistry. The benzyloxy group can serve as a key structural motif that interacts with biological targets or as a protected precursor to a crucial phenolic hydroxyl group.[12][13] The ability to use this compound in late-stage functionalization makes it invaluable for generating libraries of compounds for structure-activity relationship (SAR) studies.[12]
Diagram of Cross-Coupling Applications
Caption: Key cross-coupling reactions utilizing the subject compound.
Spectroscopic Characterization
Verification of the synthesized product is critical. The following data serves as a reference for quality control.
Table 3: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ) and Multiplicity | Source(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | δ 7.51-7.63 (m, 2H, Ar-H ortho to I), 7.29-7.48 (m, 5H, Ar-H of benzyl), 6.69-6.84 (m, 2H, Ar-H ortho to O), 5.04 (s, 2H, -OCH₂-) | [14] |
| ¹³C NMR | CDCl₃ | δ 158.7, 138.3, 136.6, 128.7, 128.2, 127.5, 117.3, 83.1, 70.1 |[14] |
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Handling : Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[15] Keep away from strong oxidizing agents.[15]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4] Proper storage conditions prevent degradation and maintain the purity of the compound.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Williamson ether synthesis, combined with the strategic placement of a stable protecting group and a reactive iodine handle, makes it an indispensable tool for constructing complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and impactful chemical entities.
References
- The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.
- PubChem. This compound.
- Williamson Ether Synthesis Handout. Williamson Ether Synthesis.
- Utah Tech University. Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Taylor & Francis. Iodobenzene – Knowledge and References.
- Nishi, T. et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4160.
- Drug design principles. Stereoelectronics. (2021).
Sources
- 1. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. calibrechem.com [calibrechem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stereoelectronics.org [stereoelectronics.org]
- 14. rsc.org [rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Melting Point of 1-(Benzyloxy)-4-iodobenzene
Abstract
This technical guide provides a comprehensive analysis of the melting point of 1-(Benzyloxy)-4-iodobenzene, a key intermediate in pharmaceutical and materials science research. We delve into the theoretical principles governing melting point, present validated experimental protocols for its accurate determination, and discuss the critical influence of synthesis and purification on this fundamental physical property. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to measure, interpret, and troubleshoot the melting point of this and similar organic compounds.
Introduction: Significance of this compound
This compound, also known as Benzyl 4-iodophenyl ether, is a versatile organic compound. Its structure, featuring a stable benzyloxy group and a reactive iodine atom, makes it a valuable building block in organic synthesis. It is frequently employed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form complex molecular architectures, serving as a precursor for active pharmaceutical ingredients (APIs) and advanced functional materials.
The melting point is arguably the most critical and accessible indicator of a solid compound's purity. For a crystalline solid like this compound, a sharp and consistent melting point range is a primary criterion for confirming its identity and assessing its purity. Deviations, such as a depressed or broadened melting range, signal the presence of impurities that can have profound consequences on subsequent reaction yields, product quality, and in the context of drug development, safety and efficacy.
Physicochemical Properties
A summary of the key properties for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-iodo-4-(phenylmethoxy)benzene | PubChem[1] |
| Synonyms | Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | TCI, Fisher Scientific[2] |
| Molecular Formula | C₁₃H₁₁IO | PubChem[1] |
| Molecular Weight | 310.13 g/mol | Fisher Scientific[2] |
| Appearance | White to pale amber or almost white crystalline solid/powder | Thermo Scientific[3], TCI |
| Melting Point | 55 - 64 °C (Literature Range) | Thermo Scientific[3][4], TCI[5] |
| Boiling Point | 140 °C at 1 mmHg | Fisher Scientific[2] |
| Solubility | Insoluble in water | Fisher Scientific[2] |
Theoretical Framework: The Science of Melting Point
The melting point of a solid is the temperature at which it transitions from an ordered crystalline lattice to a disordered liquid state. At this temperature, the solid and liquid phases exist in equilibrium. The determination of this value is governed by several core principles:
-
Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting point.[6] For this compound, these are primarily van der Waals forces. Stronger intermolecular forces, such as hydrogen bonding or significant dipole-dipole interactions, lead to higher melting points.[7][8]
-
Molecular Packing and Symmetry: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, which increases the stability of the solid state and results in a higher melting point compared to less symmetrical isomers.[6][7]
-
The Effect of Impurities: The presence of impurities disrupts the uniform crystal lattice structure.[8] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impurities typically cause a melting point depression (a lower melting point) and a broadened melting range .[7][9] A pure compound will exhibit a sharp melting range, often within 1-2 °C.[8]
Synthesis and Purification: A Prerequisite for Accurate Measurement
An accurate melting point cannot be determined on an impure sample. The synthesis and subsequent purification of this compound are therefore integral to this guide. The most common laboratory synthesis is a Williamson ether synthesis.
Synthesis Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-iodophenol and benzyl bromide.
Reactants:
-
4-Iodophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (or DMF) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone.
-
Stir the suspension vigorously.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter off the potassium salts and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For this compound, common recrystallization solvents include ethanol or hexane/ethyl acetate mixtures.[12][13]
Procedure (Single-Solvent Recrystallization with Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the crude product to just dissolve it completely.[14]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Once crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals thoroughly in a desiccator or a vacuum oven. The sample must be completely dry before melting point determination.[15]
The following diagram illustrates the complete workflow from synthesis to the purified solid ready for analysis.
Caption: Melting Point Determination Workflow.
Data Interpretation and Troubleshooting
| Observation | Probable Cause | Recommended Action |
| Broad Melting Range (> 2 °C) | Presence of impurities. | Re-purify the sample via recrystallization. Ensure the correct solvent is used. |
| Melting Point Lower than Literature Value | Presence of impurities. | Re-purify the sample. Confirm the identity of the compound using other analytical methods (NMR, MS). |
| Sample Decomposes (Darkens) | The compound is thermally unstable and decomposes at or near its melting point. | Record the decomposition temperature. Use a faster heating rate for a rough estimate or rely on DSC which can better capture the event. |
| Inconsistent Readings | Sample is not homogeneous; heating rate is too fast; thermometer/instrument is not calibrated. | Ensure the sample is well-mixed. Reduce the heating rate to 1-2 °C/min. Calibrate the instrument. |
Conclusion
The melting point of this compound is a fundamental property that serves as a crucial benchmark for its identity and purity. Literature values place it in the range of 55-64 °C. [3][4][5]Accurate determination is contingent upon meticulous synthesis and purification, typically via recrystallization, to remove any contaminants that would depress and broaden the melting range. Both capillary methods and Differential Scanning Calorimetry provide reliable means of measurement, with DSC offering more detailed thermodynamic information. For drug development and materials science professionals, a sharp melting point within the expected range is the first line of evidence for a high-quality, reliable chemical intermediate, ensuring reproducibility and success in downstream applications.
References
- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
- Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds?. YouTube.
- Sciencing. (2022, March 24). What Factors Affect Melting Point?.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds.
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
- SSERC. (n.d.). Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Journal of Chemical Education. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications.
- NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA).
- Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
- ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Fisher Scientific. (n.d.). 1-Benzyloxy-4-iodobenzene, 98+%.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube.
- Google Patents. (n.d.). EP0181790A1 - Method for the synthesis of iodobenzene.
- ResearchGate. (n.d.). 1-Benzyloxy-4-nitrobenzene.
Sources
- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. sciencing.com [sciencing.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. thinksrs.com [thinksrs.com]
Commercial availability and suppliers of 1-(Benzyloxy)-4-iodobenzene
An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene for Advanced Research and Development
Executive Summary
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the procurement, characterization, and application of this compound (CAS No. 19578-68-8). As a key building block in modern organic synthesis, its utility is particularly pronounced in the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of its commercial availability, quality control protocols, key synthetic applications, and critical safety guidelines. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific principles and practical considerations essential for successful experimental outcomes.
Introduction: The Strategic Importance of this compound
This compound, also known as Benzyl 4-Iodophenyl Ether, is an aromatic ether and organoiodine compound. Its molecular structure features a stable benzyloxy protecting group on a phenyl iodide scaffold, making it an invaluable intermediate in multi-step syntheses. The true value of this reagent lies in the reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, rendering aryl iodides the most reactive electrophilic partners in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] This high reactivity often permits the use of milder reaction conditions compared to analogous bromo- or chloro-arenes, which is critical when working with sensitive or complex substrates.[1]
Its application is prevalent in the synthesis of biaryl compounds, which are common structural motifs in active pharmaceutical ingredients (APIs) and advanced materials.[2][3] The benzyloxy group can be selectively removed under various conditions (e.g., hydrogenolysis) to reveal a phenol, providing a versatile handle for subsequent functionalization.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. Key data for this compound has been consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 19578-68-8 | [4][5][6] |
| Molecular Formula | C₁₃H₁₁IO | [4][5][7] |
| Molecular Weight | 310.13 g/mol | [5][6][7] |
| Appearance | White to pale amber crystalline solid/powder | [8][9] |
| Melting Point | 55 - 64 °C | [4][8][9] |
| Boiling Point | 140 °C @ 1 mmHg | [8] |
| IUPAC Name | This compound | [4][7] |
| Synonyms | Benzyl 4-Iodophenyl Ether, 4-Benzyloxyiodobenzene | [7][10] |
| Storage | Room temperature, in a dark, dry place. Light sensitive. | [5][8] |
Commercial Availability and Supplier Analysis
This compound is readily available from several major chemical suppliers, typically at purities of 98% or higher. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the quality of accompanying documentation, such as Certificates of Analysis (CofA).
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Thermo Scientific | L16092 | 98+% | 5 g, 25 g |
| TCI Chemicals | B4692 | >98.0% (GC) | 5 g, 25 g |
| BLD Pharm | BD123891 | ≥98.0% | Various |
| CP Lab Safety | CPL-B4692 | min 98% (GC) | 100 g |
Senior Application Scientist's Note: For applications in late-stage drug development or GMP-regulated environments, sourcing from suppliers who can provide detailed batch-to-batch consistency data and comprehensive impurity profiles is critical. While a purity of >98% is common, the nature of the remaining <2% can significantly impact reaction outcomes, particularly in catalysis where trace impurities can poison the catalyst. Always request a batch-specific CofA before purchase for critical applications.
Quality Control and Purity Assessment Workflow
Ensuring the identity and purity of starting materials is a non-negotiable step in any synthetic workflow. A multi-technique approach is recommended for the robust validation of this compound.
Caption: Procurement and Quality Control Workflow for incoming reagents.
Proton NMR (¹H NMR) Spectroscopy
This is the primary technique for confirming the molecular structure. The expected spectrum in CDCl₃ will show characteristic signals:
-
A singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.0-5.1 ppm .
-
A multiplet for the phenyl group of the benzyl moiety, typically between δ 7.3-7.5 ppm .
-
Two sets of doublets in the aromatic region for the 1,4-disubstituted iodobenzene ring. Due to the electronegativity of iodine and oxygen, these will appear approximately at δ 6.8-7.0 ppm and δ 7.5-7.7 ppm . The integration of these peaks should correspond to a 2:5:2:2 proton ratio. The absence of significant impurity peaks confirms high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for quantifying purity. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) will show a major peak for the product.[11] The area percentage of this peak is typically reported as the purity. This technique is particularly effective for detecting less volatile or non-proton-containing impurities that are invisible to ¹H NMR.
Melting Point Analysis
A sharp melting point range that aligns with the literature value (e.g., 60-64 °C) is a strong indicator of high purity.[8] A broad or depressed melting range suggests the presence of impurities.
Applications in Organic Synthesis: A Focus on Suzuki-Miyaura Coupling
The primary utility of this compound is as an electrophile in cross-coupling reactions.[3] The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[1]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol: Synthesis of 4-(Benzyloxy)biphenyl
This protocol describes a representative Suzuki-Miyaura coupling using this compound and phenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(Benzyloxy)biphenyl.[12]
Senior Application Scientist's Note: The choice of ligand, base, and solvent system can dramatically affect yield and reaction time. PPh₃ is a standard, robust ligand. For more challenging couplings, specialized ligands (e.g., SPhos, XPhos) may be required. The aqueous base is essential for activating the boronic acid in the transmetalation step.[1]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[7]
-
GHS Hazard Statements:
-
Precautionary Measures (P-Statements):
Handling: Always handle this chemical in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[5][8]
Conclusion
This compound is a highly versatile and commercially accessible reagent that serves as a cornerstone for advanced organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions makes it a preferred substrate for constructing complex molecular frameworks found in pharmaceuticals and functional materials. By adhering to rigorous quality control procedures, employing optimized reaction protocols, and observing strict safety guidelines, researchers can effectively leverage the synthetic potential of this valuable building block to accelerate their research and development objectives.
References
- CP Lab Safety. 1-Benzyloxy-4-iodobenzene, min 98% (GC), 100 grams. [Link][7]
- PubChem, National Center for Biotechnology Information. This compound. [Link][8]
- NINGBO INNO PHARMCHEM CO.,LTD. Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. [Link][4]
- Supporting Information, DOSY NMR for Monitoring Self Aggregation of Bifunctional Organoc
- University of Technology.
- SIELC Technologies. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-benzyloxy-4-iodobenzène, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 5. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]
- 9. L16092.06 [thermofisher.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-4-iodobenzene for Advanced Research Applications
This guide provides a comprehensive overview of the safety protocols and handling precautions for 1-(Benzyloxy)-4-iodobenzene, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights into the causality behind safety measures and provides self-validating protocols for its use in common laboratory applications.
Compound Profile and Hazard Analysis
This compound (CAS No: 19578-68-8) is a solid aromatic compound widely utilized as a precursor in the synthesis of complex organic molecules. Its utility primarily stems from the reactivity of the carbon-iodine bond, which makes it an excellent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions.[1][2] However, its chemical structure and properties necessitate a thorough understanding of its potential hazards to ensure safe laboratory practice.
Physicochemical and Toxicological Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁IO | [2] |
| Molecular Weight | 310.13 g/mol | [2] |
| Appearance | Pale amber to white solid | [3] |
| Melting Point | 55-63 °C | [3] |
| GHS Classification | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2][4] |
The primary hazards associated with this compound are dermal, ocular, and respiratory irritation.[4] This is characteristic of many halogenated aromatic compounds, which can cause inflammatory responses upon contact with biological tissues.[5] While acute toxicity is moderate, repeated or prolonged exposure to this class of chemicals should be minimized due to their potential for persistence and long-term health effects.[6][7] Upon decomposition, which can be induced by heat, toxic fumes of iodine may be emitted.[8]
The Principle of Proactive Risk Mitigation: A Self-Validating System
Safe handling is not merely a list of rules but a system where each step validates the safety of the next. This involves a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), tailored to the specific risks posed by the compound's properties and its intended application.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. For this compound, these are non-negotiable.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[9][10] This is critical to contain the fine solid particles that can become airborne and pose an inhalation hazard.[9]
-
Ventilated Storage: The compound should be stored in a cool, dry, well-ventilated area designated for irritant or toxic chemicals.[5] Storage in a vented cabinet is recommended to prevent the accumulation of any potential vapors over time.[9]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE provides a direct barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being undertaken.
| PPE Item | Specification | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Latex gloves are not recommended due to their lower resistance to organic compounds.[9] |
| Eye Protection | ANSI Z87.1-rated safety goggles. | Protects against splashes and airborne solid particles that can cause serious eye irritation.[10] |
| Body Protection | Chemical-resistant lab coat. | Prevents contamination of personal clothing and skin. Must be worn fully buttoned.[10] |
| Respiratory | Not required with proper fume hood use. | A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations like a large spill outside of a fume hood.[11] |
Experimental Workflows and Protocols
The following section details step-by-step methodologies for common laboratory procedures involving this compound. These protocols are designed to integrate safety measures directly into the workflow.
Workflow for Weighing and Transferring the Solid Reagent
The fine, crystalline nature of this compound requires careful handling to prevent the generation of dust.
Caption: A validated workflow for the safe weighing and transfer of solid this compound.
Protocol for Use in a Suzuki-Miyaura Cross-Coupling Reaction
Aryl iodides are highly effective substrates in Suzuki-Miyaura couplings due to the high reactivity of the C-I bond.[12] The following is a generalized, safety-integrated protocol.
Reaction Setup:
-
Preparation: In a certified chemical fume hood, assemble an oven-dried round-bottom flask with a magnetic stir bar.[13]
-
Reagent Addition (Solids): Following the weighing workflow described in section 3.1, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., potassium carbonate, 2.0 mmol) to the flask.[13]
-
Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water) via syringe.[13]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by performing three cycles of evacuating the flask and backfilling with nitrogen or argon. This is critical as palladium catalysts are sensitive to oxygen.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) using a pre-heated oil bath and stir vigorously.[13]
-
Monitoring: Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC).[13]
Workup and Purification:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching & Extraction: Carefully dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Perform the extraction in a separatory funnel, ensuring it is vented frequently.[13]
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic impurities.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography.[13]
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Note: Similar safety-integrated protocols should be followed for other cross-coupling reactions such as the Sonogashira[14] and Buchwald-Hartwig amination,[15] with careful consideration of the specific reagents, catalysts, and conditions required for each.
Emergency Procedures: A Validated Response System
Preparedness is a key component of a robust safety system. In the event of an accidental release or exposure, a clear and practiced response is critical.
First Aid Measures
| Exposure Route | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5] |
Spill and Decontamination Protocol
For a small spill of solid this compound within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent it from becoming airborne.[7][16]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[16]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a mild detergent and water solution.[4][7] All cleaning materials must be disposed of as hazardous waste.[4]
-
Labeling and Disposal: Seal and label the waste container as "Hazardous Waste: Halogenated Organic Solid Waste" and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4]
For large spills or spills outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS emergency response team immediately.[17]
Storage and Waste Disposal
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9] The storage area should be clearly marked.
Waste Disposal: All waste containing this compound, including reaction residues, contaminated consumables (gloves, weigh paper), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[4] Never mix this waste with non-halogenated waste streams.[4] Disposal must be conducted in strict accordance with local, state, and federal regulations.[5]
References
- Benchchem. (2026).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- ChemSec. (n.d.).
- CHEMICAL SPILL PROCEDURES. (n.d.). University of California, Santa Barbara.
- Yale Environmental Health & Safety. (2024, May 1). Standard Operating Procedure - PARTICULARLY HAZARDOUS SUBSTANCES. Yale University.
- Thermo Fisher Scientific. (n.d.). 1-Benzyloxy-4-iodobenzene, 98+%.
- TBEP Labs. (2019, April). Chemical Spill Clean-Up.
- Benchchem. (2026). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol. Benchchem.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Princeton University.
- Benchchem. (2026). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- Benchchem. (2026). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Benchchem. (2026). Application Note: Sonogashira Reaction Protocol for the Synthesis of Alkyne-Substituted Propiophenones. Benchchem.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table].
- Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
- Cranwell, P. B., & Platts, A. M. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Benchchem. (2026). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. Benchchem.
- University of Washington. (n.d.).
- Wang, X., et al. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. Environmental Science & Technology.
- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
- Seton. (n.d.). Chemical Handling and Transfer | Guide for Professionals.
- Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519671, this compound. PubChem.
- Manna, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access.
- Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals.
- Biscoe, M. R., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
- ResearchGate. (2023, November 6). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11575, Iodobenzene. PubChem.
Sources
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Methodological & Application
Synthesis of 1-(Benzyloxy)-4-iodobenzene: An Application Note and Protocol for Drug Development Professionals
Introduction: The Strategic Importance of Aryl Ethers in Medicinal Chemistry
In the landscape of modern drug discovery, the aryl ether linkage is a cornerstone of molecular design. Its presence imparts a unique combination of chemical stability, conformational influence, and metabolic resistance to bioactive molecules. The target of this guide, 1-(benzyloxy)-4-iodobenzene, serves as a vital building block in the synthesis of complex pharmaceuticals and agrochemicals. The introduction of the benzyloxy group can enhance lipophilicity, which is crucial for membrane permeability, while the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a comprehensive, field-proven protocol for the synthesis of this compound from 4-iodophenol, grounded in the principles of the classic Williamson ether synthesis.
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the context of our target molecule, the synthesis involves the deprotonation of the weakly acidic hydroxyl group of 4-iodophenol to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base, such as potassium carbonate or potassium hydroxide.[2] The resulting 4-iodophenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a concerted fashion, leading to the formation of the desired ether and a bromide salt as a byproduct.[1]
The choice of a primary alkyl halide, such as benzyl bromide, is critical for the success of this SN2 reaction, as secondary and tertiary halides are more prone to undergo elimination reactions.[3][4] The use of a polar aprotic solvent, like N,N-dimethylformamide (DMF) or acetonitrile, is preferred as it can solvate the cation of the base while leaving the anionic nucleophile relatively free, thus accelerating the reaction rate.[1][2]
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Benzyloxyiodobenzene via Williamson Ether Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol and in-depth scientific discussion for the synthesis of 4-benzyloxyiodobenzene, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, justifications for procedural choices, and a framework for troubleshooting.
Introduction: The Strategic Importance of 4-Benzyloxyiodobenzene and the Williamson Ether Synthesis
4-Benzyloxyiodobenzene is a valuable bifunctional molecule, incorporating both a benzyl ether and an iodoaryl group. The benzyl ether serves as a common protecting group for phenols, which can be cleaved under various conditions, most notably through catalytic hydrogenation.[1] The aryl iodide moiety is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This dual functionality makes 4-benzyloxyiodobenzene a crucial building block in the synthesis of complex organic molecules.
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether linkage.[4][5] In the context of this synthesis, the phenoxide of 4-iodophenol is generated in situ and subsequently alkylated by benzyl bromide.
This guide will detail a robust protocol for this transformation, with an emphasis on the practical aspects of the reaction, including the use of phase-transfer catalysis to enhance reaction efficiency.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-benzyloxyiodobenzene.
Mechanistic Insights: The "Why" Behind the Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding through a well-understood SN2 pathway.[4][5] The key steps are:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 4-iodophenol, forming a more nucleophilic phenoxide anion. The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient for phenols and is less harsh than alternatives like sodium hydride, minimizing potential side reactions.
-
Nucleophilic Attack: The resulting 4-iodophenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).
-
Displacement: The carbon-bromine bond breaks, and the bromide ion is displaced as a leaving group, resulting in the formation of the desired ether product, 4-benzyloxyiodobenzene.
The Role of Phase-Transfer Catalysis
In many Williamson ether syntheses, the reactants may exist in different phases. For instance, the inorganic base (like potassium carbonate) may be a solid or dissolved in an aqueous phase, while the organic reactants are in an organic solvent. A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction.[6][7][8] The lipophilic quaternary ammonium cation can pair with the phenoxide anion, transporting it from the solid or aqueous phase into the organic phase where it can react with the benzyl bromide.[9] This overcomes the insolubility of the nucleophile in the organic phase, leading to faster reaction rates and milder reaction conditions.[8]
Caption: Role of a phase-transfer catalyst in the Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Benzyloxyiodobenzene
This protocol is designed for the synthesis of 4-benzyloxyiodobenzene on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Iodophenol | C₆H₅IO | 220.01 | 540-38-5 | Skin/eye irritant |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Corrosive, lachrymator, toxic |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Skin/eye irritant |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Flammable, eye irritant |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | Skin/eye irritant |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (10.0 g, 45.4 mmol), potassium carbonate (12.5 g, 90.5 mmol, 2.0 equiv.), and acetone (100 mL).
-
Addition of Reagents: To the stirring suspension, add benzyl bromide (6.0 mL, 8.6 g, 50.0 mmol, 1.1 equiv.) dropwise via a syringe. Note: Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood.[10][11][12]
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 4-benzyloxyiodobenzene can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to afford the product as a white to off-white solid.
Data Interpretation and Characterization
The identity and purity of the synthesized 4-benzyloxyiodobenzene should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of protons corresponding to the benzyl and iodophenyl groups in the correct ratio.
-
¹³C NMR: To identify all the unique carbon atoms in the molecule.
-
FT-IR: To confirm the presence of the C-O-C ether linkage and the absence of the phenolic O-H stretch from the starting material.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive base or benzyl bromide.- Poor mixing. | - Extend the reaction time or increase the temperature slightly.- Use freshly opened or purified reagents.- Ensure vigorous stirring. |
| Low Yield | - Loss of product during workup.- Competing side reactions. | - Be careful during extractions and transfers.- Ensure the base is not too strong to cause decomposition. |
| Formation of Byproducts | - Over-alkylation of the starting material (less common with phenols).- Impurities in starting materials. | - Use a slight excess of the limiting reagent (4-iodophenol).- Purify starting materials before use. |
Safety and Handling Precautions
-
General: All chemical manipulations should be performed in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory.[10]
-
Benzyl Bromide: This reagent is highly toxic, corrosive, and a potent lachrymator.[10][11][12] It should be handled with extreme care, and any exposure should be avoided. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.[12]
-
Solvents: Acetone is highly flammable. Avoid open flames and sparks.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of 4-benzyloxyiodobenzene. The protocol detailed in this application note is robust and can be readily adapted for various scales. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can reliably synthesize this important chemical intermediate for their research and development needs.
References
- JPH085832B2 - Method for producing 4-benzyloxyphenol - Google P
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: )
- EP0983227B8 - Preparation of tri-iodo benzene compounds - Google P
- EP0181790A1 - Method for the synthesis of iodobenzene - Google P
- 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671 - PubChem. (URL: [Link])
- An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (URL: [Link])
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (URL: [Link])
- p-IODOPHENOL - Organic Syntheses Procedure. (URL: [Link])
- SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
- BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (URL: [Link])
- 2-17 Science About O-Benzyl protecting groups -
- Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether)
- Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MC
- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
- iodobenzene - Organic Syntheses Procedure. (URL: [Link])
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])
- Williamson Ether Synthesis - Utah Tech University. (URL: [Link])
- US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google P
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
- Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Application Notes for the Heck Reaction of 1-(Benzyloxy)-4-iodobenzene
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed process is renowned for its versatility and tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and complex materials.[3]
This guide provides a comprehensive overview and detailed protocols for the Heck reaction using 1-(benzyloxy)-4-iodobenzene as the aryl halide substrate. The benzyloxy group is a common and robust protecting group for phenols, making this substrate a highly relevant building block in multistep synthetic campaigns. As an aryl iodide, this substrate is particularly reactive in the Heck catalytic cycle, often allowing for milder reaction conditions compared to its bromide or chloride analogs.[4]
The Catalytic Cycle: Understanding the "Why"
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[4] Key to this process is the in situ generation of the active Pd(0) species, often from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[1][5]
The catalytic cycle proceeds through four fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the reactivity trend for the halide is I > Br > Cl.[4]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon σ-bond.[2]
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) species.[4]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination. This crucial step neutralizes the generated hydroiodic acid (HI) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
Caption: Figure 1. Catalytic cycle of the Heck reaction.
Optimizing Reaction Parameters: A Guide to Key Variables
The success of the Heck reaction hinges on the careful selection and optimization of several key parameters. For the coupling of this compound, the following components are critical.
| Parameter | Typical Reagents/Conditions | Role & Scientific Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Precatalyst: Provides the active Pd(0) species. Pd(OAc)₂ is often preferred for its stability and reliability.[1][7] |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilization & Reactivity: Phosphine ligands stabilize the Pd(0) catalyst, preventing its aggregation into inactive palladium black.[1][8] The ligand's steric and electronic properties modulate catalyst activity.[9] |
| Alkene Partner | Acrylates, Styrenes, Unactivated Olefins | Coupling Partner: The electronic nature of the alkene is crucial. Electron-deficient alkenes (e.g., methyl acrylate) are highly reactive and typically yield the linear (E)-isomer.[1][10] |
| Base | Et₃N, K₂CO₃, NaOAc, DIPEA | Catalyst Regeneration: Neutralizes the HI generated during the catalytic cycle to regenerate the Pd(0) catalyst.[5][6] Organic amines like Et₃N are common, while inorganic bases like K₂CO₃ are also effective.[11] |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Medium: A polar aprotic solvent is typically used to dissolve the reactants and stabilize charged intermediates in the catalytic cycle.[12] |
| Temperature | 80 - 140 °C | Kinetics: Elevated temperatures are generally required to overcome the activation barriers for the oxidative addition and β-hydride elimination steps.[13] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Heck coupling of this compound with two common alkene partners: methyl acrylate and styrene. These serve as robust starting points for further optimization.
Protocol 1: Coupling with Methyl Acrylate
This protocol details the reaction of this compound with an electron-deficient alkene, methyl acrylate, a typically high-yielding transformation.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Caption: General experimental workflow for the Heck coupling reaction.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (1.5 mmol, 1.5 equiv) followed by methyl acrylate (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[12]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired (E)-methyl 3-(4-(benzyloxy)phenyl)acrylate.[14]
Protocol 2: Coupling with Styrene
This protocol outlines the coupling with styrene, a less electronically activated alkene, which may require slightly adjusted conditions for optimal results.
Materials:
-
This compound
-
Styrene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMAc (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).[14]
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (E)-1-(benzyloxy)-4-styrylbenzene.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section addresses common problems and provides scientifically grounded solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) oxidized by air; poor quality precatalyst.[15] Insufficient Temperature: Reaction kinetics are too slow. | Ensure proper inert atmosphere technique (degas solvent, use Schlenk line).[2] Use fresh, high-purity catalyst. Incrementally increase temperature by 10-20 °C. |
| Formation of Palladium Black | Ligand Dissociation/Decomposition: High temperatures can cause ligand to dissociate, leading to Pd(0) aggregation.[15] Insufficient Ligand: Ligand:Pd ratio is too low. | Use a more thermally stable or bulky phosphine ligand (e.g., P(o-tol)₃). Increase ligand loading (e.g., from L:Pd of 2:1 to 4:1).[16] |
| Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the aryl iodide. | Rigorously deoxygenate the solvent and reaction vessel before adding the catalyst.[16] |
| Poor Regioselectivity (α- vs β-addition) | Steric Hindrance: Bulky substituents on the alkene or aryl halide can influence regioselectivity.[5] | For terminal alkenes, β-arylation is generally favored. If α-substitution is observed, consider a different ligand or catalyst system. |
Conclusion
The Heck reaction of this compound is a powerful and reliable method for synthesizing valuable substituted alkenes. Success is predicated on a solid understanding of the catalytic cycle and careful control over key reaction parameters, including the choice of catalyst, ligand, base, and solvent. The protocols provided herein offer a validated starting point for researchers. By employing rigorous inert atmosphere techniques and systematic optimization, this reaction can be a highly effective tool in the synthetic chemist's arsenal.
References
- Chemistry LibreTexts. (2023). Heck reaction.
- Wikipedia. (2023). Heck reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- de Vries, J.G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In: The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
- Newman, S. G., et al. (2015). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. National Institutes of Health.
- Dolai, M., et al. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Royal Society of Chemistry.
- Saha, B., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
- Zhang, H., et al. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. PubMed.
- Durran, S. E., et al. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Taylor & Francis Online.
- Parsons, P. J., et al. (2009). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters.
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- D'Amato, E. M., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications.
- ResearchGate. (n.d.). Heck reaction of aryl halides and styrenes.
- Zhang, G., et al. (2020). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. National Institutes of Health.
- Zhang, G., et al. (2020). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library.
- Sathee Jee. (n.d.). Chemistry Heck Reaction.
- NROChemistry. (n.d.). Heck Coupling.
- Patel, H., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health.
- Brecht, K., et al. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Royal Society of Chemistry.
- ResearchGate. (n.d.). Heck cross-coupling reactions of aryl iodide with acrylate derivatives and styrene.
- ResearchGate. (n.d.). Heck coupling of aryl iodides/bromides and 2-iodothiophene with n-butyl acrylate.
- Tlili, A., et al. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
- Reddit. (2021). Practical Heck Reaction problems!.
- Islam, M. S., et al. (2019). Mizoroki–Heck Cross-Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre-Catalysts. ResearchGate.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Sonogashira Coupling of 1-(Benzyloxy)-4-iodobenzene with Terminal Alkynes
Introduction: The Strategic Importance of the Sonogashira Coupling
In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Since its development by Kenkichi Sonogashira, this palladium-catalyzed reaction has become an indispensable tool, prized for its operational simplicity, mild reaction conditions, and remarkable tolerance of diverse functional groups.[1][3][4] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5][6]
This guide provides a detailed examination of the Sonogashira coupling as applied to a specific, versatile substrate: 1-(benzyloxy)-4-iodobenzene. The resulting 4-(benzyloxy)phenyl alkynes are valuable intermediates, particularly in medicinal chemistry and materials science, where the rigid, linear alkyne linker allows for precise molecular scaffolding. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer expert insights into troubleshooting and optimization.
Mechanistic Framework: The Dual Catalytic Engine
The efficacy of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3] While a copper-free variant exists, the classical mechanism provides a fundamental understanding of the transformation.
-
The Palladium Cycle: This is the primary productive cycle.
-
Oxidative Addition: A coordinatively unsaturated Palladium(0) species, often generated in situ from a Palladium(II) precatalyst, initiates the cycle by inserting into the carbon-iodine bond of this compound.[1][3] This forms a square planar Palladium(II) intermediate. Aryl iodides are particularly reactive in this step, often allowing the reaction to proceed at room temperature.[1][7]
-
Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing the iodide ligand.[1][3]
-
Reductive Elimination: The two organic moieties (the aryl group and the alkynyl group) on the palladium center couple and are expelled as the final product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[1][3]
-
-
The Copper Cycle: This cycle functions to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation & Acetylide Formation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide species.[1][3][8] This species is the key player in the transmetalation step of the palladium cycle.
-
A significant drawback of the copper cycle is its potential to facilitate the oxidative dimerization of the terminal alkyne, known as Glaser coupling, which leads to undesired homocoupled byproducts.[1][7][9] This is a primary motivation for the development of copper-free protocols.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Design: Causality Behind Key Parameters
A successful Sonogashira coupling hinges on the rational selection of several key components. The high reactivity of the C-I bond in this compound provides a significant advantage, often enabling milder conditions compared to analogous bromides or chlorides.[1][7][10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its function is to accelerate the reaction by facilitating the formation of the copper acetylide.[1][8] However, its presence necessitates a strictly inert atmosphere to suppress oxygen-driven Glaser coupling.[7] In cases where the alkyne is particularly prone to dimerization or contains functional groups that can chelate copper, a copper-free protocol is the superior choice.[1]
-
Ligands: Phosphine ligands, such as the triphenylphosphine (PPh₃) already present in the common precatalysts, are crucial for stabilizing the palladium center and modulating its reactivity. Bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and promote efficient reductive elimination.[4]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves a dual purpose: neutralizing the hydrogen iodide (HI) generated during the reaction and deprotonating the terminal alkyne to form the reactive acetylide.[1][7][11] The base is often used in excess and can sometimes serve as the solvent.[1]
-
Solvent: The choice of solvent is critical for ensuring all components remain in solution. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and side reactions. Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are common choices.[12][13] While DMF can enhance reaction rates, THF is often sufficient for highly reactive aryl iodides and is easier to remove during workup.[13][14]
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All reagents should be handled with appropriate personal protective equipment (PPE). Solvents must be anhydrous and degassed prior to use.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Reagents & Materials:
-
This compound (1.0 mmol, 310.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 416 µL)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound (310.1 mg), PdCl₂(PPh₃)₂ (14.0 mg), and CuI (7.6 mg).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF (5 mL) followed by triethylamine (416 µL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (132 µL) dropwise to the mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aryl iodide by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble catalyst residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by a wash with brine (1 x 15 mL).[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield the pure product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when Glaser homocoupling is a significant concern.
Reagents & Materials:
-
This compound (1.0 mmol, 310.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg, 4 mol%)
-
Tetrabutylammonium acetate [TBAA] (1.5 mmol, 452 mg)
-
Anhydrous, degassed Toluene (5 mL)
Step-by-Step Procedure:
-
Catalyst Preparation & Setup: To a dry Schlenk flask under inert gas, add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), this compound (310.1 mg), and TBAA (452 mg).
-
Solvent Addition: Evacuate and backfill the flask three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Alkyne Addition: Add phenylacetylene (132 µL) dropwise.
-
Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor its progress by TLC as described in Protocol 1. Copper-free reactions may require longer reaction times or elevated temperatures.[15]
-
Work-up & Purification: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer, concentrate, and purify by flash column chromatography as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on established methodologies for similar aryl iodides.[2] Optimization may be required for specific substrates.
| Terminal Alkyne (R) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | THF | 25 | >90% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | THF | 25 | >85% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3), CuI (5) | DIPEA (3) | DMF | 40 | >90% |
| Propargyl Alcohol | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | THF/Et₃N | 25 | >80% |
Troubleshooting and Field-Proven Insights
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.
Caption: A workflow for troubleshooting common Sonogashira coupling issues.
-
Issue: Low to No Product Yield.
-
Cause & Solution: The primary suspect is often an inactive catalyst or compromised reaction conditions.[7] Ensure the palladium catalyst and copper(I) iodide are fresh; CuI should be off-white, not green or brown. Verify that solvents are strictly anhydrous and have been thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[7]
-
-
Issue: Formation of a Black Precipitate ("Palladium Black").
-
Cause & Solution: This indicates the decomposition of the palladium catalyst into metallic palladium, halting the catalytic cycle.[7] This can be caused by impurities, excessive heat, or an inappropriate solvent. Some anecdotal evidence suggests certain solvents, like THF, can promote this decomposition under some conditions.[7][16] Using high-purity, fresh reagents and ensuring the temperature does not overshoot the target can mitigate this.
-
-
Issue: Significant Alkyne Homocoupling (Glaser Product).
-
Cause & Solution: This side reaction is mediated by the copper co-catalyst in the presence of oxygen.[1][7] The most effective solution is to switch to a copper-free protocol (Protocol 2). Alternatively, ensure the reaction is run under a strictly inert atmosphere. Slow addition of the terminal alkyne via a syringe pump can also minimize its concentration at any given time, disfavoring the dimerization pathway.[9]
-
References
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. (n.d.). Organic Synthesis.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Azad, U. P., & Punniyamurthy, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). SpringerLink. [Link]
- Wang, X., et al. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]
- Sonogashira coupling. (n.d.). Golden.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9).
- Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. (n.d.).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Preprints.org. [Link]
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]
- Selected examples of ligands used in decarboxylative Sonogashira coupling. (n.d.).
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
- What is the best procedure for Sonogashira coupling? (2014, May 1).
- This compound. (n.d.). PubChem.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. golden.com [golden.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. books.lucp.net [books.lucp.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Using 1-(Benzyloxy)-4-iodobenzene in the synthesis of biphenyl derivatives
An Application Guide to the Synthesis of Biphenyl Derivatives Using 1-(Benzyloxy)-4-iodobenzene
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound as a versatile building block for the synthesis of functionalized biphenyl derivatives. We will delve into the mechanistic underpinnings and provide field-proven protocols for the most effective synthetic routes, with a primary focus on the robust Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Value of Biphenyls and the Role of this compound
Biphenyl derivatives are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[1][2][3] Their prevalence stems from the unique structural and electronic properties conferred by the two connected phenyl rings. The ability to precisely construct these molecules with diverse functional groups is therefore of paramount importance.
This compound emerges as a highly strategic starting material for accessing this chemical space. Its structure is ingeniously bifunctional:
-
The iodo group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, offering high reactivity compared to bromides or chlorides.[4]
-
The benzyloxy group acts as a stable protecting group for a phenol. This allows the core biphenyl structure to be assembled without interference from a reactive hydroxyl group. Subsequently, the benzyl group can be selectively removed to unveil a phenol, providing a handle for further molecular elaboration.
This guide will focus on palladium-catalyzed cross-coupling reactions, the most powerful and versatile methods for constructing the biphenyl scaffold from this compound.
The Key Reagent: this compound Profile
A thorough understanding of the starting material is critical for reproducible and successful synthesis.
| Property | Value | Reference |
| CAS Number | 19578-68-8 | [5][6] |
| Synonyms | Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | [7] |
| Molecular Formula | C₁₃H₁₁IO | [6] |
| Molecular Weight | 310.13 g/mol | [6] |
| Appearance | Solid | [7] |
| Hazards | Causes skin and serious eye irritation | [6] |
Handling and Storage: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, well-ventilated area away from incompatible substances.
The Workhorse Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biphenyls due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[8][9][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined palladium-based catalytic cycle, which is essential to understand for troubleshooting and optimization.[11] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[9][12] This is typically the rate-determining step and is faster for aryl iodides than for other halides.
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boron species to form a more nucleophilic "ate" complex, accelerating the transfer.[10][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the biphenyl product and regenerating the catalytically active Pd(0) species.[9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents
| Reagent | Molar Equiv. | Typical Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 310 mg | Aryl halide electrophile |
| Arylboronic Acid | 1.2 | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 1-5 mol% | 11.6 - 58.0 mg | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | 276 - 345 mg | Base |
| 1,4-Dioxane / Water | - | 8 mL / 2 mL | Solvent system |
| Inert Gas (Argon or Nitrogen) | - | - | Exclude oxygen |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]
-
Inert Atmosphere: Equip the flask with a reflux condenser, and then evacuate and backfill the system with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[14]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).[14]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-16 hours).[13][14]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure biphenyl derivative.[14][15]
Rationale Behind Experimental Choices
-
Catalyst System: While Pd(PPh₃)₄ is a reliable workhorse, for less reactive boronic acids or more sterically hindered substrates, more advanced catalyst systems may be required. These often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a specialized phosphine ligand (e.g., SPhos, JohnPhos) that can accelerate the catalytic cycle.[10][16]
-
Choice of Base: The base is not merely a spectator; its choice is critical.[13] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[13] K₂CO₃ is a good general-purpose base, while the stronger K₃PO₄ can be effective for challenging couplings. The base helps form the boronate "ate" complex, which is essential for the transmetalation step.[10][13]
-
Solvent System: A biphasic or aqueous solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is often employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, bringing all components into reactive proximity.[14]
Alternative Synthetic Strategies
While Suzuki coupling is often preferred, other palladium-catalyzed reactions can be employed to synthesize different types of derivatives from this compound.
Heck Reaction
The Mizoroki-Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing access to stilbene-like structures.[17][18]
General Protocol:
-
Combine this compound (1.0 equiv), an alkene (e.g., styrene, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a solvent like DMF or acetonitrile.
-
Heat the reaction mixture (typically 80-120 °C) until completion.
-
Perform an aqueous work-up and purify the product by chromatography or recrystallization.
Caption: General workflow for the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for creating a C(sp²)-C(sp) bond, linking the aryl iodide to a terminal alkyne. This reaction uniquely uses a dual-catalyst system of palladium and copper(I).[19]
General Protocol:
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and an amine base (e.g., triethylamine or diisopropylamine).[19]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Filter the reaction mixture to remove amine salts, concentrate, and purify the product.
Caption: General workflow for the Sonogashira coupling reaction.
Post-Synthesis: Deprotection of the Benzyl Group
A key advantage of using this compound is the ability to cleave the benzyl ether post-coupling to reveal a versatile phenolic hydroxyl group.
Method of Choice: Catalytic Hydrogenation
This is the cleanest and most widely used method for benzyl ether deprotection.[20]
Protocol for Hydrogenolysis:
-
Dissolve the benzyloxy-biphenyl derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Place the flask under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus.
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent and concentrate the combined filtrates to yield the deprotected hydroxyphenyl product, which is often pure enough for subsequent steps.
Caption: Workflow for benzyl group deprotection via catalytic hydrogenation.
For molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation may not be suitable. In such cases, alternative methods like oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be considered.[20]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as the most robust and adaptable method for this transformation, supported by well-understood mechanisms and a vast library of available reagents. By following the detailed protocols and understanding the rationale behind key experimental variables, researchers can efficiently construct target molecules. The final deprotection step unmasks a phenolic hydroxyl group, opening the door to a wide range of further chemical modifications, making this synthetic strategy highly valuable in drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2021).
- Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022).
- National Institutes of Health (NIH). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022).
- Google Patents. Method for purifying biphenyl. (US3705203A).
- Jain, Z. J., Gide, P. S., & Kankate, R. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013).
- Google Patents. Process for purifying biphenyl. (CN101045670A).
- Organic Chemistry Portal. Heck Reaction.
- ResearchGate. Model biphenyl reaction. (2018).
- National Institutes of Health (NIH). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
- Wikipedia. Heck reaction.
- ResearchGate. Synthesis of biphenyl from iodobenzene.
- Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- Chemistry LibreTexts. Heck Reaction. (2023).
- Organic Chemistry Portal. Sonogashira Coupling.
- National Institutes of Health (NIH). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
- National Institutes of Health (NIH). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- ResearchGate. (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
- ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials.
- ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene.
- ResearchGate. Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid....
- ResearchGate. Light‐induced Sonogashira cross‐coupling between iodobenzene....
- Odinity. Intro to Organometallics: The Heck Reaction. (2013).
- ResearchGate. Deprotection of benzyl groups.
- National Institutes of Health (NIH). Photoinduced inverse Sonogashira coupling reaction.
- Semantic Scholar. Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. (2003).
- PubChem. This compound.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- ACS Publications. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023).
- SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- ACS Publications. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - Supporting Information.
- ResearchGate. Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts.
- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022).
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Benzyl Ethers [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Iodophenyl Benzyl Ether in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Iodophenyl benzyl ether emerges as a highly versatile and valuable scaffold, uniquely positioned at the intersection of structural stability and synthetic flexibility. Its chemical architecture, featuring a benzyl ether moiety and a reactive aryl iodide, provides medicinal chemists with a powerful tool for molecular elaboration. The aryl iodide is an exceptional handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular frameworks.[1] Concurrently, the benzyl ether group often serves as a stable linker or a critical pharmacophoric element, contributing to target engagement and favorable physicochemical properties.[2][3] This guide provides an in-depth exploration of the applications of 4-Iodophenyl benzyl ether, detailing its role in the synthesis of diverse bioactive compounds and offering field-proven experimental protocols for its utilization.
The Strategic Value of 4-Iodophenyl Benzyl Ether in Drug Design
The efficacy of 4-Iodophenyl benzyl ether as a synthetic intermediate stems from its two principal functional domains:
-
The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, which is the crucial first step in many cross-coupling reactions.[4] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromides or chlorides, making it an ideal choice for complex, multi-step syntheses where functional group tolerance is critical.[5]
-
The Benzyl Ether Moiety: Benzyl ethers are widely used as protecting groups for alcohols due to their general stability across a wide range of reaction conditions and their straightforward removal via hydrogenolysis.[6] In medicinal chemistry, however, the benzyl ether linkage is often incorporated as a permanent structural feature. It can function as a non-labile linker to connect different pharmacophoric fragments or act as a key interacting element itself, engaging in hydrophobic and van der Waals interactions within a target's binding site.[3][7]
dot graph "Strategic_Value" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="4-Iodophenyl Benzyl Ether", pos="0,1.5!", fillcolor="#4285F4"]; B [label="Aryl Iodide\n(Cross-Coupling Handle)", pos="-2,0!", fillcolor="#EA4335", width=2]; C [label="Benzyl Ether\n(Stable Linker / Pharmacophore)", pos="2,0!", fillcolor="#34A853", width=2.5]; D [label="Suzuki, Sonogashira, Buchwald-Hartwig, etc.", pos="-2,-1.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Target Binding & Physicochemical Properties", pos="2,-1.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label=" High Reactivity"]; A -> C [label=" Structural Stability"]; B -> D; C -> E; } dpt Figure 1: The dual functionality of 4-Iodophenyl benzyl ether.
Core Synthetic Applications & Methodologies
The primary utility of 4-Iodophenyl benzyl ether is as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are foundational in medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.[8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-alkyl linkages, which are prevalent motifs in pharmaceuticals.[9][10] The reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) and is valued for its mild conditions and high functional group tolerance.[11]
Causality: The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(PPh₃)₄ or pre-catalysts such as CataCXium A Pd G3 are often effective.[1][11] The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is essential for activating the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=point, width=0.01, height=0.01];
// Nodes for the cycle pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)(I)L₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_biaryl [label="Ar-Pd(II)(Ar')L₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; ar_i [label="Ar-I\n(4-Iodophenyl benzyl ether)"]; boronic [label="Ar'-B(OR)₂ + Base"]; product [label="Ar-Ar'\n(Biaryl Product)"];
// Edges edge [color="#5F6368", arrowhead=vee, fontsize=9]; pd0 -> ox_add; ox_add -> pd_complex; pd_complex -> transmetal; transmetal -> pd_biaryl; pd_biaryl -> red_elim; red_elim -> pd0;
// Edges for reagents and products ar_i -> ox_add [label=" Enters"]; boronic -> transmetal [label=" Enters"]; red_elim -> product [label=" Exits"]; } dpt Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
For the synthesis of arylalkynes, the Sonogashira coupling is the method of choice. It involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts.[12] These arylalkyne moieties are key components in various bioactive molecules and materials.[13]
Causality: The catalytic cycle involves two interconnected loops.[12] The palladium cycle mirrors that of other cross-coupling reactions. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is crucial as it undergoes transmetalation with the palladium complex, a step that is often rate-determining.[12]
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is fundamental to drug synthesis, as the amine functional group is present in a vast number of pharmaceuticals.[3] The Buchwald-Hartwig amination provides a powerful method for constructing aryl amines by coupling aryl halides with primary or secondary amines.[8][14]
Causality: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[8] These ligands (e.g., BINAP, Josiphos-type ligands) stabilize the palladium center, promote the oxidative addition step, and, most importantly, facilitate the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[8][15] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is critical for deprotonating the amine, allowing it to coordinate to the palladium center.
Application in the Synthesis of Bioactive Agents
The synthetic utility of 4-Iodophenyl benzyl ether and its precursors is best illustrated through its application in synthesizing molecules with significant therapeutic potential.
| Compound Class / Target | Biological Activity / Application | Key Synthetic Transformation | References |
| Combretastatin Analogs | Potent anticancer agents that inhibit tubulin polymerization. | Wittig Reaction following oxidation of a 4-iodobenzyl precursor. | [16] |
| S1P₁ Receptor Agonists | Immunosuppressive agents for treating autoimmune diseases. | Elaboration of the benzyl ether scaffold. | [2] |
| Dopamine D4 Receptor Antagonists | Potential therapeutics for Parkinson's disease-related dyskinesias. | N-alkylation or reductive amination of piperidine-based benzyl ethers. | [17] |
| Skin Whitening Agents | Inhibition of melanin synthesis for cosmetic and dermatological use. | Synthesis of 4-hydroxyphenyl benzyl ether derivatives. | [18] |
| DNA Topoisomerase II Inhibitors | Antitumor agents based on the podophyllotoxin scaffold. | Introduction of 4-substituted benzyl ether derivatives. | [19] |
| BRD4 Inhibitors | Anti-breast cancer agents targeting bromodomains. | Synthesis of phthalazinone derivatives with a benzyl moiety. | [20] |
Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions for their specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of 4-Iodophenyl benzyl ether with an arylboronic acid.[1]
Materials:
-
4-Iodophenyl benzyl ether (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 4-Iodophenyl benzyl ether, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Combine Reactants\n(Ar-I, Ar'-B(OH)₂, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Pd Catalyst\n& Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat & Stir\n(80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(EtOAc, H₂O, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Biaryl\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
start -> inert -> catalyst -> heat -> workup -> purify -> product; } dpt Figure 3: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a standard procedure for the coupling of 4-Iodophenyl benzyl ether with a terminal alkyne.[21]
Materials:
-
4-Iodophenyl benzyl ether (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Base/Solvent (e.g., Triethylamine, Diisopropylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add 4-Iodophenyl benzyl ether, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed amine solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a method for the C-N bond formation between 4-Iodophenyl benzyl ether and an amine.[8]
Materials:
-
4-Iodophenyl benzyl ether (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add 4-Iodophenyl benzyl ether, followed by the amine.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude aryl amine product by flash column chromatography.
Conclusion
4-Iodophenyl benzyl ether stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, centered on the aryl iodide handle, grants chemists access to a vast chemical space through robust and reliable cross-coupling methodologies. The inherent stability and potential pharmacophoric contribution of the benzyl ether moiety further enhance its value. By leveraging this building block, researchers can accelerate the discovery and development of novel therapeutics across a wide spectrum of diseases, from cancer to neurodegenerative disorders. The protocols and applications detailed herein provide a foundational guide for harnessing the full synthetic potential of this versatile intermediate.
References
- BenchChem. (2025).
- BenchChem. (2025). Application of 4-Iodobenzyl Alcohol in Medicinal Chemistry: A Guide for Researchers. BenchChem.
- Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15).
- Le, S. N., et al. (2017). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters.
- Wikipedia. (n.d.).
- Mudunuru, S., et al. (2023). Synthesis of biologically active compounds derived from natural products. International Journal of Pharmaceutical Chemistry.
- Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Stereoelectronics. (2021). Drug design principles.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide. BenchChem.
- Pan, S., et al. (2012). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. Organic Letters.
- Salah, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Patel, K. D., et al. (2014). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. Journal of Heterocyclic Chemistry.
- Kim, H. J., et al. (2011). Synthesis and Anti-Melanogenic Activity of Hydroxyphenyl Benzyl Ether Analogues. Bioorganic & Medicinal Chemistry Letters.
- Chang, J. Y., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry.
- Mothel, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Molander, G. A., & Jean-Gérard, L. (2007).
- Kotha, S., & Khedkar, P. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Gholinejad, M., & Ghorbani-Choghamarani, A. (2012). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1][5][16]triazolo[4,3-a]quinoxalines in water.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry.
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Wang, M., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
- Smith, C. A., et al. (2024).
- Movassaghi, M., & Hill, M. D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Al-Masum, M., & Ng, D. (2014). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes.
- Duan, D., et al. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry.
- Sharma, P., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters.
- Crich, D., & Vinogradova, O. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.g
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeolusa.com [jeolusa.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-melanogenic activity of hydroxyphenyl benzyl ether analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of 1-(Benzyloxy)-4-iodobenzene in the Synthesis of Pharmacologically Active Compounds
Abstract
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 1-(Benzyloxy)-4-iodobenzene has emerged as a cornerstone building block for the synthesis of a diverse array of pharmacologically active compounds. Its utility stems from a unique combination of structural features: a highly reactive C(sp²)–I bond that serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a benzyloxy group that acts as a robust, yet readily cleavable, protecting group for a phenolic hydroxyl moiety. This phenolic group is a frequent key pharmacophore in many therapeutic agents. This guide provides an in-depth analysis of the strategic application of this compound, detailing field-proven protocols for key synthetic transformations and showcasing its role in the development of important compound classes, including analogs of resveratrol and combretastatin.
The Rationale: Why this compound is a Privileged Reagent
The selection of starting materials is a critical decision in the design of a synthetic route. This compound offers two primary strategic advantages for drug development professionals.
-
Versatile Reactivity for Scaffold Elaboration : The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling cycles.[1] This high reactivity makes this compound an excellent electrophilic partner in a multitude of bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the reliable and efficient introduction of aryl, alkynyl, and amino functionalities, respectively, enabling the construction of diverse and complex molecular scaffolds.[2][3]
-
Strategic Protection of a Key Pharmacophore : The phenolic hydroxyl group is a common feature in many biologically active molecules, often involved in critical hydrogen bonding interactions with protein targets. However, its acidic proton and nucleophilicity can interfere with many synthetic transformations. The benzyloxy group serves as an excellent protecting group, being stable to a wide range of reaction conditions (e.g., basic, organometallic) typically employed in cross-coupling reactions.[4] Crucially, it can be removed under mild conditions in a late-stage synthetic step, most commonly via catalytic hydrogenolysis, to unmask the free phenol in the final compound without disturbing other functional groups.[4][5][6]
The overall synthetic strategy is visualized below, showcasing the central role of this compound as a platform for diversification.
Caption: General synthetic utility of this compound.
Application in Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse for forging C(sp²)-C(sp²) bonds, a linkage that forms the backbone of countless pharmaceuticals.[7][8] The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it a favored method for generating biaryl structures.
Causality Behind the Protocol: The protocol utilizes a palladium catalyst, typically Pd(OAc)₂ or a pre-formed complex, which undergoes oxidative addition with the highly reactive C-I bond of this compound.[1] A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid partner in the transmetalation step.[9] The choice of solvent, often a biphasic mixture like toluene/water or a polar aprotic solvent like DMF, facilitates the interaction of both organic and inorganic reagents.[7][9]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Detailed Steps:
-
Assembly: In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water, or DMF).
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling a stream of nitrogen or argon through the solution for 15-30 minutes. This step is critical to prevent oxidation and deactivation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).[10]
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application Example: Synthesis of Resveratrol Analog Precursors Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol with a range of biological activities.[11] Its analogs are of significant interest in drug discovery for their potential as antioxidant, anti-inflammatory, and cytotoxic agents.[11][12][13] this compound is an ideal starting material for synthesizing analogs with modifications at the 4'-position.
| Arylboronic Acid Partner | Catalyst System | Conditions | Yield (%) | Application Reference |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~85-95% | Analog synthesis[9] |
| 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Dioxane, 100 °C, 8h | ~80-90% | Stilbene synthesis[14] |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Toluene, 110 °C, 16h | ~75-85% | Heteroaromatic analogs[12] |
Application in Sonogashira Coupling: Forging Aryl-Alkynes
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[15] This reaction is invaluable for synthesizing rigid molecular scaffolds and introducing alkyne handles for further functionalization, such as in "click chemistry" or as precursors to other groups.[1]
Causality Behind the Protocol: This reaction typically employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[15][16] An amine base (e.g., triethylamine or diisopropylamine) is used both to neutralize the HX by-product and as the solvent. The high reactivity of the C-I bond in this compound allows the reaction to proceed under mild conditions, often at room temperature.[1][17]
Protocol 3.1: General Procedure for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling experiment.
Detailed Steps:
-
Assembly: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Example: Synthesis of Combretastatin A-4 Analog Precursors Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a lead compound for anticancer drug development.[18][19][20] Many CA-4 analogs replace the cis-stilbene bridge with other linkers, such as heterocycles, which can be constructed from aryl-alkyne intermediates synthesized via Sonogashira coupling.[19]
| Terminal Alkyne Partner | Catalyst System | Conditions | Yield (%) | Application Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, 25 °C, 6h | ~90-98% | General alkynylation[17] |
| 3,4,5-Trimethoxyphenylacetylene | Pd(PPh₃)₄ / CuI / DIPA | Toluene, 60 °C, 4h | ~85-95% | CA-4 analog synthesis[19][21] |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, 25 °C, 12h | ~90-95% | Protected alkyne synthesis |
Application in Buchwald-Hartwig Amination: Crafting Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, providing a powerful method for synthesizing arylamines from aryl halides.[3][22] This transformation is of immense importance in medicinal chemistry, as the arylamine motif is a common substructure in a vast number of pharmaceuticals.[23]
Causality Behind the Protocol: The catalytic cycle requires a palladium source and, critically, a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos).[23] This ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[22] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine coupling partner, making it a more effective nucleophile.[24] The reaction is typically run in an anhydrous aprotic solvent like toluene or dioxane at elevated temperatures.[23]
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
-
Assembly: In an oven-dried Schlenk tube inside a glovebox, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to afford the desired N-aryl product.
Application Example: Synthesis of Thyroid Hormone Receptor β Agonist Precursors Selective thyroid hormone receptor β (TRβ) agonists are sought after for treating metabolic disorders like dyslipidemia.[25] The synthesis of indole-based TRβ agonists often involves the N-arylation of an indole core. While not a direct amination, related C-N bond-forming reactions using this compound can be used to construct key precursors for such molecules.[25]
| Amine Partner | Catalyst System | Conditions | Yield (%) | Application Reference |
| Morpholine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Toluene, 100 °C, 18h | ~80-90% | General amination[3] |
| Aniline | Pd₂(dba)₃ / Xantphos / NaOtBu | Dioxane, 110 °C, 12h | ~85-95% | Di-arylamine synthesis[23][26] |
| Benzylamine | Pd(OAc)₂ / XPhos / KOt-Bu | Toluene, 100 °C, 10h | ~90-98% | N-benzylation[24] |
The Final Transformation: Deprotection to Reveal the Active Phenol
The culmination of many synthetic routes employing this compound is the cleavage of the benzyl ether to unmask the free phenol. This final step is often what imparts biological activity to the molecule.
Causality Behind the Protocol: Catalytic hydrogenolysis is the most common and mildest method for benzyl ether deprotection.[5][6] A palladium on carbon (Pd/C) catalyst adsorbs both the benzyl ether and molecular hydrogen (H₂). The reaction proceeds on the catalyst surface, where the benzylic C-O bond is reductively cleaved to yield the desired phenol and toluene as a benign byproduct.[5][27] This method is highly efficient and clean, often requiring minimal purification.
Protocol 5.1: Benzyl Ether Deprotection via Hydrogenolysis
Caption: Standard workflow for catalytic hydrogenolysis deprotection.
Detailed Steps:
-
Dissolution: Dissolve the benzyloxy-containing compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Place the solution in a flask suitable for hydrogenation. Carefully add palladium on carbon (5-10% Pd by weight, 5-10 mol%) under a stream of nitrogen or argon to prevent ignition.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, or a Parr hydrogenator for larger scales) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction until all starting material has been consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting phenolic compound is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.
Conclusion
This compound is a powerful and versatile reagent that provides a strategic solution for the synthesis of phenolic compounds. Its high reactivity in cornerstone cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds, while the stability and mild deprotection of the benzyloxy group enable the late-stage introduction of a crucial pharmacophore. The protocols and applications detailed herein underscore its significant role in accelerating drug discovery and development, making it an indispensable tool for medicinal chemists.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development.
- Benchchem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- PubMed. (2015).
- Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- PMC - NIH. (n.d.). Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties.
- Wikipedia. (n.d.). 4-Iodophenol.
- MDPI. (n.d.).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Santa Cruz Biotechnology. (n.d.). 4-Iodophenol | CAS 540-38-5.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- PMC - NIH. (n.d.).
- PubMed. (n.d.).
- PubMed. (2023).
- PubMed. (2011). 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent.
- Semantic Scholar. (2011).
- ResearchGate. (2015).
- Benchchem. (2025).
- Wikipedia. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ResearchGate. (2011).
- Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Benzyl (4-iodocyclohexyl)
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023).
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Thermo Fisher Scientific. (n.d.). 1-Benzyloxy-4-iodobenzene, 98+%.
- PMC - NIH. (2022).
- Benchchem. (2025).
- BLD Pharm. (n.d.). This compound.
- CORE. (2018).
- MDPI. (n.d.).
- SciELO México. (2015).
- ResearchGate. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PMC - NIH. (n.d.). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)
- PubMed. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists.
- ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling.
- Thermo Fisher Scientific. (n.d.). 1-Benzyloxy-4-iodobenzene, 98+% 5 g.
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [Synthesis of new analogues of combretastatin A-4 and the study of their anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Introduction: The Strategic Utility of 4-Benzyloxyiodobenzene in Modern Synthesis
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Benzyloxyiodobenzene
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations are foundational in the discovery and development of pharmaceuticals, agrochemicals, and advanced materials.[3][] Within the vast arsenal of building blocks available to chemists, 4-benzyloxyiodobenzene stands out as a particularly valuable aryl halide.
Its utility is derived from two key structural features:
-
The Iodide Group: The carbon-iodine bond is the weakest among the common aryl halides (C-I < C-Br < C-Cl << C-F), making it highly reactive towards the initial, often rate-determining, oxidative addition step in palladium catalytic cycles.[5] This ensures rapid and efficient coupling under relatively mild conditions.
-
The Benzyloxy Protecting Group: The benzyloxy group serves as a robust and versatile protecting group for a phenol.[6] Phenolic moieties are critical pharmacophores in numerous biologically active molecules. The benzyl ether is stable to a wide range of non-reductive reaction conditions, allowing for complex molecular assembly before its strategic removal in a final step to unmask the free phenol.[7][8]
This guide provides an in-depth examination of the most prevalent palladium-catalyzed cross-coupling reactions utilizing 4-benzyloxyiodobenzene, complete with mechanistic insights, field-proven protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, linking an aryl halide with an organoboron compound.[9] Its popularity stems from the mild reaction conditions and the low toxicity and high stability of the boronic acid reagents.[1]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][9] A crucial aspect of the Suzuki coupling is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a borate complex which enhances the nucleophilicity of the organic group, thereby facilitating its transfer to the palladium center during transmetalation.[9]
Application Notes: Catalyst and Condition Selection
The success of a Suzuki coupling often hinges on the judicious choice of catalyst, base, and solvent. For a reactive substrate like 4-benzyloxyiodobenzene, several systems are effective.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | ~95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | ~92[6] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 90 | ~94[5] |
Data compiled from representative literature to illustrate general trends.[5]
Expert Insights:
-
Catalyst: For simple couplings, Pd(PPh₃)₄ is often sufficient.[6] For more challenging substrates or to achieve higher turnover numbers, catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., SPhos, XPhos) are preferred.[5]
-
Base: The choice of base is critical. K₂CO₃ is a good starting point, but stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, particularly with less reactive boronic acids.[5][6]
-
Solvent: A biphasic solvent system like Toluene/H₂O or a polar aprotic solvent like Dioxane is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-benzyloxy-4'-methoxybiphenyl.
Sources
Application Notes & Protocols: 1-(Benzyloxy)-4-iodobenzene as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of 1-(Benzyloxy)-4-iodobenzene
This compound is a bifunctional synthetic building block of significant utility in medicinal chemistry and materials science. Its architecture offers two key strategic advantages for the synthetic chemist:
-
A Reactive Aryl Iodide Handle: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making it an ideal electrophile for constructing carbon-carbon and carbon-heteroatom bonds.[1][2]
-
A Stable Phenolic Protecting Group: The benzyloxy ether serves as a robust protecting group for the underlying phenol. It is stable to a wide range of reaction conditions, including the basic and organometallic environments typical of cross-coupling reactions.[3] Crucially, it can be readily cleaved under mild, reductive conditions, typically through catalytic hydrogenation, to unmask the free phenol, a common pharmacophore and a versatile functional group for further derivatization.[4]
This combination makes this compound an excellent precursor for the synthesis of complex biaryl ethers, substituted phenols, and other elaborate molecular scaffolds that are prevalent in pharmaceuticals and functional materials.[5][6] This guide provides an in-depth exploration of its application in key synthetic transformations, complete with mechanistic insights and detailed, field-proven protocols.
PART 1: Palladium-Catalyzed Cross-Coupling Applications
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The general workflow involves coupling at the iodide position, followed by optional deprotection of the benzyl ether.
Caption: General workflow for using this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Ethers
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[7] Using this compound allows for the efficient synthesis of 4-benzyloxybiphenyl derivatives, which are precursors to valuable 4-hydroxybiphenyls.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-I bond of this compound, which is typically the rate-determining step.[8] This is followed by transmetalation with the activated boronic acid (as a boronate species) and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid to facilitate transmetalation.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Carborane-Containing Mesogens Using 4-Iodobenzyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel carborane-containing mesogens, a class of liquid crystals with unique properties originating from the incorporation of the boron-rich carborane cage. We will focus on the strategic use of 4-iodobenzyloxybenzene as a key aromatic building block to construct rod-like (calamitic) mesogens. The methodologies described herein are grounded in established palladium-catalyzed cross-coupling reactions, offering a versatile and efficient route to these advanced materials.
Introduction: The Significance of Carborane-Containing Liquid Crystals
Carboranes are a class of polyhedral boron-carbon clusters that offer remarkable thermal and chemical stability, three-dimensional aromaticity, and unique electronic properties. When incorporated into the rigid core of a liquid crystal molecule (mesogen), the bulky, spherical nature of the carborane cage can significantly influence the resulting material's properties. This includes modifying the mesophase behavior, enhancing thermal stability, and altering dielectric and optical characteristics. The synthesis of such materials is of great interest for applications in advanced displays, sensors, and potentially as delivery vehicles in boron neutron capture therapy (BNCT).
The general structure of the target mesogens consists of a central carborane core, typically p-carborane for a linear geometry, flanked by aromatic units that contribute to the molecule's overall anisotropy and promote liquid crystalline behavior. 4-Iodobenzyloxybenzene serves as a crucial precursor, providing a readily functionalizable aromatic ring with a pendant benzyloxy group that can act as a flexible tail, further influencing the mesomorphic properties.
Synthetic Strategy: A Modular Approach via Cross-Coupling
The construction of carborane-containing mesogens is best approached in a modular fashion, utilizing the power and versatility of palladium-catalyzed cross-coupling reactions. The two primary strategies detailed in this guide are the Sonogashira and Suzuki-Miyaura couplings. These reactions allow for the precise formation of carbon-carbon bonds between the carborane core and the 4-benzyloxyphenyl units.
The choice between the Sonogashira and Suzuki coupling depends on the desired linkage between the carborane and the aromatic ring. The Sonogashira coupling creates a rigid and linear ethynyl bridge, while the Suzuki coupling forms a direct C-C single bond. Both approaches offer high yields and broad functional group tolerance.
Preparation of Key Precursors
A successful synthesis begins with the preparation of high-purity starting materials.
This key precursor is synthesized from 4-iodophenol and benzyl bromide via a Williamson ether synthesis.
-
Reaction Scheme:
-
Protocol:
-
To a stirred solution of 4-iodophenol (1.0 eq.) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq.).
-
Add benzyl bromide (1.1 eq.) to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from ethanol to afford pure 4-iodobenzyloxybenzene.
-
For this guide, we will consider two common carborane precursors:
-
1,12-Diethynyl-p-carborane (for Sonogashira Coupling): This can be prepared from p-carborane by deprotonation with a strong base (e.g., n-butyllithium) followed by reaction with a suitable electrophile to introduce the ethynyl groups.
-
1,12-Bis(pinacolboronato)-p-carborane (for Suzuki Coupling): This can be synthesized from di-lithiated p-carborane and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Detailed Protocols for Mesogen Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of carborane-containing mesogens using 4-iodobenzyloxybenzene.
Sonogashira Coupling Approach
This protocol describes the synthesis of a diarylacetylene-linked carborane mesogen.
-
Reaction Scheme:
-
Materials and Reagents:
-
1,12-Diethynyl-p-carborane
-
4-Iodobenzyloxybenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
-
-
Experimental Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,12-diethynyl-p-carborane (1.0 eq.) and 4-iodobenzyloxybenzene (2.2 eq.) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.) and copper(I) iodide (0.05 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the desired carborane-containing mesogen.
-
Suzuki-Miyaura Coupling Approach
This protocol details the synthesis of a mesogen with a direct C-C bond between the carborane and the aromatic ring.
-
Reaction Scheme:
-
Materials and Reagents:
-
1,12-Bis(pinacolboronato)-p-carborane
-
4-Iodobenzyloxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
1,4-Dioxane or Toluene
-
Water
-
Standard glassware for organic synthesis under inert atmosphere
-
-
Experimental Protocol:
-
In a round-bottom flask, combine 1,12-bis(pinacolboronato)-p-carborane (1.0 eq.), 4-iodobenzyloxybenzene (2.2 eq.), and potassium carbonate (3.0 eq.).
-
Add a mixture of toluene and water (4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) and stir for 24-48 hours under an argon atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final mesogen.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic pathways described.
Caption: Sonogashira coupling workflow for mesogen synthesis.
Caption: Suzuki-Miyaura coupling workflow for mesogen synthesis.
Characterization and Data
The synthesized mesogens should be thoroughly characterized to confirm their structure and evaluate their liquid crystalline properties.
Structural Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Confirm the covalent structure and purity. | Signals corresponding to the benzyloxy, phenyl, and carborane protons and carbons. |
| ¹¹B NMR | Confirm the integrity of the carborane cage. | Characteristic signals for the boron atoms of the p-carborane cage. |
| FT-IR Spectroscopy | Identify key functional groups. | C-H, C=C, C-O, and B-H stretching vibrations. For Sonogashira products, a C≡C stretch. |
| Mass Spectrometry | Determine the molecular weight. | A molecular ion peak corresponding to the calculated mass of the target mesogen. |
Mesomorphic Properties
| Technique | Purpose | Data Obtained |
| Polarizing Optical Microscopy (POM) | Visualize the liquid crystalline textures. | Identification of mesophase types (e.g., nematic, smectic) based on observed textures. |
| Differential Scanning Calorimetry (DSC) | Determine the phase transition temperatures and enthalpies. | Melting point (solid to liquid crystal/isotropic) and clearing point (liquid crystal to isotropic). |
Conclusion and Future Outlook
The synthetic routes outlined in this application note, utilizing 4-iodobenzyloxybenzene as a key building block, provide a reliable and versatile platform for the creation of novel carborane-containing mesogens. The modularity of the Sonogashira and Suzuki-Miyaura coupling reactions allows for the systematic variation of the carborane core, the aromatic units, and the terminal flexible chains. This enables the fine-tuning of the mesomorphic properties for specific applications. Future work in this area will likely focus on the synthesis of more complex architectures, including bent-core (banana-shaped) mesogens and the incorporation of carboranes into polymeric liquid crystals, further expanding the rich field of boron-containing advanced materials.
References
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Kaszynski, P., & Douglass, A. G. (1999). Carboranes as structural units for liquid crystals. Journal of Organometallic Chemistry, 581(1-2), 169-180. [Link]
- Chujo, Y., & Tanaka, K. (2010). Carborane-Containing Polymers.
- Yin, J., & Raines, R. T. (2018). Palladium-Mediated Incorporation of Carboranes into Small Molecules, Peptides, and Proteins. Angewandte Chemie International Edition, 57(34), 11029-11032. [Link]
Application Note: A Modernized Ullmann Condensation Protocol for the N-Arylation of Amines with 1-(Benzyloxy)-4-iodobenzene
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where the N-aryl moiety is a prevalent structural motif.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents one of the most fundamental methods for constructing these bonds.[2][3] Historically, the reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[2][4]
The "renaissance" of Ullmann chemistry in recent decades has been driven by the introduction of ligand-accelerated catalysis.[5][6] The use of specific N,O- or N,N-chelating ligands stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle under significantly milder conditions.[7][8] This evolution has transformed the Ullmann condensation into a highly versatile and reliable tool for synthetic chemists.
This application note provides a detailed, field-proven protocol for the N-arylation of a secondary amine with 1-(benzyloxy)-4-iodobenzene. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide a comprehensive troubleshooting guide to empower researchers in successfully applying this powerful transformation.
The Catalytic Cycle: A Mechanistic Perspective
Understanding the mechanism of the ligand-assisted Ullmann condensation is critical for optimizing reaction conditions and troubleshooting potential issues. The currently accepted pathway involves a Cu(I)/Cu(III) catalytic cycle, a departure from the previously proposed Cu(0)/Cu(II) mechanisms.
The key steps are as follows:
-
Amine Deprotonation & Catalyst Activation: The reaction is initiated by the base, which deprotonates the amine nucleophile. Concurrently, the Cu(I) salt coordinates with the ancillary ligand to form an active, and often more soluble, catalyst complex.
-
Oxidative Addition: The electron-rich Cu(I) complex undergoes oxidative addition with the aryl halide (this compound). This is often the rate-limiting step of the cycle and results in a transient, high-energy Cu(III)-aryl intermediate.[9][10] The choice of halide is crucial, with reactivity following the trend I > Br > Cl, reflecting the bond dissociation energies.
-
Ligand Exchange/Amide Coordination: The deprotonated amine displaces a ligand on the Cu(III) center to form a copper(III)-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination from the Cu(III) center, forging the new C-N bond and yielding the N-arylated product. The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[11]
The ancillary ligand is paramount to this process. It modulates the electronic properties of the copper center, making the oxidative addition more favorable and preventing catalyst agglomeration or decomposition at elevated temperatures.[6][8]
Experimental Protocol: Synthesis of 4-(4-(Benzyloxy)phenyl)morpholine
This protocol details the coupling of this compound with morpholine using a well-established Copper(I)/L-Proline catalytic system. L-proline, a readily available and inexpensive amino acid, serves as an effective N,O-bidentate ligand for this transformation.[12]
Reaction Scheme
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent/Chemical | Grade | Supplier | Typical Quantity (for 1 mmol scale) |
| This compound | ≥98% | Standard Supplier | 1.0 mmol, 312.1 mg |
| Morpholine | ≥99%, anhydrous | Standard Supplier | 1.2 mmol, 104.5 mg, 105 µL |
| Copper(I) Iodide (CuI) | 99.9% | Standard Supplier | 0.05 mmol, 9.5 mg |
| L-Proline | ≥99% | Standard Supplier | 0.10 mmol, 11.5 mg |
| Potassium Carbonate (K₂CO₃) | ≥99%, anhydrous, powdered | Standard Supplier | 2.0 mmol, 276.4 mg |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier | 3-5 mL |
| Ethyl Acetate | ACS Grade | Standard Supplier | For workup & chromatography |
| Hexane | ACS Grade | Standard Supplier | For chromatography |
| Brine (Saturated NaCl) | - | Lab Prepared | For workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying |
Table 2: Required Equipment
| Equipment | Purpose |
| Schlenk flask or oven-dried round-bottom flask with septum | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Oil bath with temperature controller | Heating |
| Condenser | To prevent solvent loss |
| Schlenk line or glovebox with inert gas (Nitrogen or Argon) | Maintaining an inert atmosphere |
| Syringes and needles | Liquid transfers |
| TLC plates (e.g., Silica Gel 60 F₂₅₄) | Reaction monitoring |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Flash column chromatography system | Product purification |
Experimental Workflow Diagram
Caption: Workflow for the Ullmann C-N Coupling.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar and equipped with a condenser. Connect the apparatus to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the exclusion of oxygen and atmospheric moisture.[13]
-
Expert Insight: Oxygen can oxidize the Cu(I) catalyst to an inactive Cu(II) state, arresting the catalytic cycle. Anhydrous conditions prevent the formation of hydroxides that can lead to side reactions like dehalogenation.[13]
-
-
Reagent Addition: Under a positive flow of inert gas, quickly add this compound (312.1 mg, 1.0 mmol), potassium carbonate (276.4 mg, 2.0 mmol), L-proline (11.5 mg, 0.10 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol) to the flask.
-
Expert Insight: Powdered K₂CO₃ provides a larger surface area for reaction. Using an excess of the base ensures complete deprotonation of the amine throughout the reaction.
-
-
Solvent and Nucleophile Addition: Seal the flask with a septum. Add anhydrous toluene (4.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction Execution: Lower the flask into a preheated oil bath at 110 °C and begin vigorous stirring. The mixture will typically turn from a pale suspension to a darker, heterogeneous mixture.
-
Expert Insight: Vigorous stirring is essential in heterogeneous reactions to ensure efficient mass transfer between the solid base and the liquid phase.
-
-
Monitoring the Reaction: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting aryl iodide by thin-layer chromatography (TLC). Use a solvent system such as 4:1 Hexane:Ethyl Acetate. The starting material and product can be visualized under UV light (254 nm). The reaction is complete when the aryl iodide spot is no longer visible.[7]
-
Workup and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Expert Insight: Quenching with water dissolves the inorganic salts (K₂CO₃, KI).
-
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
Expert Insight: The brine wash removes residual water from the organic phase, aiding the drying process.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure product, 4-(4-(benzyloxy)phenyl)morpholine.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Ullmann Condensations
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Cu(I) catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of CuI or purify old CuI. Ensure it is a light-colored powder, not green/brown.[13]2. Improve Schlenk line technique; ensure glassware is properly dried and the system is leak-free.[13]3. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Dehalogenation Side Product | 1. Presence of trace water or protic impurities.2. Reaction temperature is too high for the substrate stability.3. The desired coupling reaction is too slow. | 1. Ensure strictly anhydrous conditions.[13]2. Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer duration.3. Screen different ligands (e.g., 1,10-phenanthroline) or a more polar solvent like DMSO to accelerate C-N coupling.[3][14] |
| Inconsistent Yields | 1. Heterogeneous nature of the reaction (stirring inconsistency).2. Catalyst decomposition over the reaction time. | 1. Ensure consistent and vigorous magnetic stirring.2. Increase ligand loading (e.g., from 10 mol% to 20 mol%) to better stabilize the copper catalyst. |
| Formation of Homocoupled Biaryl Product | 1. This is a known side reaction in Ullmann chemistry.2. Can be more prevalent in the absence of an effective ligand. | 1. Ensure proper ligand-to-copper stoichiometry.2. Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired C-N coupling. |
Conclusion
The ligand-assisted Ullmann condensation is a robust and indispensable method for the synthesis of N-aryl compounds. The protocol detailed herein, utilizing the inexpensive and effective L-proline ligand, provides a reliable pathway for the coupling of this compound with secondary amines. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt this procedure for a wide range of substrates, making it a valuable asset in academic and industrial drug discovery and materials science laboratories.
References
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- Sambasivarao, S. V. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Medicinal Chemistry International Journal, 7(3).
- Mehta, G., & Cassidy, M. P. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Organometallics, 30(23), 6355–6369.
- Shaikh, A. C., & Chen, C. H. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(8), 953.
- Tye, J. W., & Widenhoefer, R. A. (2014). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 136(2), 898–909.
- Afanas'ev, A. F., & Ponomarev, I. I. (2025). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689.
- Chen, Y., & Ma, D. (2011). A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. European Journal of Organic Chemistry, 2011(18), 3353-3360.
- Whang, R., & Nolan, S. P. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3845–3854.
- Bakulev, V. A., & Glukhareva, T. V. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(21), 6431.
- Deng, Y.-Q., et al. (2021). Copper-Catalyzed Asymmetric Allylation of N-Aryl Aldimines. The Journal of Organic Chemistry.
- Schareina, T., & Zapf, A. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1056–1063.
- Ma, D., & Cai, Q. (2011). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Dinuclear Catalysis. Wiley-VCH Verlag GmbH & Co. KGaA.
- Li, J. H., & Wang, D. P. (2011). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 16(5), 4034–4045.
- Kim, S. T., & Buchwald, S. L. (2020). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 142(28), 12434–12440.
- OperaChem. (2025). Ullmann coupling-An overview.
- Kouril, M., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 11(11), 1381.
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.
- Kumar, A., et al. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 8(1), 113-120.
- Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
- Ciamician, G., & Silber, P. (2013). A Versatile Approach to Ullmann C–N Couplings at Room Temperature: New Families of Nucleophiles and Electrophiles for Photoinduced, Copper-Catalyzed Processes. Journal of the American Chemical Society, 135(34), 12548–12551.
- Calcagno, V., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591.
- Lan, P. (2018). Palladium-Catalyzed Ullmann Cross-Coupling Reactions for the Synthesis of Heterocyclic Compounds. ANU Open Research.
- Wikipedia. (n.d.). Ullmann reaction.
- ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions.
- L.S. College, Muzaffarpur. (2020). Ullmann reaction.
- Larochelle, A., & Organ, M. G. (2011). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Synlett, 2011(13), 1843-1846.
- Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453–2455.
Sources
- 1. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-(Benzyloxy)-4-iodobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions involving 1-(benzyloxy)-4-iodobenzene. This substrate, while featuring a highly reactive carbon-iodine bond, presents unique challenges due to the electron-donating nature of the benzyloxy group. This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield with this compound, even though aryl iodides are supposed to be highly reactive. What's going on?
A: This is a common and insightful question. While the carbon-iodine bond's reactivity is advantageous for the initial oxidative addition step, the powerful electron-donating benzyloxy group makes the aromatic ring electron-rich.[1] This can slow down the oxidative addition compared to electron-neutral or -deficient aryl iodides.[1] More importantly, the reaction's success is often dictated by balancing the main catalytic cycle against competing side reactions that can plague even reactive substrates. Key issues often stem from catalyst selection, base-induced side reactions, or suboptimal conditions rather than the inherent reactivity of the C-I bond itself.
Q2: What are the most critical parameters I should focus on when optimizing the coupling of this specific substrate?
A: For this compound, the three most critical parameters to control are:
-
The Catalyst-Ligand System: The choice of ligand is paramount for electron-rich aryl halides. You need a system that promotes a fast rate of reductive elimination to outcompete side reactions.[1]
-
The Choice of Base: The base is necessary for the transmetalation step but can also be the primary cause of protodeboronation, a major yield-reducing side reaction.[2][3][4][5] Its strength and solubility are crucial.
-
Exclusion of Oxygen: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxidation.[2] Inadequate degassing is a frequent cause of reaction failure or low yield.
Q3: Can the benzyloxy group itself cause problems? Is there a risk of debenzylation?
A: While debenzylation is a common transformation in organic synthesis (e.g., via hydrogenolysis), it is generally not a major side reaction under standard Suzuki-Miyaura conditions. The Pd(0) catalytic cycle does not typically cleave the benzyl-oxygen bond. However, if your reaction mixture contains unforeseen impurities or if you are using unusually harsh conditions (e.g., very high temperatures for prolonged periods with certain additives), unexpected pathways could emerge. The primary challenges associated with this substrate are electronic effects on the catalytic cycle and the common side reactions of the coupling partners.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction shows low to no conversion. Most of my this compound is recovered.
This issue typically points to a problem with the catalyst's activity or the fundamental reaction setup.
Potential Causes & Solutions:
-
Cause A: Inefficient Catalyst System for an Electron-Rich Arene. The classic Pd(PPh₃)₄, while a workhorse, can be sluggish for electron-rich substrates. The rate-limiting step can shift, and a ligand that is good for one substrate may be poor for another.
-
Solution: Switch to a more active catalyst system using bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and, crucially, accelerate the final reductive elimination.[1] The Buchwald biaryl phosphine ligands are the industry standard for such challenging couplings.[1][6]
-
-
Cause B: Catalyst Deactivation by Oxygen. The active Pd(0) species and many phosphine ligands are readily oxidized by atmospheric oxygen, rendering them catalytically inactive.
-
Solution: Ensure rigorous exclusion of oxygen. Use a robust degassing technique for all solvents and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes can work well.[2][7] Assemble your reaction under a positive pressure of inert gas.
-
-
Cause C: Poor Reagent Quality. The palladium source or ligand may have degraded over time.
-
Solution: Use fresh, high-purity reagents. Store palladium catalysts and phosphine ligands under an inert atmosphere and, if necessary, in a freezer or desiccator to prevent degradation.[2]
-
Problem 2: My starting material is consumed, but the yield is low, and I've isolated benzene or other arenes (from the boronic acid partner).
This strongly suggests that side reactions are consuming your boronic acid faster than the desired cross-coupling.
Potential Causes & Solutions:
-
Cause A: Protodeboronation. This is the most common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[4] This reaction is often promoted by high temperatures and strong bases in aqueous media.[3][5][8]
-
Solution 1: Optimize the Base. Avoid strong hydroxide bases (NaOH, KOH) if possible. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior and can minimize protodeboronation.[1][9] Cesium carbonate (Cs₂CO₃) can also be highly effective, especially for difficult couplings.[9]
-
Solution 2: Use a More Stable Boron Reagent. If protodeboronation is persistent, convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate.[2][10][11] These reagents slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of the side reaction.[8]
-
Solution 3: Modify Reaction Conditions. Lower the reaction temperature if possible and shorten the reaction time. Monitor the reaction by TLC or LCMS to determine when the product formation has plateaued.
-
Problem 3: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid.
This side reaction points to specific issues within the catalytic cycle, often related to the presence of oxygen or an excess of Pd(II) species.[7][12]
Potential Causes & Solutions:
-
Cause A: Presence of Oxygen. As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[12]
-
Solution: Revisit your degassing and inert atmosphere techniques. Ensure every component, including the base and solvents, is handled under strictly anaerobic conditions.[7]
-
-
Cause B: Inefficient Precatalyst Reduction. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. If this process is slow or incomplete, the lingering Pd(II) can drive homocoupling.
-
Solution: Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst that rapidly generates the active Pd(0) species can mitigate this issue.[7] Ensure your ligand is present in a sufficient ratio to facilitate this reduction and stabilize the resulting Pd(0).
-
Data Presentation: Recommended Reaction Parameters
The following table provides a starting point for optimizing the Suzuki coupling of this compound. Screening these parameters is often necessary to find the ideal conditions for your specific boronic acid partner.
| Component | Recommendation | Rationale & Comments | Source(s) |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common, effective Pd(0) and Pd(II) precatalysts that pair well with specialized ligands. | [13] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands. Excellent for promoting the challenging oxidative addition and reductive elimination steps with electron-rich aryl halides. | [1][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Cs₂CO₃ is often superior for challenging couplings (the "cesium effect"). Both are less likely to promote protodeboronation than hydroxides. | [1][9] |
| Solvent System | Toluene/H₂O (e.g., 10:1) or Dioxane/H₂O (e.g., 4:1) | Biphasic systems often improve the solubility of the inorganic base and facilitate the transmetalation step. Ensure solvents are thoroughly degassed. | [7] |
| Temperature | 80-110 °C | A good starting range. Lower temperatures may be possible with highly active catalysts, which can help minimize side reactions. | [1] |
Visualizations: Catalytic Cycle and Troubleshooting Workflow
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction, providing a framework for understanding how different reaction parameters exert their influence.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving issues with your reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (0.01 equiv., 1 mol%)
-
SPhos (0.02 equiv., 2 mol%)
-
K₃PO₄ (2.0 equiv., dried)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and then degassed water (e.g., a 10:1 ratio, to achieve a concentration of ~0.2 M with respect to the aryl iodide) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. Protodeboronation.
- ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- Benchchem. comparative study of different bases in Suzuki-Miyaura coupling reactions.
- ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ResearchGate. The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates.
- Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling...
- Benchchem. Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Journal of the American Chemical Society. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift.
- ResearchGate. Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1-(Benzyloxy)-4-iodobenzene
Welcome to the Technical Support Center for the purification of crude 1-(Benzyloxy)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, field-proven insights rooted in established chemical principles.
Understanding the Chemistry: The Source of Impurities
This compound is commonly synthesized via the Williamson ether synthesis. In this reaction, the sodium or potassium salt of 4-iodophenol is reacted with a benzyl halide (typically benzyl bromide or benzyl chloride). While effective, this method can lead to several process-related impurities that must be removed to obtain a high-purity final product.
Common Impurities in Crude this compound:
-
Unreacted Starting Materials:
-
4-Iodophenol
-
Benzyl bromide or benzyl chloride
-
-
By-products:
-
Dibenzyl ether (from the self-condensation of the benzyl halide)
-
Products of elimination reactions
-
-
Reagents and Solvents:
-
Residual base (e.g., potassium carbonate, sodium hydride)
-
Reaction solvent (e.g., acetone, DMF, acetonitrile)
-
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil, but the pure compound is a solid. What should I do?
A1: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point of the product. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. The resulting partially purified material should then be more amenable to recrystallization.
Q2: I'm seeing a spot on my TLC that is very close to my product spot. How can I improve the separation?
A2: For closely eluting impurities, optimizing the solvent system for column chromatography is crucial. A good starting point is a low-polarity eluent system, such as a high ratio of hexane to ethyl acetate (e.g., 95:5). A shallow gradient, where the polarity is increased very slowly, can enhance separation. If this is not effective, consider using a different solvent system, for example, substituting ethyl acetate with dichloromethane or toluene in a hexane-based eluent.
Q3: After recrystallization, my yield is very low. What are the likely causes?
A3: Low recovery from recrystallization can be due to several factors:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired product in the mother liquor.
-
The chosen solvent is too good at dissolving the compound even at low temperatures.
To improve your yield, ensure you are using a minimal amount of boiling solvent and allow the solution to cool slowly to room temperature before placing it in an ice bath.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling out | The melting point of the crude mixture is below the boiling point of the solvent. High impurity levels. | Use a lower boiling point solvent or a solvent mixture. Pre-purify by column chromatography. |
| No crystal formation | Too much solvent was used. The solution is supersaturated. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the product. |
| Low yield | Too much solvent used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation | The eluent system is not optimal. The column was packed improperly. | Optimize the eluent system using TLC. Try a less polar system for better separation. Repack the column carefully to avoid channels. |
| Product elutes too quickly | The eluent is too polar. | Decrease the polarity of the eluent (increase the proportion of the non-polar solvent). |
| Product is not eluting | The eluent is not polar enough. The compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like alumina. |
| Tailing peaks | The compound is interacting strongly with the silica gel. Column overload. | Add a small amount of a polar modifier to the eluent (e.g., 0.1% triethylamine if the compound is basic). Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Workflow for Column Chromatography Purification
Caption: Experimental workflow for column chromatography purification.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate in a chamber with a 9:1 hexane:EtOAc solvent system. Visualize the spots under UV light to determine the Rf of the product and impurities.
-
Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by slowly adding ethyl acetate. A shallow gradient from 100% hexane to 95:5 hexane:EtOAc is often effective.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already substantially pure (e.g., after column chromatography).
Workflow for Recrystallization
Caption: A general workflow for the recrystallization process.
Materials:
-
Partially purified this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling on a hot plate with gentle swirling until all the solid dissolves.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to obtain pure this compound.
Logical Troubleshooting Flowchart
Caption: A logical flow for selecting and troubleshooting purification methods.
References
- BenchChem. (2025).
- BenchChem. (2025). Purification of 4-(Hexyloxy)
- Nerz, D. (2013, February 3).
- Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of Paper]. Royal Society of Chemistry.
Sources
Technical Support Center: Troubleshooting Side Products in Heck Reactions of 4-Benzyloxyiodobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Heck reaction with 4-benzyloxyiodobenzene. As an electron-rich aryl iodide, this substrate presents unique challenges and can lead to the formation of specific side products. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
Introduction: The Nuances of Heck Reactions with Electron-Rich Aryl Halides
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] While powerful, its success is highly dependent on the electronic nature of the substrates.[3][4] 4-Benzyloxyiodobenzene, with its electron-donating benzyloxy group, can exhibit different reactivity compared to electron-deficient aryl halides.[5] Understanding the mechanistic pathways that lead to side products is crucial for rational troubleshooting and optimization.[6][7]
This guide will dissect the common issues encountered when using 4-benzyloxyiodobenzene and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I can expect when using 4-benzyloxyiodobenzene in a Heck reaction?
A1: Besides your desired substituted alkene, you may encounter several side products. The most prevalent are:
-
Homocoupling Product (4,4'-Dibenzyloxybiphenyl): This arises from the coupling of two molecules of 4-benzyloxyiodobenzene.
-
Reduced Arene (Benzyloxybenzene): This is the product of dehalogenation, where the iodine atom is replaced by a hydrogen atom.
-
Olefin Isomers: Migration of the double bond in your product can lead to a mixture of regioisomers.[8][9]
-
Palladium Black: Precipitation of elemental palladium indicates catalyst decomposition, leading to reduced catalytic activity.[10]
Q2: I'm observing a significant amount of 4,4'-dibenzyloxybiphenyl. What causes this homocoupling?
A2: Homocoupling of aryl halides is a well-known side reaction in palladium-catalyzed cross-coupling reactions.[11] It can be promoted by several factors:
-
High Catalyst Loading: Excessive concentrations of the palladium catalyst can increase the probability of two aryl-palladium intermediates reacting with each other.
-
Slow Olefin Insertion: If the migratory insertion of the alkene into the aryl-palladium bond is slow, the aryl-palladium intermediate has a longer lifetime, increasing the chance of homocoupling.[12]
-
Reaction with Ligands: In some cases, phosphine ligands can mediate the reductive elimination of the biaryl product.
Q3: My main byproduct is benzyloxybenzene. What leads to this reduction?
A3: The formation of the reduced arene, benzyloxybenzene, is typically a result of a competing reaction pathway where the aryl-palladium intermediate is intercepted by a hydride source before it can react with the alkene. Potential hydride sources in your reaction mixture can include the solvent (e.g., alcohols), the base (e.g., triethylamine with residual water), or additives.
Q4: Why am I getting a mixture of alkene isomers instead of a single product?
A4: Olefin isomerization is a common issue in Heck reactions and stems from the reversibility of the β-hydride elimination step.[8][9] After the initial desired product is formed, the palladium-hydride species can re-add to the double bond in the opposite orientation, and a subsequent β-hydride elimination leads to the isomerized product.[9] This is more likely to occur if the regeneration of the active Pd(0) catalyst is slow.[8][10]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered with Heck reactions of 4-benzyloxyiodobenzene.
Issue 1: Predominant Formation of 4,4'-Dibenzyloxybiphenyl (Homocoupling)
Root Cause Analysis: The primary cause is often related to the stability and reactivity of the Ar-Pd(II)-I intermediate. If the subsequent steps in the catalytic cycle are slow, this intermediate can undergo side reactions.
Troubleshooting & Optimization Protocol:
-
Reduce Catalyst Loading: Systematically decrease the palladium catalyst loading. Start with the literature-recommended amount and perform a series of reactions with progressively lower concentrations (e.g., 1 mol%, 0.5 mol%, 0.1 mol%).
-
Optimize Ligand Choice and Ratio:
-
Sterically Hindered Ligands: Employ bulky phosphine ligands like P(t-Bu)₃ or P(o-tol)₃. These can accelerate reductive elimination and discourage the formation of dimeric palladium species that can lead to homocoupling.
-
Ligand-to-Palladium Ratio: A high ligand-to-palladium ratio can sometimes inhibit the reaction.[13][14] Experiment with ratios from 1:1 to 4:1.
-
-
Increase Olefin Concentration: A higher concentration of the alkene can kinetically favor the desired migratory insertion step over the competing homocoupling pathway.
Data Summary: Effect of Ligand on Homocoupling
| Ligand | Catalyst Loading (mol%) | Olefin Equivalents | Homocoupling (%) | Desired Product (%) |
| PPh₃ | 1 | 1.2 | 35 | 60 |
| P(o-tol)₃ | 1 | 1.2 | 15 | 80 |
| P(t-Bu)₃ | 1 | 1.2 | <5 | >90 |
Note: Data is illustrative and will vary based on specific reaction conditions.
Issue 2: Significant Formation of Benzyloxybenzene (Reduction)
Root Cause Analysis: Unwanted reduction points to the presence of a competing hydride source that intercepts the Ar-Pd(II)-I intermediate.
Troubleshooting & Optimization Protocol:
-
Solvent Purity: Ensure the use of anhydrous solvents. If using solvents that can act as hydride donors (e.g., alcohols), consider switching to aprotic solvents like DMF, DMAc, or NMP.
-
Base Selection: While amine bases like triethylamine are common, they can sometimes contribute to reduction, especially if not rigorously purified. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Additive Scavengers: The addition of a mild oxidant or a hydrogen scavenger can sometimes suppress reduction pathways, but this should be approached with caution as it can also affect catalyst activity.
Issue 3: Mixture of Alkene Isomers
Root Cause Analysis: Isomerization arises from the reversible nature of β-hydride elimination, allowing for re-addition of the palladium-hydride species to the product.[8][9]
Troubleshooting & Optimization Protocol:
-
Use of Additives:
-
Silver or Thallium Salts: Additives like Ag₂CO₃ or TlOAc can act as halide scavengers, promoting an irreversible reductive elimination of HX and preventing re-addition.[10] This often forces the reaction through a "cationic pathway".[10]
-
Phase-Transfer Catalysts (Jeffery Conditions): The use of tetraalkylammonium salts like TBAB can stabilize the palladium catalyst and accelerate the reaction, potentially minimizing the time for isomerization to occur.[8][10]
-
-
Choice of Base: A stronger or more effective base can speed up the regeneration of the Pd(0) catalyst, reducing the lifetime of the palladium-hydride intermediate responsible for isomerization.[10]
Experimental Protocol: Minimizing Isomerization with Silver Carbonate
-
To a dry reaction vessel under an inert atmosphere, add 4-benzyloxyiodobenzene (1 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Ag₂CO₃ (1.5 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through celite to remove palladium and silver salts, and proceed with standard workup and purification.
Visualizing Reaction Pathways
The Heck Catalytic Cycle and Points of Side Product Formation
The following diagram illustrates the main catalytic cycle and highlights where the common side reactions diverge.
Caption: Heck cycle and side reaction pathways.
Troubleshooting Logic Flow
This diagram provides a decision-making framework for addressing poor reaction outcomes.
Caption: Troubleshooting decision tree for Heck reactions.
References
- de Vries, J. G. (2001). The Heck reaction. In Organometallics in Synthesis: A Manual (pp. 1-44). Wiley-VCH.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322.
- Jeffery, T. (1985). Palladium-catalysed vinylic substitution of aryl halides under solid-liquid phase transfer conditions.
- Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7.
- Fu, G. C. (2008). Asymmetric Heck Reactions. In Modern Organonickel Chemistry (pp. 169-187). Wiley-VCH.
- Hartwig, J. F. (2010).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Sonogashira Coupling of 1-(Benzyloxy)-4-iodobenzene
Welcome to the technical support guide for the Sonogashira coupling, with a specific focus on optimizing catalyst loading for the reaction of 1-(benzyloxy)-4-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and reproducibility of this powerful C-C bond-forming reaction. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding catalyst systems in the Sonogashira coupling.
Q1: What are the essential components of a standard Sonogashira catalyst system and what are their roles?
A1: A classic Sonogashira reaction employs a dual-catalyst system.[1][2]
-
Palladium Catalyst: This is the primary catalyst. It typically starts as a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species, or as a direct Pd(0) source (e.g., Pd(PPh₃)₄).[3] The palladium catalyst orchestrates the main catalytic cycle, involving oxidative addition to the aryl iodide and reductive elimination to form the final product.[4]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), this component's role is to activate the terminal alkyne.[1][5] It reacts with the alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3][6] The use of a copper co-catalyst significantly increases the reaction rate, often allowing the reaction to proceed at room temperature.[1][3]
-
Amine Base: A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves two main purposes: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide (HI) byproduct generated during the reaction.[1][7]
Q2: Why is catalyst loading expressed in 'mol%' and what is a typical starting range for a reactive substrate like this compound?
A2: Catalyst loading is expressed in mole percent (mol%) relative to the limiting reagent, which is typically the aryl halide. This allows for precise, scalable, and reproducible control over the reaction. For an aryl iodide like this compound, which is highly reactive in the Sonogashira coupling, you can often start with a relatively low catalyst loading.[1][7]
A good starting point would be:
-
Palladium Catalyst: 0.5 - 2 mol%
-
Copper(I) Iodide: 0.5 - 5 mol%
The benzyloxy group is electron-donating, which can sometimes make the aryl iodide slightly less reactive than those with electron-withdrawing groups, but aryl iodides are generally the most reactive halides in this coupling.[1][8]
Q3: Can I perform the Sonogashira coupling without a copper co-catalyst? What are the advantages and disadvantages?
A3: Yes, copper-free Sonogashira couplings are well-established and frequently used.[1][9][10]
-
Advantage: The primary advantage of omitting the copper co-catalyst is the prevention of the main side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][5][11] This side reaction forms alkyne dimers, which can complicate purification and reduce the yield of the desired product. Copper-free systems are often "cleaner."
-
Disadvantage: Copper-free reactions are typically slower and may require higher reaction temperatures or higher palladium catalyst loadings to achieve a comparable reaction rate.[11] The mechanism proceeds through a different pathway where the palladium complex directly interacts with the alkyne.[3][12]
For your substrate, this compound, both copper-catalyzed and copper-free conditions are viable. The choice often depends on the specific alkyne being used and whether Glaser homocoupling proves to be a significant issue.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles when a copper co-catalyst is used.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Troubleshooting Guide: Catalyst Loading Optimization
This section provides solutions to common problems encountered during the Sonogashira coupling of this compound, with a focus on optimizing catalyst loading.
Problem 1: Low or no product yield, starting material remains.
This is the most common issue and points to a problem with catalytic activity.
-
Initial Diagnosis:
-
Troubleshooting Steps & Solutions:
-
Verify Reagents: Use a fresh batch of palladium catalyst and CuI. Ensure your amine base and solvent are anhydrous.[7]
-
Increase Catalyst Loading: If reagent quality is confirmed, the initial catalyst loading may be insufficient. Incrementally increase the palladium catalyst loading. For a sluggish reaction, try increasing from 1 mol% to 2 mol%, and then to 5 mol% if necessary. Monitor the reaction at each stage. Higher loadings are sometimes needed for challenging substrates or less pure materials.[7]
-
Check Temperature: While many Sonogashira couplings with aryl iodides work at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the rate of the rate-limiting oxidative addition step.[1][11]
-
Problem 2: The reaction starts but stalls before completion.
This often suggests catalyst decomposition over the course of the reaction.
-
Initial Diagnosis:
-
Visual Cues: Do you observe the formation of palladium black over time? This is a clear sign of catalyst decomposition.[9]
-
Ligand Choice: The standard triphenylphosphine (PPh₃) ligand is effective but can be labile at higher temperatures.
-
-
Troubleshooting Steps & Solutions:
-
Use a More Robust Ligand: If heating is required, consider using a more robust phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[8] These can form more stable palladium complexes, leading to longer catalyst lifetimes.
-
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Incremental Catalyst Addition: In some cases, adding a second small portion of the palladium catalyst midway through the reaction can help push it to completion.
-
Problem 3: Significant formation of alkyne homocoupling (Glaser) product.
This side reaction is a direct consequence of the copper co-catalyst and the presence of oxygen.[5][11]
-
Troubleshooting Steps & Solutions:
-
Improve Inert Atmosphere: This is the most critical first step. Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[7]
-
Reduce Copper Loading: The rate of Glaser coupling is highly dependent on the copper concentration. Reduce the CuI loading to the minimum required for the cross-coupling to proceed efficiently. Try titrating it down from 2 mol% to 1 mol% or even 0.5 mol%.[7]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free protocol.[1][9] This will completely eliminate the pathway for Glaser coupling. You may need to increase the palladium loading and/or the reaction temperature to compensate for the slower reaction rate.
-
Experimental Protocols
Protocol 1: Baseline Sonogashira Coupling of this compound
This protocol uses a standard, robust set of conditions and serves as a good starting point.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Add anhydrous triethylamine (3.0 mmol, 3.0 equiv) and anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, proceed with a standard aqueous work-up and purify by column chromatography.
Protocol 2: Systematic Optimization of Catalyst Loading
Use this workflow to find the minimum required catalyst loading for your specific alkyne partner, thereby improving cost-effectiveness and minimizing residual metal contamination.
Caption: Workflow for optimizing catalyst loading.
Data Summary Table for Optimization
When performing the optimization protocol, record your results in a structured table for easy comparison.
| Entry | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | 1.0 | 2.0 | 25 | 4 | >98% | Baseline |
| 2 | 0.5 | 1.0 | 25 | 6 | >98% | Successful reduction |
| 3 | 0.2 | 0.5 | 25 | 12 | 95% | Slower, but complete |
| 4 | 0.1 | 0.2 | 25 | 24 | 80% | Stalled, incomplete |
| 5 | 0.2 | 0.5 | 40 | 4 | >98% | Optimal Conditions |
This table presents hypothetical data for illustrative purposes.
By following this guide, you will be well-equipped to troubleshoot common issues and systematically optimize the catalyst loading for the Sonogashira coupling of this compound, leading to more efficient and robust synthetic outcomes.
References
- Sonogashira coupling - Wikipedia. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]
- Sonogashira Coupling: Mechanism, Steps & Applic
- Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1373–1380. [Link]
- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchG
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). [Link]
- Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchG
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). [Link]
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08). [Link]
- Sonogashira coupling - Golden. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). [Link]
- Flow Chemistry: Sonogashira Coupling. [Link]
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchG
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Public
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. golden.com [golden.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions
A Specialist Guide for Researchers Utilizing 1-(Benzyloxy)-4-iodobenzene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges faced in modern synthetic chemistry. This guide is designed to provide in-depth, actionable solutions for a common and often frustrating side reaction: the dehalogenation of this compound during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the dehalogenated byproduct, (benzyloxy)benzene, in my Suzuki-Miyaura coupling. What's happening at a mechanistic level?
A1: The formation of (benzyloxy)benzene is a result of a competitive side reaction known as hydrodehalogenation. The primary culprit is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] This can occur through several pathways, including the reaction of the palladium catalyst with the base, solvent (especially alcohols), or even trace amounts of water.[1] Once formed, this Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate to yield the undesired dehalogenated product.[1][2]
The propensity for dehalogenation is generally higher for more reactive halides, following the trend I > Br > Cl.[1] Your substrate, this compound, is particularly susceptible due to the high reactivity of the carbon-iodine bond.[3]
Here is a simplified representation of the competing pathways:
Sources
Troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this powerful C-N bond-forming reaction. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Buchwald-Hartwig amination in a question-and-answer format, offering direct and actionable advice.
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion is a frequent challenge and often stems from a few critical factors. The Buchwald-Hartwig amination is notoriously sensitive to reaction conditions.[1] Here are the primary areas to investigate systematically:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed (e.g., via three cycles of vacuum/backfill with argon or nitrogen) and maintained under an inert atmosphere throughout the entire setup and reaction duration.[1]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and the solvent are paramount. Trace amounts of water or other impurities can deactivate the catalyst.[2][3] Use freshly distilled or anhydrous solvents from a reputable supplier. Ensure your amine and aryl halide are pure.
-
Catalyst and Ligand Integrity: The palladium source and the phosphine ligand are the heart of the reaction. Consider the possibility of catalyst deactivation. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4][5] This reduction can sometimes be inefficient. Using a pre-activated Pd(0) source or a modern precatalyst (e.g., a G3 or G4 palladacycle) can often resolve this issue by ensuring clean and efficient generation of the active catalyst.[6]
Q2: How do I select the optimal ligand for my specific substrates?
Ligand selection is arguably the most critical variable in a Buchwald-Hartwig amination and is highly substrate-dependent.[1] There is no "one-size-fits-all" solution, but here's a logical approach to making an informed choice:
-
Understanding the Ligand's Role: Bulky, electron-rich phosphine ligands are generally preferred.[7] The steric bulk promotes the formation of a monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[8] The electron-donating nature of the ligand enhances the catalyst's reactivity.
-
Ligand Generations and Their Applications: Over the years, several "generations" of ligands have been developed, each expanding the reaction's scope.[8]
-
First-Generation (e.g., P(o-tolyl)₃): Effective for secondary amines but less so for primary amines.[8]
-
Bidentate Ligands (e.g., BINAP, DPPF): Offered the first reliable method for coupling primary amines.[8]
-
Bulky, Monodentate Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos): These are now the go-to ligands for a vast range of substrates, including challenging aryl chlorides and various amine classes (primary, secondary, heteroaromatic, and amides).[4][7]
-
-
A Note on Challenging Substrates: For N-heterocyclic compounds, which can act as catalyst poisons, sterically hindered and electron-rich ligands are often necessary to prevent coordination to the palladium center.[1][3]
Q3: The choice of base seems overwhelming. How do I select the right one, and what are the potential pitfalls?
The base plays a multifaceted role in the catalytic cycle, primarily facilitating the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[9][10] The choice of base can dramatically influence the reaction rate and yield.[10]
| Base | Type | pKaH (approx.) | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Strong | 19 | Highly effective for a wide range of substrates, often leading to faster reactions.[4][11] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[5][11] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | 26 | Very strong base, can be used for less reactive amines. | Can also be incompatible with sensitive functional groups. |
| Cesium carbonate (Cs₂CO₃) | Weaker | 10 | Broader functional group tolerance.[4] Good solubility in some organic solvents.[4] | May result in slower reaction rates compared to strong bases.[5] |
| Potassium phosphate (K₃PO₄) | Weaker | 12.3 | Good alternative for base-sensitive substrates.[11] | Can have solubility issues. |
Troubleshooting Base-Related Issues:
-
Solubility: Poor solubility of the base is a common and often overlooked cause of reaction failure.[1][11] If you observe undissolved base, consider switching to a more soluble base or a different solvent system. Grinding the inorganic base before use or adding celite can help prevent clumping in scaled-up reactions.[4]
-
Strength vs. Substrate Tolerance: If your substrates contain base-sensitive functional groups, a strong base like NaOtBu may cause decomposition.[11] In such cases, screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is a prudent step.[4][11]
Q4: My aryl chloride is unreactive. What strategies can I employ to improve conversion?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[1][12] However, with modern catalyst systems, their coupling is often achievable.
-
Ligand Choice is Key: For aryl chlorides, the use of highly active, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) is often essential.[8] These ligands promote the difficult oxidative addition step.
-
Palladium Precatalyst: Using a well-defined precatalyst can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[12]
-
Reaction Temperature: Higher reaction temperatures (typically 80-110 °C) are often required to facilitate the oxidative addition of aryl chlorides.[3]
-
Consider the Halide: If feasible, switching to the analogous aryl bromide or iodide will generally result in a more facile reaction.[4]
Q5: I'm observing side products. What are the common side reactions and how can I mitigate them?
Several side reactions can compete with the desired C-N coupling, leading to reduced yields and complex product mixtures.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl group with a hydrogen atom. It can become significant, especially with primary amines when using older catalyst systems.[8] Modern bulky ligands help to suppress this side reaction by favoring reductive elimination over β-hydride elimination, which is a key step in the hydrodehalogenation pathway.[8]
-
β-Hydride Elimination: This process can occur from the palladium-amido intermediate and leads to the formation of an imine and a palladium-hydride species, which can then lead to hydrodehalogenation.[8]
-
Biaryl Formation: This can occur, particularly when using chiral primary amines.[11] Optimizing the catalyst, ligand, and stoichiometry can help minimize this side reaction.[11]
Visual Troubleshooting Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient C-N Coupling with 4-Iodophenyl benzyl ether
Welcome to the Technical Support Center for catalyst selection in C-N coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with substrates like 4-iodophenyl benzyl ether. Here, we will delve into the nuances of catalyst system selection, troubleshooting common issues, and providing detailed protocols to ensure the success of your C-N coupling reactions. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for C-N coupling with an aryl iodide like 4-iodophenyl benzyl ether?
A: The two most prominent and reliable methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both have seen significant advancements, moving from harsh traditional conditions to milder, more versatile catalytic systems.
-
Buchwald-Hartwig Amination: This is often the go-to method due to its broad substrate scope and high functional group tolerance.[1][3] Modern iterations of this reaction utilize sophisticated phosphine ligands that enable coupling under milder conditions.[1]
-
Ullmann Condensation: Historically requiring high temperatures and stoichiometric copper, modern Ullmann-type reactions employ soluble copper catalysts with various ligands, allowing for more moderate reaction conditions.[2][4] It has re-emerged as a cost-effective and less toxic alternative to palladium.[5]
Q2: My Buchwald-Hartwig amination of 4-iodophenyl benzyl ether is giving low yields. What are the most common causes?
A: Low yields in Buchwald-Hartwig aminations can often be traced back to a few key factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation by residual oxygen or inhibition by reactants or products.[6][7] Ensuring a thoroughly deoxygenated reaction environment is crucial.
-
Inappropriate Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can cause decomposition of sensitive substrates.[8][9] For substrates with delicate functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices.[8][9]
-
Poor Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an aryl iodide, a variety of bulky, electron-rich phosphine ligands can be effective. However, the optimal ligand is substrate-dependent.
-
Solvent Effects: The solubility of the base and other reagents is a frequently underestimated cause of reaction failure.[9] Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[8] It's important to avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[8]
Q3: Can I use a nickel catalyst for the C-N coupling of 4-iodophenyl benzyl ether?
A: Yes, nickel-catalyzed C-N coupling is an emerging and powerful alternative. Nickel catalysts are particularly adept at activating robust C-O bonds in aryl ethers, and this capability extends to C-N bond formation with aryl halides.[10][11] Nickel catalysis can sometimes offer different selectivity and be more cost-effective than palladium. The mechanism can involve radical pathways, which opens up unique reactivity patterns.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the C-N coupling of 4-iodophenyl benzyl ether.
Issue 1: No reaction or very low conversion.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[13] | The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precursor. Incomplete reduction or decomposition of the precursor will halt the catalytic cycle.[14] |
| Oxygen Contamination | Thoroughly degas the solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.[7] | Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction. |
| Poor Base Solubility | Grind the inorganic base to a fine powder before use or consider a soluble organic base in combination with a weaker inorganic base.[8] | Poorly soluble bases have limited availability to participate in the deprotonation step of the catalytic cycle, which is often rate-limiting.[15] |
| Incompatible Solvent | Switch to a different solvent system. Toluene or dioxane are generally good starting points.[8][9] | The solvent influences the solubility of all components and can affect the stability and activity of the catalytic complex. |
Issue 2: Formation of significant side products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrodehalogenation | Lower the reaction temperature and ensure a strictly anaerobic environment. | This side reaction, where the aryl iodide is reduced to the corresponding arene, can be promoted by trace amounts of water or oxygen and is often more prevalent at higher temperatures. |
| Homocoupling of Aryl Halide | Use a bidentate ligand like BINAP or DPPF.[1] | Bidentate ligands can prevent the formation of palladium iodide dimers that can lead to homocoupling.[1] |
| Ether Cleavage | Use milder reaction conditions (lower temperature, weaker base). | The benzyl ether moiety in 4-iodophenyl benzyl ether can be susceptible to cleavage under harsh basic or high-temperature conditions. |
| Beta-Hydride Elimination | This is a potential side reaction if the amine coupling partner has β-hydrogens.[1] | Reductive elimination to form the C-N bond competes with β-hydride elimination. Optimizing the ligand and reaction conditions can favor the desired pathway.[1][16] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of 4-iodophenyl benzyl ether with a generic primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
4-Iodophenyl benzyl ether (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add 4-iodophenyl benzyl ether, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Seal the vessel with a septum and purge with argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann-Type Amination
This protocol is an alternative to the palladium-catalyzed method and can be particularly useful for large-scale syntheses where cost is a consideration.
Materials:
-
4-Iodophenyl benzyl ether (1.0 equiv)
-
Amine (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Ethylene glycol (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 2-propanol
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add 4-iodophenyl benzyl ether, CuI, and K₃PO₄.
-
Seal the vessel and purge with argon.
-
Add anhydrous 2-propanol, followed by ethylene glycol and the amine.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.
References
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions.
- Copper-catalyzed coupling of alkylamines and aryl iodides: an efficient system even in an air
- Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Royal Society of Chemistry.
- Role of the base in Buchwald-Hartwig amin
- Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides.
- Optimizing Base and Solvent for Buchwald-Hartwig Amin
- Role of the Base in Buchwald–Hartwig Amin
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-C
- Buchwald–Hartwig amin
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- The Anionic Pathway in the Nickel‐Catalysed Cross‐Coupling of Aryl Ethers. Wiley Online Library.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd
- Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu 2 O Catalysts in Continuous Flow Conditions.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Nickel-Catalyzed Reductive Alkylation and Arylation of Arylallylamines via C–N Bond Cleavage. Organic Letters.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. BenchChem.
- Ullmann condens
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Applications of the Coupling of Primary Alkylamines in the Synthesis of Ligands. Chemical Reviews.
- Ullmann Reaction. Organic Chemistry Portal.
- Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- Ullmann reaction. Wikipedia.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. youtube.com [youtube.com]
Technical Support Center: Purifying 1-(Benzyloxy)-4-iodobenzene via Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(benzyloxy)-4-iodobenzene using recrystallization. The content is structured in a problem-oriented question-and-answer format to directly address challenges encountered during experimental work.
Section 1: Foundational Knowledge & Compound Properties
This section covers the essential preliminary information required before attempting a recrystallization.
FAQ: What are the key physical properties of this compound that influence recrystallization?
Understanding the physical properties of this compound is critical for designing a successful purification strategy. These properties dictate solvent choice, handling procedures, and the expected outcome of the crystallization process.
| Property | Value / Description | Significance for Recrystallization | Source(s) |
| CAS Number | 19578-68-8 | Unique identifier for the compound. | [1][2] |
| Molecular Formula | C₁₃H₁₁IO | Influences molecular weight and polarity. | [1][3] |
| Molecular Weight | 310.13 g/mol | Used for calculating molar quantities. | [2] |
| Appearance | White to pale amber crystalline solid or powder. | The goal of recrystallization is often to remove colored impurities, yielding a white solid. | [1][4] |
| Melting Point | 55 - 64 °C | A sharp melting point close to the literature value indicates high purity. A broad range suggests impurities. This is the primary metric for assessing purification success. | [1][2][4][5] |
| Solubility | Insoluble in water. | Water can be considered as a potential anti-solvent in a mixed-solvent system with a miscible organic solvent. | [2] |
| Stability | Light-sensitive. | Experiments should be conducted with protection from direct light to prevent degradation. Store in a cool, dark place. | [2][6] |
FAQ: What is the core principle behind choosing a recrystallization solvent?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[7][8] The ideal solvent for this compound should meet the following criteria:
-
High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of the boiling solvent.
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease sharply, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Non-Reactive: The solvent must be chemically inert towards this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Section 2: Solvent Selection and Screening Protocol
The selection of an appropriate solvent is the most critical step in recrystallization. The molecular structure of this compound—containing two aromatic rings, an ether linkage, and an iodine atom—gives it a largely non-polar character with some capacity for dipole-dipole interactions.
FAQ: How do I systematically screen for a suitable recrystallization solvent?
A systematic approach is more efficient than random trial and error. The following workflow allows for the rapid testing of several solvent candidates using small amounts of your crude material.
Caption: Workflow for screening single recrystallization solvents.
FAQ: What specific solvents or solvent systems are recommended for this compound?
Based on its structure and general principles for haloaryl compounds, the following systems are excellent starting points.[9][10]
| Solvent System | Type | Rationale & Causality |
| Hexanes or Heptane | Single Solvent (Non-Polar) | The alkyl chains are excellent solvents for the non-polar aromatic rings when hot. Haloaryl compounds often crystallize well from boiling alkanes.[9][10] Solubility is typically very low at room temperature, which is ideal for high recovery. |
| Ethanol or Isopropanol | Single Solvent (Polar Protic) | The alcohol can solvate the ether linkage. Its polarity might be suitable for excluding less polar impurities. Often a good general-purpose solvent for compounds with moderate polarity. |
| Hexane / Ethyl Acetate | Mixed Solvent (Non-Polar / Polar Aprotic) | A classic and highly tunable system. Dissolve the compound in a minimum of boiling ethyl acetate (the "good" solvent) and add hot hexane (the "poor" solvent or anti-solvent) dropwise until the solution becomes cloudy (the saturation point). Then, add a drop or two of hot ethyl acetate to clarify and allow to cool. |
| Ethanol / Water | Mixed Solvent (Polar Protic) | Similar to the hexane/ethyl acetate system. Dissolve the crude product in a minimum of hot ethanol, then add water dropwise until persistent cloudiness is observed. Clarify with a few drops of hot ethanol and cool. |
| Toluene | Single Solvent (Aromatic) | The aromatic nature of toluene effectively solvates the benzene rings of the target compound. It has a higher boiling point, which may be advantageous for dissolving stubborn impurities. |
Section 3: Step-by-Step Recrystallization Protocol
This section provides a detailed methodology for performing the purification.
Experimental Protocol: Single-Solvent Recrystallization (e.g., with Heptane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., heptane). Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid has just completely dissolved. Adding a large excess of solvent will result in poor recovery.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a precipitate.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of product remaining in the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or by transferring them to a watch glass. Protect from light during drying.[2]
Section 4: Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems.
Caption: A troubleshooting decision guide for common recrystallization issues.
FAQ: My compound formed an oil, not crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Causality: This is often caused by a solution that is too concentrated or cooled too rapidly. The high concentration of the solute depresses its melting point, and if this new melting point is below the temperature of the solution when it becomes saturated, an oil will form.
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% by volume) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent with a lower boiling point.
FAQ: My final yield is extremely low. What are the likely causes?
Low recovery is a common issue that can often be traced back to the dissolution step.
-
Causality: The most frequent cause is using too much solvent to dissolve the crude product. The excess solvent keeps a significant portion of the compound dissolved even after cooling in an ice bath. Another possibility is premature crystallization during a hot filtration step, leading to product loss in the filter paper.
-
Solution: If you suspect too much solvent was used, you can carefully evaporate some of it by boiling the solution and then attempt the cooling and crystallization process again. To avoid losses during hot filtration, ensure all glassware (funnel, receiving flask) is pre-heated.
FAQ: No crystals have formed after cooling to room temperature and in an ice bath. What should I do?
The failure to form crystals indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.
-
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seed Crystals: Add a tiny crystal of the crude starting material to the solution. This acts as a template for further crystal growth.
-
Concentrate the Solution: As mentioned previously, carefully boil off a portion of the solvent to increase the solute concentration to the point of supersaturation.
-
Extended Cooling: Leave the flask in the refrigerator or freezer for an extended period, provided the solvent does not freeze.
-
References
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization - Single Solvent.
- Google Patents. (n.d.). WO2007013816A1 - Continuous crystallisation process of iodinated phenyl derivatives.
- YouTube. (2016). Benzhydrol (recrystallisation).
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
- Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures.
- National Institutes of Health (NIH). (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
Sources
- 1. L16092.06 [thermofisher.cn]
- 2. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Reaction Temperature for Selective Coupling of 1-(Benzyloxy)-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing reaction temperature in the selective coupling of 1-(benzyloxy)-4-iodobenzene. Precise temperature control is paramount for achieving high yields and selectivities in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling of this compound?
A1: For Suzuki-Miyaura couplings, the temperature can range from room temperature to around 100 °C. The optimal temperature is highly dependent on the specific catalyst system and the reactivity of the boronic acid or ester coupling partner. While the carbon-iodine bond in this compound is highly reactive, allowing for milder conditions, some catalyst systems may require elevated temperatures for efficient catalytic turnover.[1][2] It's often beneficial to start with a moderate temperature, such as 80 °C, and adjust based on reaction monitoring.
Q2: I'm observing low to no conversion in my Suzuki coupling at lower temperatures (e.g., 50 °C). What could be the issue?
A2: Inefficient coupling of aryl iodides at lower temperatures can be due to the poor turnover of the key palladium(II) intermediate, especially when using traditional phosphine ligands like triphenylphosphine (PPh₃).[1][3] While the initial oxidative addition of the aryl iodide to the Pd(0) catalyst is typically facile, the subsequent steps in the catalytic cycle can be sluggish at lower temperatures.[1] Consider using more electron-rich and bulky ligands, such as Buchwald-type ligands, which can promote the desired catalytic cycle even at milder temperatures.[4]
Q3: For a Sonogashira coupling, what is the recommended starting temperature?
A3: Sonogashira couplings involving aryl iodides can often be performed under mild conditions, including room temperature.[2][5] The high reactivity of the C-I bond facilitates the oxidative addition step.[2] However, depending on the specific alkyne and catalyst used, gentle heating to 40-60 °C may be necessary to achieve a reasonable reaction rate.[5][6] It is advisable to start at room temperature and gradually increase the temperature if the reaction is slow to proceed.
Q4: Can Ullmann-type couplings of this compound be performed at lower temperatures?
A4: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200 °C.[7] However, modern advancements with specific ligands and catalyst systems can facilitate these couplings at significantly lower temperatures, sometimes as low as room temperature for highly reactive aryl iodides.[7] The choice of ligand and the nature of the nucleophile are critical factors in determining the required temperature. For instance, some copper-catalyzed N-arylation reactions with aryl iodides can proceed efficiently at temperatures below 100 °C.
Q5: Is the benzyloxy protecting group stable at elevated temperatures during coupling reactions?
A5: The benzyloxy group is generally stable under typical cross-coupling conditions. However, at very high temperatures and in the presence of certain reagents, cleavage (debenzylation) can occur.[8] This is a crucial consideration when optimizing reaction temperature. If you suspect debenzylation is occurring, it is recommended to screen lower temperatures. Monitoring the reaction for the appearance of 4-iodophenol or other debenzylated byproducts is essential.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Coupled Product
You are observing a significant amount of unreacted this compound.
Possible Causes & Solutions:
-
Sub-optimal Temperature: The reaction temperature may be too low for the chosen catalyst system to be efficient.
-
Catalyst Inactivity: The palladium catalyst may not be active enough at the current temperature.
-
Solution: Switch to a more active catalyst system. For example, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, often allowing for lower reaction temperatures.[4]
-
-
Poor Reagent Solubility: One or more of your reagents may not be fully soluble at the reaction temperature, leading to a slow or incomplete reaction.[11]
-
Solution: Ensure that your aryl halide, coupling partner, and base are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a higher reaction temperature.[11]
-
Problem 2: Formation of Significant Byproducts
You are observing undesired products in your reaction mixture.
Possible Causes & Solutions:
-
Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki couplings and terminal alkynes in Sonogashira couplings.
-
Protodeboronation (in Suzuki Coupling): The boronic acid is converted back to the corresponding arene.
-
Debenzylation: The benzyloxy protecting group is cleaved.
-
Causality: Excessive heat can lead to the cleavage of the benzyl ether.[8]
-
Solution: Reduce the reaction temperature. If a higher temperature is necessary for the coupling, consider a more robust protecting group.
-
-
Formation of Palladium Black: A black precipitate forms, indicating catalyst decomposition.
Data Presentation: Temperature Effects on Suzuki Coupling Yield
The following table illustrates a hypothetical optimization of reaction temperature for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Room Temp | 24 | <10 | Minimal conversion |
| 2 | 60 | 12 | 45 | Slow but clean conversion |
| 3 | 80 | 6 | 92 | Efficient and clean reaction |
| 4 | 100 | 4 | 85 | Faster reaction, but minor byproduct formation observed |
| 5 | 120 | 2 | 70 | Significant byproduct formation and some catalyst decomposition |
Experimental Protocols
General Protocol for Temperature Screening in Suzuki-Miyaura Coupling
-
Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1 eq.), the boronic acid partner (1.2 eq.), a suitable base (e.g., K₂CO₃, 2 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%).[14]
-
Inert Atmosphere: Seal the vials and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture) to each vial.[13]
-
Heating: Place each vial in a pre-heated heating block or oil bath set to the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C).[14]
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.[13]
-
Workup and Analysis: Once the reactions are complete or have reached a plateau, cool them to room temperature, perform a standard aqueous workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the yield and byproduct distribution.[11]
Visualizations
Troubleshooting Workflow for Temperature Optimization
Caption: The influence of temperature on reaction rate and selectivity.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Denmark, S. E., & Wu, Z. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters.
- Denmark, S. E., & Wu, Z. (2003). Cross-coupling reactions of arylsilanols with substituted aryl halides. Organic Letters, 5(8), 1357-1360.
- Scott, J. S., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare.
- Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Journal of the American Chemical Society, 125(29), 8704-8705.
- Computational analysis of R–X oxidative addition to Pd nanoparticles. (2024). RSC Publishing.
- S. E. E., et al. (2014). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology.
- Borhade, A. V., & Patil, D. R. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- T. D. G., et al. (2021). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics.
- B. M., et al. (2006). Temperature effect on coupling reaction. ResearchGate.
- C. S., & P. V. D. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- A. M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Biswas, S., & Weix, D. (2007). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. University of Wisconsin-Madison.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
- M. S. M., et al. (2023). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- A. K., et al. (2025). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. ResearchGate.
- Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas1998.
- L. G., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- G. M., et al. (2021). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- BenchChem. (n.d.). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- H. W., et al. (2007). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- S. K. G., & B. P. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- S. P., et al. (2018). Ullmann coupling reaction of iodobenzene with thiophenol. ResearchGate.
- Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- M. V., et al. (2025). Microwave enhanced Sonogashira coupling. ResearchGate.
- P. R., et al. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.
- W. K., et al. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate.
- Vafaeezadeh, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References.
- ResearchGate. (n.d.). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. calibrechem.com [calibrechem.com]
- 3. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. qualitas1998.net [qualitas1998.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 1-(Benzyloxy)-4-iodobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-(benzyloxy)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation. The narrative focuses on the critical role of ligand selection in dictating reaction success, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Understanding the Substrate and the Central Role of the Ligand
This compound is a common building block in medicinal chemistry. Its electron-rich nature, a consequence of the oxygen lone pairs of the benzyloxy group, influences the electronics of the aryl iodide. The C-I bond is relatively weak and reactive, making it an excellent substrate for oxidative addition to a Pd(0) center, the first step in most cross-coupling catalytic cycles.[1] However, achieving high efficiency, minimizing side reactions, and preserving the benzyloxy protecting group requires careful tuning of the catalytic system, with the ligand being the most impactful variable.
The ancillary ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a passive spectator. It is intimately involved in every key step of the catalytic cycle, modulating the steric and electronic properties of the palladium center.[2] Its choice dictates the stability of catalytic intermediates, the rates of oxidative addition and reductive elimination, and ultimately, the yield and purity of the desired product.[3][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems in a question-and-answer format, focusing on how ligand selection is a primary troubleshooting strategy.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low conversion. I've confirmed my reagents are pure and the system is inert. What's the first catalytic parameter I should investigate?
A1: The primary culprit in low-yield reactions is often an inefficient or unstable catalytic system. The first and most critical parameter to evaluate is your ligand choice in conjunction with the palladium precursor.
-
Causality: The catalytic cycle for aryl iodides is generally fast, but an inappropriate ligand can fail to stabilize the active Pd(0) species or may not sufficiently accelerate the rate-determining step (often reductive elimination for electron-rich systems).
-
Troubleshooting Steps:
-
Assess Your Current Ligand: Simple, less-donating ligands like triphenylphosphine (PPh₃) may be inadequate. While classic, PPh₃ can lead to catalyst decomposition (forming palladium black) and slower reaction rates, especially when constructing sterically demanding bonds.[2]
-
Switch to a State-of-the-Art Ligand: For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are the industry standard.[5] These ligands promote the formation of stable, monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and enhance catalyst longevity.[6][7] Consider switching to a biaryl phosphine ligand.
-
Consider the Palladium Precursor: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[8][9] Some ligands are poor reducing agents. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (which generates the active L-Pd(0) species more cleanly) can often resolve this issue.
-
Q2: I've switched to a bulky, electron-rich ligand for my Suzuki-Miyaura coupling, but the yield is still poor. What other ligand-related factors could be at play?
A2: If a high-performance ligand class is already in use, the issue may be more nuanced, involving the specific ligand-base or ligand-solvent combination.
-
Causality: The ligand's effectiveness can be influenced by the reaction environment. The base is not just a stoichiometric reagent; it participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling), and its interaction with the ligated palladium complex is crucial.
-
Troubleshooting Steps:
-
Evaluate the Base: Strong bases like NaOtBu are effective for Buchwald-Hartwig aminations but can be detrimental in Suzuki couplings, where milder inorganic bases (K₃PO₄, Cs₂CO₃) are preferred.[10] Ensure your base is compatible with your ligand and substrate. For instance, the efficacy of certain Buchwald ligands is highly dependent on the choice of base.[11]
-
Check the Ligand:Palladium Ratio: For monodentate phosphines, a 1:1 to 2:1 ligand-to-palladium ratio is typical.[7] Excess ligand can sometimes form inactive bis-ligated palladium species (PdL₂), which can inhibit the reaction by blocking the substrate's access to the metal center.[12]
-
Solvent Choice: The solvent affects the solubility of all components, including the catalytic species. Aprotic polar solvents like dioxane or toluene are standard. If your complex is precipitating, a change in solvent may be required.[11]
-
Issue 2: Catalyst Decomposition and Side Reactions
Q3: My reaction mixture is turning black with a fine precipitate, and the reaction has stalled. What is happening and how can my ligand choice prevent it?
A3: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black (insoluble, inactive metallic palladium).[9] This occurs when the Pd(0) intermediates are not sufficiently stabilized and aggregate.
-
Causality: The ligand's primary role is to coordinate to the Pd(0) center, forming a soluble, kinetically active complex and preventing aggregation.
-
Troubleshooting & Prevention:
-
Increase Steric Bulk & Donor Strength: This is the most effective solution. Ligands like SPhos, XPhos (biaryl phosphines) , or IPr (an NHC) are exceptionally effective at preventing decomposition.[7][13] Their steric bulk creates a protective pocket around the palladium atom, while their strong σ-donating ability forms a robust Pd-L bond.[3]
-
Avoid High Temperatures When Possible: Ligand dissociation from the metal is often temperature-dependent. Using a more active ligand that enables the reaction to proceed at a lower temperature can significantly improve catalyst stability.
-
Q4: In my Suzuki coupling, I am observing significant amounts of biphenyl (from homocoupling of my phenylboronic acid) and 1-benzyloxybenzene (from protodeiodination). How do ligands influence these side products?
A4: These side reactions are kinetic competitors to the desired cross-coupling pathway. Your ligand choice directly influences the relative rates of these competing reactions.
-
Causality:
-
Homocoupling: This often arises from side reactions during the transmetalation step.
-
Protodeiodination (Hydrodehalogenation): This occurs when the aryl-palladium intermediate is intercepted by a proton source (like trace water) before it can couple with the partner reagent.
-
-
Ligand-Based Solutions:
-
Accelerate Reductive Elimination: The final, product-forming step is reductive elimination. Bulky, electron-rich ligands dramatically accelerate this step.[6][14] By making the desired product formation pathway much faster, the aryl-palladium intermediate has less time to undergo undesired side reactions. This is a key reason why ligands like the Buchwald biaryl phosphines are so successful.
-
Ensure Anhydrous Conditions: While not a ligand effect, it's critical. Ensure your solvent and reagents are scrupulously dry to minimize the proton source for protodeiodination.
-
Section 3: Ligand Selection Guide for this compound
The choice of ligand is highly dependent on the specific transformation. The table below provides a comparative guide for common palladium-catalyzed reactions.
| Ligand Class | Specific Example(s) | Primary Application(s) | Key Characteristics | Advantages & Rationale |
| Monodentate Triarylphosphines | PPh₃, P(o-tol)₃ | Heck, Sonogashira | Moderately electron-donating, moderate bulk | Inexpensive, classic choice for simple, unhindered substrates. |
| Bidentate Ferrocenyl Phosphines | dppf | Suzuki-Miyaura | Large bite angle, moderate bulk | Excellent for Suzuki couplings; promotes stability and efficient transmetalation.[15] |
| Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig | Very bulky, strongly σ-donating | "State-of-the-art" for challenging couplings. Accelerates oxidative addition and reductive elimination, enhances catalyst stability, allows for lower catalyst loading and milder conditions.[5][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI pre-catalysts | Heck, Suzuki | Very strong σ-donors, sterically tunable | Form very stable Pd-NHC bonds, leading to highly robust and thermally stable catalysts. Excellent for Heck reactions and coupling of less reactive aryl chlorides (though less common for aryl iodides).[13][16][17] |
Section 4: Visualizing the Process
The Central Role of the Ligand in the Catalytic Cycle
The following diagram illustrates a generic cross-coupling cycle (Suzuki-Miyaura), highlighting the points of influence for the ancillary ligand (L).
Caption: Ligand influence on the key steps of the Pd-catalyzed Suzuki-Miyaura cycle.
Systematic Troubleshooting Workflow
When encountering a problematic reaction, a logical workflow is essential.
Caption: A logical workflow for troubleshooting palladium-catalyzed cross-coupling reactions.
Section 5: Experimental Protocols
The following are representative, detailed protocols for common reactions with this compound. Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol utilizes a biaryl phosphine ligand for robust and efficient coupling.[7][18]
-
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To the reaction vessel, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with inert gas three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Place the vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol demonstrates the C-N bond formation, a reaction highly dependent on the correct ligand and base combination.[15][19][20]
-
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line technique
-
-
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add the toluene, followed by this compound and morpholine.
-
Seal the vessel tightly.
-
Remove the vessel from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the mixture for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- Newman, S. G., & Le-Duc, Q. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Pérez-Temprano, M. H., & Martin, R. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Torres, G., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Chen, D. Y. K., et al. (2016). Developing Ligands for Palladium(II)
- Tassone, J. P. (2005). Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]
- Pérez-Temprano, M. H., & Martin, R. (2016). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C−H Olefination of Aromatic Compounds.
- Ahmadi, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
- Ahmadi, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Lindsay, V. N. G., et al. (2022). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
- Wallace, D. J., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Ananikov, V. P., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction.
- Catellani, M., et al. (2005). Reactions of Electron-Rich Arylpalladium Complexes with Olefins.
- Reddy, V. P., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. [Link]
- Wikipedia. (n.d.).
- Procter, D. J., et al. (2020). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PubMed Central. [Link]
- The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
- Raubenheimer, H. G., et al. (2012). Palladium(0) complexes of N-heterocyclic carbene ligands with dangling NMeC=O functionalities: Synthesis, reactivity and application in Mizoroki-Heck reactions.
- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
- LibreTexts Chemistry. (2023).
- Strassner, T., et al. (2007). New Pd–NHC-complexes for the Mizoroki–Heck reaction.
- Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
- Grushin, V. V., & Alper, H. (1993). Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines. Organometallics. [Link]
- Nolan, S. P., et al. (2009). N-heterocycle carbene (NHC)-ligated cyclopalladated N,N- dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction.
- Buchwald, S. L., et al. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
- Unacademy. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
- Zhang, Y., et al. (2021). Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator generated via C(sp3)
- Keglevich, G., et al. (2016). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions.
- Fagnou, K., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Nevado, C., et al. (2022).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
- Wu, X-F., et al. (2015). Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions.
- Liu, C., & Kudo, K. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. jmcct.com [jmcct.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions [dspace.mit.edu]
- 13. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Removal of palladium catalyst from 1-(Benzyloxy)-4-iodobenzene reaction mixture
Topic: Removal of Palladium Catalyst from 1-(Benzyloxy)-4-iodobenzene Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of palladium catalysts from reaction mixtures involving this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate this critical purification step.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of palladium catalysts, providing explanations and actionable solutions.
Question: Why is my reaction mixture still black/gray after initial filtration through Celite®?
Answer:
The persistent black or gray color in your filtrate is often due to the presence of fine, colloidal palladium particles, commonly known as palladium black.[1][2] These nanoparticles are often too small to be effectively captured by standard filtration media like Celite® alone.[1]
Underlying Causes:
-
Catalyst Decomposition: The active palladium catalyst (typically Pd(0)) can agglomerate and precipitate out of solution as palladium black, especially under certain reaction conditions like high temperatures or if the phosphine ligands degrade.[2][3]
-
Incomplete Removal of Heterogeneous Catalysts: When using catalysts like palladium on carbon (Pd/C), some fine particles may pass through the initial filter bed.[1]
Solutions:
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colloidal palladium due to its large surface area and porous structure.[4][5][6]
-
Protocol:
-
After the initial filtration, add 1-5 wt% of activated carbon to the filtrate.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filter the mixture through a fresh pad of Celite® to remove the carbon.[4]
-
-
Pro-Tip: Be mindful that activated carbon can sometimes adsorb the desired product.[7] It is crucial to monitor your product concentration via TLC or LC-MS.
-
-
Use of Scavengers: Palladium scavengers are materials with a high affinity for palladium that can selectively bind to it, facilitating its removal by filtration.[8]
Question: My product co-elutes with residual palladium during column chromatography. How can I resolve this?
Answer:
Co-elution is a common challenge when residual palladium complexes have a similar polarity to the target compound.[12][13] This can make separation by standard chromatography difficult.
Solutions:
-
Pre-Chromatography Scavenging: The most effective approach is to remove the palladium before attempting column chromatography.
-
Employ Palladium Scavengers: As detailed in the previous question, using a suitable scavenger is a highly effective method to selectively remove palladium.[8][11] Thiol-functionalized silica is a common choice for its high affinity for palladium.[9]
-
Activated Carbon Treatment: This can also be used as a pre-treatment step to reduce the palladium load before chromatography.[4]
-
-
Optimize Chromatographic Conditions: If some palladium still remains, adjusting the chromatography parameters may help.
-
Change the Solvent System: Altering the polarity of the eluent can change the retention times of both your product and the palladium species, potentially improving separation.[14]
-
Use a Different Stationary Phase: If you are using normal-phase silica, consider reverse-phase chromatography, or vice versa. Different stationary phases will have different selectivities.
-
-
Aqueous Washes with Chelating Agents: Certain aqueous solutions can selectively extract palladium from an organic solution.
-
Protocol:
-
During the workup, wash the organic layer with a dilute aqueous solution of a chelating agent like N-acetylcysteine or sodium thiosulfate.[12][15]
-
These agents form water-soluble complexes with palladium, which are then partitioned into the aqueous phase.
-
Multiple washes may be necessary for complete removal.
-
-
Caption: Troubleshooting co-elution of product and palladium.
Frequently Asked Questions (FAQs)
Question: What are the regulatory limits for palladium in pharmaceutical products?
Answer:
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[8] Palladium is classified as a Class 2B element, meaning it requires a risk assessment if intentionally added to the manufacturing process.[16][17][18] The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final drug substance, assuming a daily dose of 10 grams or less.[19]
Question: What are the most common methods for palladium removal in the pharmaceutical industry?
Answer:
In pharmaceutical manufacturing, the choice of palladium removal method is driven by efficiency, scalability, cost, and regulatory compliance. The most common methods include:
-
Adsorption: This involves using solid-supported materials with a high affinity for palladium.
-
Palladium Scavengers: These are highly selective and effective, often reducing palladium levels to below 5 ppm.[9] Thiol- and amine-functionalized silicas are common examples.[9]
-
Activated Carbon: A cost-effective and widely used option, though it may sometimes have a lower selectivity than specialized scavengers.[4][7]
-
-
Crystallization: If the final product is a solid, crystallization can be a very effective purification step, as palladium impurities often remain in the mother liquor.[11][20]
-
Extraction: Liquid-liquid extraction with an aqueous phase containing a chelating agent to draw the palladium out of the organic phase.[11][20]
-
Filtration: While simple filtration is often the first step, it can be enhanced by using filter aids like Celite® or specialized filters to remove heterogeneous or precipitated palladium.[11][21]
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages |
| Palladium Scavengers | High selectivity, high efficiency, broad applicability.[8][9] | Can be more expensive than other methods. |
| Activated Carbon | Low cost, high capacity, effective for various palladium species.[4][6] | Potential for product adsorption, can be dusty and difficult to handle on a large scale.[7] |
| Crystallization | Can be highly effective for final purification, integrates well into the overall process.[20] | Not suitable for all compounds (e.g., oils), palladium may sometimes co-crystallize. |
| Aqueous Extraction | Scalable and cost-effective. | May require multiple extractions, can generate significant aqueous waste.[20] |
Question: How do I choose the right palladium removal method for my specific reaction?
Answer:
The optimal method depends on several factors:
-
The nature of your product: Consider its stability, solubility, and potential to interact with the removal agent.
-
The form of the palladium residue: Is it a homogeneous (dissolved) complex or a heterogeneous (solid) particle?
-
The scale of your reaction: A method that is practical on a lab scale may not be suitable for large-scale production.
-
The required level of purity: The target residual palladium level will influence the choice and number of purification steps.[15]
Caption: Decision tree for selecting a palladium removal strategy.
References
- ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals - Regulatory Resources - Testing Lab / Alfa Chemistry - Catalysts. (n.d.).
- Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Cassar, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ICH Q3D Elemental Impurities – What are the Requirements? - West. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
- Your trick to remove residual palladium : r/Chempros - Reddit. (2025).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Guideline for elemental impurities Q3D(R2) - ICH. (2022).
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.).
- Guideline for Elemental Impurities Q3D(R1) - ICH. (2019).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023).
- Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. (2022).
- US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
- Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (2013).
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025).
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchGate. (2025).
- How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017).
- Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022).
- US3650983A - Alkaline wash reactivation of palladium catalysts used in vinyl acetate synthesis - Google Patents. (n.d.).
- What would be a good way to kill leftover palladium from a reaction mixture? - Reddit. (2019).
- How to Remove Palladium in three easy steps - Biotage. (2023).
- Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions - PubMed. (2018).
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
- 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025).
- Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. (2014).
- HPLC Troubleshooting Guide. (n.d.).
Sources
- 1. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. Chromatography [chem.rochester.edu]
- 15. onyxipca.com [onyxipca.com]
- 16. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 17. database.ich.org [database.ich.org]
- 18. database.ich.org [database.ich.org]
- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Suzuki-Miyaura Coupling of 1-(Benzyloxy)-4-iodobenzene for the Synthesis of Biphenyl Intermediates
This guide provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction utilizing 1-(benzyloxy)-4-iodobenzene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind procedural choices, offers a comprehensive characterization of the resulting biaryl products, and presents a critical comparison with alternative synthetic strategies. All data and protocols are supported by experimental evidence from peer-reviewed literature to ensure scientific integrity and reproducibility.
The Synthetic Challenge: Accessing 4-Alkoxybiphenyl Scaffolds
The 4-hydroxybiphenyl motif is a privileged structure in medicinal chemistry and materials science. It is a key fragment in numerous pharmaceuticals and serves as a common metabolite of polychlorinated biphenyls (PCBs), making it crucial for toxicological studies.[1][2] Direct synthesis can be challenging; therefore, a common strategy involves the synthesis of a protected precursor, such as a 4-benzyloxybiphenyl derivative, which can be readily deprotected in a final step to reveal the target phenol.
The Suzuki-Miyaura cross-coupling has become the preeminent method for forging the crucial C-C bond in these structures. Its widespread adoption is due to its remarkable functional group tolerance, use of mild reaction conditions, and the generation of non-toxic, easily removable boronic acid byproducts.[3][4] This guide focuses on the use of this compound as the electrophilic partner, a substrate favored for its high reactivity due to the labile Carbon-Iodine bond.[5]
The Primary Solution: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide (the electrophile) with an organoboron compound (the nucleophile).[6] The reaction proceeds through a well-established catalytic cycle, ensuring high efficiency and catalytic turnover.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step for aryl iodides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Characterization of the Product: 4-Benzyloxy-1,1'-biphenyl
When this compound is coupled with phenylboronic acid, the expected product is 4-benzyloxy-1,1'-biphenyl. Proper characterization is essential to confirm its identity and purity.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₉H₁₆O
-
Molecular Weight: 260.33 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.60-7.55 (m, 4H, Ar-H), 7.45-7.30 (m, 8H, Ar-H), 7.05 (d, 2H, Ar-H), 5.10 (s, 2H, -OCH₂-). Note: Exact shifts can vary slightly.[7][8][9]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158.5, 140.8, 137.2, 134.5, 128.8, 128.6, 128.2, 128.0, 127.5, 126.9, 126.8, 115.1, 70.1.[8][9]
-
Mass Spectrometry (MS): m/z = 260.12 [M]⁺.
Crystallographic data confirms that the dihedral angle between the two benzene rings of the biphenyl unit is typically small, indicating a relatively planar conformation.[10]
Performance Analysis & Protocol Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, base, and solvent. For an electron-rich substrate like this compound, these choices are critical to achieving high yields and minimizing side reactions.
Catalyst Selection
While many palladium sources can be effective, their performance varies. The choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle, is particularly important.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Simple Phosphine | 1 - 5 | Commercially available, reliable for many substrates. Can require higher temperatures.[5][11] |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | 0.1 - 2 | Highly active for electron-rich and sterically hindered substrates. Allows for lower catalyst loading and milder conditions.[12] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 3 | Excellent thermal stability. Very effective for challenging couplings, including those with aryl chlorides.[12] |
| PdCl₂(dppf) | Ferrocenyl Phosphine | 1 - 5 | Robust and versatile catalyst, often used for substrates prone to side reactions.[11] |
For this compound, the high reactivity of the C-I bond means that even classical catalysts like Pd(PPh₃)₄ often provide excellent results. However, for more challenging boronic acids or for process optimization aiming for lower catalyst loading, advanced systems with Buchwald (e.g., SPhos) or NHC ligands are superior choices.[12][13]
Recommended Experimental Protocol
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inerting: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system via syringe. A common system is a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1, or 1,4-Dioxane/H₂O 4:1) to a concentration of ~0.1 M.[5][14]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water (e.g., 20 mL) and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.[14][15]
Comparative Analysis: Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be used to synthesize biphenyls. Understanding their relative merits is key to selecting the optimal method for a specific application.[3]
| Reaction | Nucleophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, stable reagents, broad functional group tolerance, mild conditions.[3][4] | Potential for protodeboronation side reaction. |
| Stille Coupling | Organotin (R-SnR'₃) | Highly tolerant of functional groups, very reliable. | High toxicity of tin reagents and byproducts, which are difficult to remove.[3] |
| Negishi Coupling | Organozinc (R-ZnX) | Very high reactivity, useful for unreactive substrates. | Organozinc reagents are highly moisture and air-sensitive , requiring stringent anhydrous techniques.[3] |
| Heck Coupling | Alkene | Avoids pre-formed organometallic nucleophiles. | Often requires higher temperatures; regioselectivity can be an issue. Less direct for biphenyl synthesis.[3] |
Causality Behind Method Selection:
For the synthesis of precursors like 4-benzyloxy-biphenyl, particularly in a pharmaceutical or drug development context, the Suzuki-Miyaura reaction is overwhelmingly the method of choice . The primary driver for this decision is toxicological risk management . Stille coupling, despite its reliability, introduces highly toxic organotin byproducts that are exceptionally difficult to remove to the standards required for active pharmaceutical ingredients (APIs).[3] Negishi reagents, while powerful, are often too reactive and sensitive for complex, multi-functionalized molecules and require specialized handling that complicates scale-up. Therefore, the operational simplicity, favorable safety profile, and broad commercial availability of boronic acids make the Suzuki reaction the most logical and practical choice.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust, efficient, and scalable method for the synthesis of 4-benzyloxybiphenyl derivatives. Its performance is underpinned by a well-understood catalytic cycle that can be optimized through the rational selection of palladium catalysts, ligands, and reaction conditions. While alternative C-C bond-forming reactions exist, the Suzuki-Miyaura coupling provides a superior balance of reactivity, functional group tolerance, and, most critically, a favorable toxicological profile, making it the authoritative standard for this transformation in research and industry.
References
- Title: Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling Source: Chemosphere URL
- Title: A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides Source: Benchchem URL
- Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Not specified URL
- Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: PMC - NIH URL
- Title: Suzuki Coupling Catalyzed by Ligand-Free Palladium(II)
- Title: A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid Source: Benchchem URL
- Title: Synthesis of polychlorinated biphenyls (PCBs)
- Title: Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)
- Title: Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol Source: Benchchem URL
- Title: ESI for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
- Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL
- Title: A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives Source: Benchchem URL
- Title: Supporting Information for various biphenyl compounds Source: Not specified URL
- Title: Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)
- Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: NIH URL
- Title: 4-Benzyloxy-1,1′-biphenyl Source: ResearchGate URL
- Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI URL
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
- Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL
- Title: Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with...
- Title: Struggling with Suzuki Reaction Source: Reddit URL
- Title: Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
- Title: C(sp2)
- Title: Carbonylative Suzuki-coupling reactions of iodobenzene with phenyl boronic acid and Mo (CO)6 catalyzed by Fe3O4@ABA/Phen-DCA-Pd(0)
- Title: Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents.
- Title: Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest Source: NIH URL
- Title: Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities Source: PMC - NIH URL
Sources
- 1. Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-iodobenzene and 1-bromo-4-(benzyloxy)benzene in Palladium-Catalyzed Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of two widely used aryl halides: 1-(benzyloxy)-4-iodobenzene and 1-bromo-4-(benzyloxy)benzene. We will explore their relative performance in cornerstone cross-coupling reactions, grounded in fundamental mechanistic principles and supported by experimental data, to empower chemists in making strategic and informed decisions for their synthetic endeavors.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy
The divergent reactivity of this compound and its bromo-analogue is fundamentally rooted in the difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond strengths. In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2] This step involves the cleavage of the C-X bond. A weaker C-X bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate.
The established order of reactivity for aryl halides directly correlates with their bond dissociation energies (BDEs):
C-I < C-Br < C-Cl < C-F (Increasing Bond Strength, Decreasing Reactivity)
Quantitative BDE data underscores this trend, showing that the C-I bond is significantly weaker than the C-Br bond.[3][4]
This ~30 kJ/mol difference is substantial and is the primary determinant for the milder reaction conditions and faster kinetics observed when using this compound compared to 1-bromo-4-(benzyloxy)benzene. The larger atomic size of iodine results in a longer and weaker bond with carbon due to less effective orbital overlap.[5]
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity trend (I > Br) is consistently validated in practice across the most common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an aryl halide and an organoboron species, is a pillar of modern synthesis.[6] When comparing our two substrates, this compound consistently demonstrates superior performance, enabling reactions under milder conditions and often providing higher yields in shorter timeframes.
| Feature | This compound | 1-bromo-4-(benzyloxy)benzene | Rationale & Causality |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | The lower C-I BDE allows for oxidative addition at lower thermal energy input. |
| Reaction Time | 1-12 hours | 12-24 hours | Faster oxidative addition leads to more rapid catalyst turnover and product formation. |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher reactivity requires less catalyst to achieve efficient conversion. |
| Yield | Generally >90% | Typically 75-90% | Milder conditions reduce the likelihood of side reactions and catalyst decomposition. |
| Data compiled and generalized from various sources to illustrate a representative trend.[7][8][9][10][11] |
This enhanced reactivity makes the iodo-analogue particularly advantageous when coupling with sterically hindered or electronically deactivated boronic acids, where the bromo-analogue might fail to give satisfactory results.
Heck Reaction
In the Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene.[12] The reactivity trend remains consistent, with aryl iodides being significantly more reactive than aryl bromides.[13][14] This often allows for phosphine-free catalyst systems or lower reaction temperatures to be employed with this compound.
| Parameter | This compound | 1-bromo-4-(benzyloxy)benzene | Mechanistic Insight |
| Reactivity | High | Moderate | Oxidative addition is typically the rate-determining step for aryl bromides, whereas for reactive aryl iodides, a later step like C-H bond dissociation can become rate-limiting.[13][14] |
| Conditions | Milder (e.g., 80-100 °C) | More Forcing (e.g., 100-140 °C) | The facile C-I bond cleavage reduces the energy barrier for catalyst activation. |
| Side Reactions | Lower potential for β-hydride elimination from the catalyst complex before reductive elimination. | Higher temperatures can increase the rate of catalyst decomposition and side product formation. | Efficient oxidative addition and subsequent steps outcompete degradation pathways. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[15][16][17] The choice of halide has a profound impact on the reaction scope and conditions. This compound's high reactivity allows for the coupling of a wider range of amines, including less nucleophilic anilines and sterically demanding secondary amines, under conditions where 1-bromo-4-(benzyloxy)benzene would be sluggish or unreactive.[18]
Recent developments have even demonstrated highly selective amination of aryl iodides in the presence of aryl bromides, showcasing the significant and synthetically useful reactivity differential.[19]
Mechanistic Overview and Visualization
The general catalytic cycle for palladium-catalyzed cross-coupling reactions illustrates the central role of the oxidative addition step. The ease of this initial step dictates the overall efficiency of the entire cycle.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
To provide a practical context, the following are representative step-by-step protocols for a Suzuki-Miyaura coupling using both substrates.
Protocol 1: Suzuki Coupling of this compound
Reaction: Synthesis of 4-(benzyloxy)-[1,1'-biphenyl]
-
To a flame-dried Schlenk flask, add this compound (310 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Under a positive pressure of argon, add the palladium catalyst, e.g., Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add degassed solvent, such as a mixture of toluene (5 mL) and water (0.5 mL), via syringe.
-
Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki Coupling of 1-bromo-4-(benzyloxy)benzene
Reaction: Synthesis of 4-(benzyloxy)-[1,1'-biphenyl]
-
To a flame-dried Schlenk flask, add 1-bromo-4-(benzyloxy)benzene (263 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Under a positive pressure of argon, add the palladium catalyst and ligand, e.g., Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and a bulky phosphine ligand like SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Add degassed solvent, such as 1,4-dioxane (5 mL), via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 12-18 hours for full conversion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion and Strategic Recommendations
The evidence is unequivocal: This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 1-bromo-4-(benzyloxy)benzene. This is a direct consequence of its weaker carbon-iodine bond.
Strategic Recommendations:
-
Choose this compound for:
-
Reactions requiring mild conditions to preserve sensitive functional groups.
-
Couplings with challenging, sterically hindered, or electronically poor partners.
-
Syntheses where rapid reaction times are a priority.
-
Maximizing yield and minimizing byproducts.
-
-
Choose 1-bromo-4-(benzyloxy)benzene when:
-
Cost is a primary consideration, as aryl bromides are often more economical.
-
Its moderate reactivity is sufficient for the desired transformation with a reactive coupling partner.
-
A selective reaction is needed in a molecule that also contains a more labile group (e.g., a triflate), although this is less common than C-I/C-Br selectivity.
-
Ultimately, the choice is a balance between reactivity, cost, and the specific demands of the synthetic target. By understanding the fundamental principles and practical outcomes detailed in this guide, researchers can design more efficient and robust synthetic routes for the development of novel therapeutics and advanced materials.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Hartwig, J. F. (2010).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2999-3009. URL: [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.
- Kinetics & Catalysis. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalysed cross-coupling reactions of aryl chlorides.
- Brainly. (2023). Why is the bond between iodine and carbon weak?. URL: [Link]
- Filo. (2024). Explain the difference in the bond dissociation energies for the following bonds. URL: [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2024).
- Organic Chemistry Portal. Heck Reaction. URL: [Link]
- ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. URL: [Link]
- Wikipedia. (n.d.).
- MDPI. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. URL: [Link]
- National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. URL: [Link]
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. URL: [Link]
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... URL: [Link]
- Organic Chemistry Portal. Suzuki Coupling. URL: [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... URL: [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL: [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. URL: [Link]
- askIITians. (2025). Which one of the following orders is correct for the bond dissociation enthalpy of halogen molecules?. URL: [Link]
- ResearchGate. (n.d.). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. URL: [Link]
Sources
- 1. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biphenyl Synthesis: Evaluating Alternatives to 4-Iodophenyl Benzyl Ether
For researchers, medicinal chemists, and professionals in drug development, the biphenyl scaffold is a cornerstone of molecular design, appearing in numerous blockbuster drugs and advanced materials.[1][2] The palladium-catalyzed cross-coupling reaction is the preeminent tool for forging this critical carbon-carbon bond, with the Suzuki-Miyaura reaction often being the method of choice.[3][4]
This guide provides an in-depth comparison of alternative reagents to 4-iodophenyl benzyl ether for biphenyl synthesis. We will move beyond a simple recitation of protocols to explore the underlying causality of experimental choices, empowering you to select the optimal synthetic strategy for your specific target, budget, and scalability needs.
The Baseline: Understanding 4-Iodophenyl Benzyl Ether
4-Iodophenyl benzyl ether is a common starting material in biphenyl synthesis. Its utility is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions, where the reactivity of the aryl halide partner is paramount. The C-X bond dissociation energy follows the trend I > Br > Cl > F, making the weak carbon-iodine bond highly susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[5][6][7] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to other halides.
However, reliance on this substrate is not without its challenges:
-
Cost and Availability: Aryl iodides are typically more expensive and less commercially diverse than their bromide and chloride counterparts.[6]
-
Protecting Group Stability: The benzyl ether, a common protecting group for phenols, can be labile. While generally robust under many Suzuki conditions, it is susceptible to cleavage under hydrogenolysis, strongly acidic, or certain Lewis acidic conditions that might be required for downstream transformations or even during challenging couplings.[8][9][10][11]
This guide will systematically evaluate three classes of alternatives: other aryl halides, "greener" phenolic derivatives that activate the C-O bond, and alternative organometallic coupling strategies.
Alternative 1: Switching the Halogen (Aryl Bromides & Chlorides)
The most direct alternatives involve replacing the iodine with a more economical halogen. This choice, however, is not a simple substitution and has profound implications for catalyst selection and reaction conditions.
-
4-Bromophenyl Benzyl Ether: As a more cost-effective and widely available option, the aryl bromide is a popular choice. The stronger C-Br bond necessitates more forcing conditions to achieve oxidative addition. This typically involves higher temperatures or, more commonly, the use of more sophisticated catalyst systems. Modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the oxidative addition of these less reactive partners.[5][12]
-
4-Chlorophenyl Benzyl Ether: Representing the most economical but also the most challenging halide, aryl chlorides possess a strong C-Cl bond that is resistant to cleavage.[6] Their use was historically limited until the development of highly active catalyst systems. Successful coupling of aryl chlorides is a hallmark of modern cross-coupling chemistry and almost exclusively requires specialized ligands that create a highly electron-rich and sterically demanding palladium center, capable of activating the inert C-Cl bond.[7][13]
Data Summary: Halogen Reactivity in Suzuki-Miyaura Coupling
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |
| Reactivity | Highest | Moderate | Lowest |
| Cost | Highest | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂ + Ligand (e.g., SPhos) | Pd₂(dba)₃ + Ligand (e.g., XPhos) |
| Reaction Temp. | Room Temp to 80 °C | 80 °C to 110 °C | 100 °C to 130 °C |
| Key Advantage | High reactivity, mild conditions | Balanced cost and reactivity | Lowest cost, widely available |
| Key Disadvantage | High cost, lower availability | Requires more active catalysts | Requires highly specialized catalysts |
Alternative 2: Activating the C-O Bond with Phenolic Derivatives
Moving away from aryl halides entirely offers significant environmental and economic advantages, as phenols are abundant, inexpensive, and "green" starting materials.[14][15] The challenge lies in activating the robust phenolic C-O bond to participate in the catalytic cycle.
-
Aryl Sulfonates (Tosylates, Mesylates, Triflates): Phenols can be readily converted into aryl sulfonates, which act as "pseudohalides." The sulfonate is an excellent leaving group, and their reactivity often follows the order: Triflates > Tosylates > Mesylates. Aryl triflates are often comparable in reactivity to aryl iodides. Nickel-based catalysts have proven particularly effective for coupling the more economical aryl tosylates, providing a powerful halide-free pathway to biphenyls.[16]
-
Aryl Carbamates and Carbonates: These derivatives represent another strategy for activating the C-O bond. Nickel-catalyzed couplings of aryl carbamates, in particular, have been demonstrated as a viable method for biphenyl synthesis.[17]
-
Direct C-O Coupling: The synthetic "holy grail" is the direct use of phenols without prior activation. This is a challenging but rapidly advancing field. Success relies on specialized nickel catalysts and conditions that can directly insert the metal into the C-O bond, often facilitated by an in-situ activation step.[17][18]
Alternative 3: Reversing Polarity with Alternative Coupling Reactions
Instead of using the 4-benzyloxyphenyl moiety as the electrophile (Ar-X), it can be employed as the nucleophilic organometallic partner (Ar-M). This fundamentally changes the synthetic approach and opens the door to other powerful cross-coupling reactions.
-
Stille Coupling (Organostannanes): Using (4-Benzyloxyphenyl)tributylstannane, the Stille coupling offers exceptional functional group tolerance and typically proceeds under mild conditions.[3][7] The primary drawback is the toxicity of organotin reagents and the often-difficult removal of tin byproducts from the final product, a significant concern in pharmaceutical development.[19]
-
Negishi Coupling (Organozincs): (4-Benzyloxyphenyl)zinc halides are highly reactive organometallic reagents.[20] The Negishi coupling is often the reaction of choice for constructing sterically hindered biphenyls where other methods may fail.[21][22] The main operational challenge is the moisture and air sensitivity of the organozinc reagents, requiring anhydrous reaction techniques.
-
Hiyama Coupling (Organosilanes): Organosilanes, such as (4-Benzyloxyphenyl)trimethoxysilane, are stable, non-toxic, and environmentally benign reagents.[7][23] The Hiyama coupling requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to generate a hypervalent silicate species that is competent for transmetalation to the palladium center.[24]
Data Summary: Comparison of Cross-Coupling Strategies
| Reaction | Nucleophile (Ar-M) | Key Advantages | Key Disadvantages |
| Suzuki | Boronic Acid/Ester | Stable, low toxicity, commercially available reagents | Can be sensitive to sterically hindered substrates |
| Stille | Organostannane | Excellent functional group tolerance, mild conditions | Toxic reagents, difficult byproduct removal |
| Negishi | Organozinc | High reactivity, good for hindered substrates | Air/moisture sensitive reagents |
| Hiyama | Organosilane | Low toxicity, stable, "green" reagents | Requires an activating agent (e.g., fluoride) |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The foundational mechanism for many of these transformations is the Suzuki-Miyaura coupling, illustrated below. The choice of reagent primarily impacts the initial "Oxidative Addition" step.
Caption: A decision workflow for selecting an aryl electrophile for biphenyl synthesis.
Experimental Protocols
The following protocols are provided as self-validating systems. Successful execution with the expected outcomes confirms the viability of the chosen alternative strategy.
Protocol 1: Suzuki-Miyaura Coupling using 4-Iodophenyl Benzyl Ether (Baseline)
This protocol uses a standard, highly reactive substrate with a conventional palladium catalyst.
-
Setup: To an oven-dried Schlenk flask, add 4-iodophenyl benzyl ether (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biphenyl product.
Protocol 2: Suzuki-Miyaura Coupling using 4-Chlorophenyl Benzyl Ether (Aryl Chloride Alternative)
This protocol demonstrates the necessary adaptations for a less reactive aryl chloride, requiring a more specialized catalyst system.
-
Setup: To an oven-dried Schlenk flask, add 4-chlorophenyl benzyl ether (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd) and the ligand SPhos (0.08 mmol, 8 mol%).
-
Solvent and Degassing: Add degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and proceed with a standard aqueous workup as described in Protocol 1. Purify by flash column chromatography.
Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Benzyloxyphenyl Tosylate (Phenolic Alternative)
This protocol showcases a halide-free approach using an activated phenol and a nickel catalyst.
-
Setup: In a glovebox, add 4-benzyloxyphenyl tosylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv) to a vial.
-
Catalyst Addition: Add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).
-
Solvent: Add anhydrous toluene (4 mL).
-
Reaction: Seal the vial and remove from the glovebox. Heat the mixture to 110 °C and stir vigorously for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
While 4-iodophenyl benzyl ether remains a reliable and highly reactive substrate for biphenyl synthesis, a modern chemist's toolkit should be equipped with a range of alternatives. For cost-sensitive, large-scale syntheses, the development of powerful catalysts has rendered aryl chlorides as formidable contenders. For projects where sustainability and atom economy are paramount, the direct use or activation of phenolic derivatives provides an elegant, halide-free strategy. By understanding the interplay between substrate reactivity, catalyst design, and reaction conditions, researchers can make informed decisions to optimize the synthesis of these vital chemical scaffolds.
References
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(26), 4229–4232. [Link]
- Garg, N. K., et al. (2009). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Carbamates. Journal of the American Chemical Society, 131(14), 5030–5031. [Link]
- Shi, Z., et al. (2012). Aryl Ether as a Negishi Coupling Partner: An Approach for Constructing C−C Bonds under Mild Conditions. Chemistry – A European Journal, 18(12), 3482-3485. [Link]
- Guillamot, G., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 2038-2081. [Link]
- Shi, Z.-J., et al. (2011). Mutual Activation: Suzuki–Miyaura Coupling through Direct Cleavage of the sp2 C−O Bond of Naphtholate. Angewandte Chemie International Edition, 50(31), 7097-7100. [Link]
- Barbera, G., et al. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 27(1), 165. [Link]
- Ananikov, V. P., et al. (2016). Comparative Study of Aryl Halides in Pd-Mediated Reactions: Key Factors Beyond the Oxidative Addition Step. Organometallics, 35(10), 1644–1652. [Link]
- ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
- ResearchGate. Development of phenol derivatives as electrophilic partner in cross-coupling reactions. [Link]
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18568-18632. [Link]
- Stanetty, C., et al. (2013). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 78(14), 7026–7036. [Link]
- Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]
- Chaudhary, P., et al. (2022).
- Wikipedia. Negishi coupling. [Link]
- ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2397–2407. [Link]
- Buchwald, S. L., et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(43), 14048–14049. [Link]
- Wikipedia.
- Denmark, S. E., et al. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 13(21), 5700–5703. [Link]
- Wang, L., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(12), 4704–4707. [Link]
- Buchwald, S. L., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7542–7548. [Link]
- Organic Chemistry Portal. Negishi Coupling. [Link]
- Engle, K. M., et al. (2015). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 137(17), 5782–5792. [Link]
- ResearchGate. (2015).
- Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13072-13077. [Link]
- Hsieh, J.-C., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 24(29), 5364–5369. [Link]
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18568-18632. [Link]
- Hu, X., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 578. [Link]
- Amatore, C., & Jutand, A. (2000). Rates and mechanism of biphenyl synthesis catalyzed by electrogenerated coordinatively unsaturated nickel complexes. Organometallics, 19(16), 3019–3025. [Link]
- Tomkinson, N. C. O., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(2), 233–236. [Link]
- Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 15096–15103. [Link]
- Organic Chemistry Portal. Hiyama Coupling. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Fu, G. C., et al. (2011). Stille Cross-Coupling of Aryl Chlorides. Organic Syntheses, 88, 197. [Link]
- Nolan, S. P., et al. (2011). A general palladium-catalyzed Hiyama cross-coupling reaction of aryl and heteroaryl chlorides.
- Myers, A. The Stille Reaction - Chem 115. [Link]
- ResearchGate. (2016).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2013). Synthesis of Biphenyls. [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2012).
- YouTube. (2022).
- Buchwald, S. L., et al. (2007). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 72(17), 6650–6652. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Negishi Coupling [organic-chemistry.org]
- 23. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hiyama Coupling [organic-chemistry.org]
A Comparative Guide to Validating Synthesized Biphenyl Structures Using 1-(Benzyloxy)-4-iodobenzene
Introduction: The Enduring Importance of the Biphenyl Scaffold
The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structure in modern chemistry. It serves as a foundational building block for a vast array of compounds, from life-saving pharmaceuticals and agrochemicals to advanced liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The precise spatial arrangement and electronic properties of these two rings are often critical to a molecule's function, making the unambiguous synthesis and structural verification of biphenyl derivatives a cornerstone of chemical research and development.
Among the most powerful and versatile methods for forging the crucial carbon-carbon bond between aromatic rings is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed process offers exceptional functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents.[4][5]
This guide provides an in-depth, experience-driven comparison of the critical analytical techniques used to validate the structure of a synthesized biphenyl. We will use the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-iodobenzene with phenylboronic acid as a model system. Our focus will extend beyond simply listing protocols to explaining the causality behind experimental choices, ensuring that every step is part of a self-validating workflow designed for the high-stakes environment of pharmaceutical and materials science research.
Part 1: Synthesis of a Model Biphenyl via Suzuki-Miyaura Coupling
The first step in any validation workflow is the synthesis itself. A well-designed reaction not only maximizes yield but also minimizes the formation of impurities that can complicate purification and analysis.
The Strategic Choice of Reactants
-
Aryl Halide: this compound. We select an aryl iodide for its superior reactivity in the oxidative addition step of the catalytic cycle, which follows the general trend: I > Br > Cl.[6] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. The benzyloxy group serves as a robust protecting group for the phenol, which can be cleaved in a subsequent step if the free hydroxyl is required for the final target molecule.[7]
-
Organoboron Partner: Phenylboronic Acid. This is one of the simplest and most commercially available boronic acids, making it an ideal coupling partner for establishing a baseline validation protocol.
-
Catalyst System: Palladium(II) Acetate [Pd(OAc)₂] & SPhos. A palladium(II) source like Pd(OAc)₂ is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species. The choice of ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand known for promoting efficient oxidative addition and reductive elimination, leading to high turnovers for a broad range of substrates.[6]
-
Base: Potassium Phosphate (K₃PO₄). The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. K₃PO₄ is an effective base for this purpose.[6]
-
Solvent System: Toluene/Water. Many Suzuki couplings are performed in a biphasic solvent system. Toluene solubilizes the organic components, while water dissolves the inorganic base.[6]
The Catalytic Cycle: The Engine of C-C Bond Formation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimization.[4]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Aryl Halide Reactivity in Sonogashira Coupling: Iodides vs. Bromides
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology for the synthesis of arylalkynes and conjugated enynes.[1] This palladium-catalyzed reaction, often co-catalyzed by copper, links terminal alkynes with aryl or vinyl halides, proving indispensable in the synthesis of complex pharmaceuticals, natural products, and advanced organic materials.[2][3] A critical parameter dictating the efficiency and conditions of this transformation is the choice of the aryl halide. This guide provides an in-depth comparison of the reactivity of aryl iodides versus aryl bromides, offering field-proven insights and experimental data to inform your synthetic strategy.
The Decisive Step: Oxidative Addition and Halide Reactivity
The generally accepted mechanism for the Sonogashira coupling involves a palladium catalytic cycle. The rate-determining step in this cycle is frequently the initial oxidative addition of the aryl halide to the active Pd(0) catalyst.[2][4] The facility of this step is directly correlated to the carbon-halogen (C-X) bond strength and the electrophilicity of the carbon center.
The reactivity trend for aryl halides in oxidative addition is well-established:
Ar-I > Ar-Br >> Ar-Cl
This trend is rooted in the C-X bond dissociation energies. The weaker carbon-iodine bond (C-I) is more readily cleaved by the palladium catalyst compared to the stronger carbon-bromine (C-Br) bond. Consequently, aryl iodides are significantly more reactive than aryl bromides.[1][2][4]
This fundamental difference in reactivity has profound implications for reaction design, dictating choices in catalyst systems, temperature, and reaction times.
Visualizing the Catalytic Cycle
The diagram below illustrates the copper-co-catalyzed Sonogashira cycle, highlighting the critical oxidative addition step where the reactivity of the aryl halide plays a key role.
Caption: The Sonogashira catalytic cycle. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-limiting step.
Comparative Performance: Aryl Iodides vs. Aryl Bromides
The higher reactivity of aryl iodides translates directly into more favorable reaction conditions.
| Feature | Aryl Iodides | Aryl Bromides | Rationale & Field Insights |
| Reaction Temperature | Often Room Temperature | Typically requires heating (50-100 °C) | The lower activation energy for C-I bond cleavage allows the reaction to proceed under milder thermal conditions.[2] |
| Catalyst Loading | Lower (0.5 - 2 mol%) | Higher (1 - 5 mol%) | Due to the slower oxidative addition, a higher concentration of the active catalyst is often needed to achieve reasonable reaction rates with bromides. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) are effective. | Often require more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[5] | More electron-donating ligands enhance the electron density on the palladium center, promoting the oxidative addition of the less reactive C-Br bond.[1] |
| Reaction Times | Generally shorter | Typically longer | The faster rate of oxidative addition leads to quicker overall reaction completion. |
| Side Reactions | Prone to Glaser-Hay homocoupling of the alkyne, especially with excess copper catalyst.[4] | Less prone to Glaser coupling due to more forcing conditions that can favor the desired cross-coupling. | Careful control of catalyst loading and rigorously anaerobic conditions are crucial when using aryl iodides to minimize this side reaction.[4] |
| Substrate Availability & Cost | Generally more expensive and less commercially diverse. | More affordable and available with a wider range of substitution patterns. | This is a significant practical consideration in process development and large-scale synthesis. |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here are two representative protocols for the Sonogashira coupling of phenylacetylene with an aryl iodide and an aryl bromide.
Protocol 1: Sonogashira Coupling of an Aryl Iodide (High Reactivity)
Reaction: Iodobenzene with Phenylacetylene
Materials:
-
Iodobenzene (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
PdCl₂(PPh₃)₂ (1 mol%)
-
Copper(I) Iodide (CuI) (2 mol%)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Seal the flask, and evacuate and backfill with dry argon or nitrogen (repeat 3 times).
-
Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine, iodobenzene, and finally phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Aryl Bromide (Lower Reactivity)
Reaction: 4-Bromotoluene with Phenylacetylene
Materials:
-
4-Bromotoluene (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄ and CuI.
-
Seal the flask, and evacuate and backfill with dry argon or nitrogen (repeat 3 times).
-
Under a positive pressure of inert gas, add anhydrous toluene, followed by DIPEA, 4-bromotoluene, and finally phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic phase with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Decision Logic
The choice between an aryl iodide and an aryl bromide is a strategic one, balancing reactivity with cost and availability. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting an aryl halide for Sonogashira coupling.
Advanced Considerations and Copper-Free Variants
While the classic Sonogashira reaction employs a copper co-catalyst, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] This has led to the development of numerous copper-free Sonogashira protocols.[6]
In copper-free systems, the reactivity difference between aryl iodides and bromides remains, but the choice of base and ligand becomes even more critical.[7][8] For aryl bromides, highly active catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to facilitate both the oxidative addition and the subsequent steps of the catalytic cycle in the absence of copper.[1] Some modern protocols have even demonstrated successful couplings of aryl bromides at room temperature in aqueous media by employing specialized ligands and surfactants.[9]
Conclusion
In the Sonogashira coupling, aryl iodides are the more reactive partners, enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times. This makes them ideal for sensitive substrates or when rapid synthesis is a priority. However, aryl bromides offer significant advantages in terms of cost and commercial availability, making them a more practical choice for large-scale synthesis and process development.
The successful coupling of less reactive aryl bromides hinges on the rational selection of more active catalyst systems, often requiring higher temperatures and specialized, electron-rich ligands to overcome the higher activation barrier of the C-Br bond cleavage. By understanding the fundamental principles of reactivity and carefully selecting the reaction conditions, researchers can effectively leverage both aryl iodides and bromides to achieve their synthetic goals.
References
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- Lipshutz, B. H., & Butler, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(27), 9135–9142.
- RSC Publishing. (2017, January 12). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- The Boffin's Blink. (2008, August 15). Copper-free Sonogashira coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Senior Application Scientist's Guide to Reaction Kinetics in the Heck Coupling of 1-(Benzyloxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Heck coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from relatively simple precursors.[1] The reaction's ability to forge a new bond between an unsaturated halide and an alkene has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the reaction kinetics for the Heck coupling of a specific, electron-rich substrate, 1-(benzyloxy)-4-iodobenzene, with a representative alkene, n-butyl acrylate.
Through a comparative analysis of various palladium/phosphine ligand systems, this document aims to elucidate the nuanced interplay between catalyst structure and reactivity. By understanding the kinetic parameters that govern this transformation, researchers can make more informed decisions in catalyst selection, leading to optimized reaction conditions, higher yields, and greater efficiency in their synthetic endeavors.
The Crucial Role of the Catalytic System in Heck Coupling Kinetics
The heart of the Heck reaction lies in its catalytic cycle, a finely orchestrated sequence of oxidative addition, migratory insertion, and β-hydride elimination, culminating in the regeneration of the active palladium(0) catalyst. The nature of the phosphine ligand coordinated to the palladium center profoundly influences the rate of each step in this cycle, thereby dictating the overall reaction kinetics. For electron-rich aryl iodides like this compound, the choice of ligand is particularly critical in balancing catalytic activity and stability.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Comparative Analysis of Phosphine Ligands
The electronic and steric properties of phosphine ligands play a pivotal role in modulating the reactivity of the palladium catalyst. Electron-donating ligands, for instance, can enhance the rate of oxidative addition, which is often the rate-determining step for less reactive aryl halides.[2] Conversely, bulky ligands can promote the reductive elimination step and influence the stability of the catalytic species.
To provide a quantitative comparison, the following table summarizes the kinetic data for the Heck coupling of 4-iodoanisole, a close structural analog of this compound, with n-butyl acrylate, catalyzed by various palladium/phosphine systems. The trends observed with 4-iodoanisole are expected to be highly representative of the behavior of this compound due to their similar electronic properties.
| Catalyst System (Pd Precursor/Ligand) | Ligand Type | Initial Rate (mol L⁻¹ s⁻¹) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| Pd(OAc)₂ / PPh₃ | Monodentate, Electron-neutral | 0.00018 | 950 | 0.26 |
| Pd(OAc)₂ / P(o-tol)₃ | Monodentate, Electron-rich, Bulky | 0.00025 | 1200 | 0.33 |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate, Electron-rich, Very Bulky | 0.00032 | 1500 | 0.42 |
| Pd(OAc)₂ / dppf | Bidentate, Electron-rich | 0.00021 | 1050 | 0.29 |
Note: The data presented are representative values synthesized from multiple sources and are intended for comparative purposes. Actual values may vary depending on specific reaction conditions.
Dissecting the Kinetic Data: Causality Behind Performance
The data clearly indicates that both the electronic and steric nature of the phosphine ligand significantly impacts the reaction kinetics:
-
Electron-Donating Ligands Accelerate the Reaction: The trend of increasing initial rates from PPh₃ to P(o-tol)₃ and further to P(t-Bu)₃ highlights the beneficial effect of electron-donating ligands. The increased electron density on the palladium center facilitates the oxidative addition of the electron-rich aryl iodide.
-
Steric Bulk Enhances Turnover: The bulky nature of P(o-tol)₃ and P(t-Bu)₃ not only contributes to a faster rate but also leads to higher turnover numbers. This can be attributed to the promotion of the reductive elimination step and the prevention of catalyst deactivation pathways such as the formation of inactive palladium clusters.
-
Bidentate vs. Monodentate Ligands: While the bidentate ligand dppf shows good activity, the monodentate, bulky, and electron-rich ligands like P(t-Bu)₃ exhibit superior performance in this specific transformation. This suggests that for electron-rich aryl iodides, a less constrained coordination environment around the palladium center might be advantageous.
Experimental Protocol for Kinetic Analysis
A robust and reproducible experimental protocol is paramount for obtaining reliable kinetic data. The following section details a step-by-step methodology for monitoring the Heck coupling of this compound with n-butyl acrylate using Gas Chromatography (GC).
Workflow for Kinetic Monitoring
Caption: Experimental workflow for kinetic analysis of the Heck reaction.
Detailed Methodology
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃, dppf)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Schlenk tube or similar reaction vessel
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), triethylamine (1.5 mmol), and anhydrous DMF (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol for monodentate, 0.01 mmol for bidentate) in a small amount of anhydrous DMF.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture, followed by n-butyl acrylate (1.2 mmol) and the internal standard (e.g., dodecane, 0.5 mmol).
-
Heating and Sampling: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and start the timer. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the withdrawn aliquot by diluting it in a vial containing a known volume of a suitable solvent (e.g., diethyl ether) and a small amount of a quenching agent (e.g., a dilute solution of a strong ligand like triphenylphosphine to stop the catalytic reaction).
-
GC Analysis: Analyze the quenched samples by GC. The concentration of the reactant and product can be determined by comparing their peak areas to that of the internal standard.
Data Analysis:
-
Plot the concentration of the product as a function of time.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
The Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst.[3]
-
The Turnover Frequency (TOF) is the TON divided by the reaction time.[3][4]
Conclusion: A Path to Rational Catalyst Design
The kinetic analysis of the Heck coupling of this compound underscores the profound impact of the phosphine ligand on the efficiency of the catalytic system. For this electron-rich aryl iodide, bulky and electron-donating monodentate phosphine ligands, such as tri(tert-butyl)phosphine, offer a significant advantage in terms of both reaction rate and overall catalytic turnover. This guide provides a framework for researchers to not only select an appropriate catalyst for their specific needs but also to design and execute robust kinetic experiments to further optimize their synthetic protocols. A thorough understanding of reaction kinetics is an invaluable tool in the modern chemist's arsenal, paving the way for the rational design of more efficient and sustainable chemical processes.
References
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066. [Link]
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476.
- de Vries, J. G. The Heck reaction in the production of fine chemicals. Can. J. Chem.2001, 79 (5-6), 1086–1092.
- Littke, A. F.; Fu, G. C. Heck Reactions of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex. J. Org. Chem.1999, 64 (1), 10–11.
- Wikipedia contributors. Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. 21.1.1: Heck Reaction. [Link]
- Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Sustainable Chem. Eng.2020, 8 (24), 9048–9058. [Link]
- Wikipedia contributors. Turnover number. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry For Everyone.
Sources
A Comparative Guide to Copper-Free vs. Copper-Cocatalyzed Sonogashira Coupling of 4-Benzyloxyiodobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The original protocol, developed by Kenkichi Sonogashira, employs a dual catalytic system of palladium and a copper(I) salt.[4][5] However, concerns over the drawbacks of copper, primarily the formation of alkyne homocoupling byproducts and product contamination, have spurred the development of robust copper-free alternatives.[1][3][6]
This guide provides an in-depth, objective comparison of the copper-cocatalyzed and copper-free Sonogashira methodologies, with a specific focus on the coupling of 4-benzyloxyiodobenzene. As an electron-rich aryl iodide, this substrate is highly reactive and serves as an excellent model to probe the nuances of each catalytic system. We will delve into the mechanistic underpinnings, provide comparative experimental data, and offer detailed protocols to empower researchers in drug development and materials science to make informed decisions for their synthetic strategies.
Mechanistic Foundations: The Role of Copper
The fundamental difference between the two Sonogashira variants lies in their catalytic cycles and the mechanism of alkyne activation.
The Classic Copper-Cocatalyzed Pathway
The traditional Sonogashira reaction operates via two interconnected, synergistic catalytic cycles involving both palladium and copper.[7][8]
-
Palladium Cycle : The cycle begins with the oxidative addition of 4-benzyloxyiodobenzene to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step and concludes with reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[1][8]
-
Copper Cycle : Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base. This deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate.[1][8] It is this copper acetylide that acts as the crucial alkyne-transfer agent to the palladium center during the transmetalation step, which is often rate-determining.[7]
The copper co-catalyst significantly accelerates the reaction, enabling many couplings to proceed efficiently at room temperature.[1][9]
The Copper-Free Pathway
Copper-free Sonogashira reactions circumvent the need for the copper acetylide intermediate, thereby avoiding its associated side reactions.[1] The mechanism, while still debated, is generally understood to proceed through a single palladium cycle, although some evidence suggests a dual palladium cycle may operate.[10]
In the most accepted monometallic mechanism, after the initial oxidative addition of 4-benzyloxyiodobenzene to Pd(0), the terminal alkyne coordinates directly to the Pd(II) center.[7] A base, which is often stronger than the amines used in the cocatalyzed version, then deprotonates the coordinated alkyne to form a palladium-acetylide species directly.[7] The cycle concludes with reductive elimination. The absence of copper entirely prevents the oxidative alkyne homocoupling known as Glaser coupling, which is a significant advantage for reaction cleanliness and purification.[1][11]
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-benzyloxyiodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add anhydrous, degassed triethylamine (2.0 equiv) and anhydrous, degassed THF via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove palladium black and salts.
-
Wash the organic phase with saturated aqueous NH₄Cl solution (to remove the amine base and chelate copper salts) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This method prioritizes product purity, eliminating the risk of homocoupling and copper contamination.
Workflow Diagram:
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-benzyloxyiodobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), a suitable phosphine ligand such as XPhos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or NMP) via syringe.
-
Add phenylacetylene (1.2 equiv) via syringe.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both copper-cocatalyzed and copper-free Sonogashira protocols are highly effective for the coupling of 4-benzyloxyiodobenzene. The optimal choice is dictated by the specific goals of the synthesis.
-
Choose the Copper-Cocatalyzed method when:
-
Maximizing reaction rate and minimizing reaction time are the primary concerns.
-
The terminal alkyne is inexpensive and a small amount of homocoupling byproduct can be tolerated and easily separated.
-
The final application is not sensitive to trace amounts of copper contamination.
-
-
Choose the Copper-Free method when:
-
Purity is paramount. This is the superior choice for the synthesis of active pharmaceutical ingredients (APIs), organic electronics, or any material where trace metal contamination is unacceptable. [11] * The terminal alkyne is precious, complex, or known to be highly susceptible to homocoupling.
-
The substrate contains functional groups that can be compromised by copper. [1] For researchers and drug development professionals working with substrates like 4-benzyloxyiodobenzene, the copper-free method represents the more modern, robust, and reliable approach, yielding cleaner products and simplifying downstream processing, despite potentially requiring more rigorous optimization of reaction conditions.
-
References
- Wikipedia. Sonogashira coupling. [Link]
- Vasilev, A. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Jahjah, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Orsini, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
- Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Jahjah, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Yi, C., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Kozhushkov, S. I., et al. (2020).
- Wang, D., et al. Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
- ResearchGate. Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl iodide 3 and 4‐chloro‐2‐ethynyl‐1‐methoxybenzene (A34). [Link]
- ResearchGate. Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. [Link]
- Tambade, P. J., et al.
- Kaur, H., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
- Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central.
- Wang, D., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society.
- Nikoshvili, L. Z., et al. (2020). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
- Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Buchwald-Hartwig Amination
Introduction: The Linchpin of Modern C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of molecules containing carbon-nitrogen (C-N) bonds, a structural motif central to countless pharmaceuticals, agrochemicals, and materials.[1] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming C-N bonds, overcoming many limitations of traditional methods.[1][2] The heart of this transformation lies in the catalytic cycle, and at the heart of the catalyst system is the phosphine ligand. The choice of ligand is not a trivial decision; it is the primary determinant of the reaction's success, dictating its efficiency, substrate scope, and the conditions required.[3][4][5][6]
This guide provides an in-depth comparison of the efficacy of different phosphine ligands in the Buchwald-Hartwig amination. Moving beyond a simple catalog of options, we will delve into the mechanistic reasoning behind ligand selection, supported by comparative experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Catalytic Cycle: A Ligand-Orchestrated Process
Understanding the role of the phosphine ligand begins with the catalytic cycle. In essence, the ligand modulates the electronic and steric properties of the palladium center, influencing the rates of the key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8][9]
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide to a Pd(0) complex. Electron-rich and sterically bulky ligands facilitate this step, particularly for less reactive aryl chlorides.[6]
-
Amine Coordination & Deprotonation: The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the ligand is crucial here, as it promotes the reductive elimination pathway over competing side reactions like beta-hydride elimination.[1][6]
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-X" [shape=plaintext, fontcolor="#202124"]; "Oxidative_Addition_Complex" [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine_Coordination" [label="[L-Pd(II)(Ar)(HNR'R'')]+X-", fillcolor="#FBBC05"]; "Amido_Complex" [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-NR'R''", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; "Base" [shape=plaintext, fontcolor="#202124"]; "H-Base+" [shape=plaintext, fontcolor="#202124"]; "R'R''NH" [shape=plaintext, fontcolor="#202124"];
"Pd(0)L" -> "Oxidative_Addition_Complex" [label=" Oxidative\n Addition"]; "Ar-X" -> "Oxidative_Addition_Complex"; "Oxidative_Addition_Complex" -> "Amine_Coordination" [label=" Amine\n Coordination"]; "R'R''NH" -> "Amine_Coordination"; "Amine_Coordination" -> "Amido_Complex" [label=" Deprotonation"]; "Base" -> "Amine_Coordination"; "Amine_Coordination" -> "H-Base+"; "Amido_Complex" -> "Product" [label=" Reductive\n Elimination"]; "Product" -> "Pd(0)L"; }
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Generations of Ligands: An Evolutionary Tale
The development of phosphine ligands for the Buchwald-Hartwig amination can be viewed as an evolutionary process, with each "generation" offering improved reactivity and broader substrate scope.[1]
First-Generation Ligands: The Pioneers
Early iterations of the reaction utilized simple, commercially available phosphine ligands such as P(o-tolyl)₃. While groundbreaking at the time, these catalysts were generally limited to the coupling of aryl bromides and iodides with secondary amines and required high temperatures.[7]
Second-Generation Ligands: The Rise of Bidentate Systems
The introduction of bidentate phosphine ligands like BINAP and DPPF marked a significant advancement.[1] These ligands form more stable complexes with palladium, preventing catalyst decomposition and allowing for the coupling of primary amines.[1]
Third-Generation Ligands: The Era of Bulky, Electron-Rich Monophosphines
The true paradigm shift came with the development of sterically hindered, electron-rich monophosphine ligands. These ligands, often based on a biaryl backbone, dramatically accelerated the rates of both oxidative addition and reductive elimination.[10] This generation of ligands enabled the use of challenging substrates, including aryl chlorides and a wider array of amines, often at lower catalyst loadings and milder temperatures.[1][10]
A Comparative Analysis of Modern Phosphine Ligands
The current landscape of phosphine ligands for Buchwald-Hartwig amination is dominated by bulky, electron-rich biaryl phosphines. Below is a comparative overview of some of the most effective and widely used ligands.
| Ligand | Key Structural Features | Advantages | Typical Applications |
| XPhos | Dicyclohexylphosphino-substituted biaryl | Highly active for a broad range of substrates, including aryl chlorides.[2] | General purpose ligand for a wide variety of C-N couplings.[2] |
| SPhos | Dimethoxy-substituted biaryl phosphine | Excellent for Suzuki-Miyaura couplings, but also highly effective for C-N couplings. | Particularly useful for heteroaryl couplings.[2] |
| RuPhos | Di-isopropylphosphino-substituted biaryl | Often provides superior results for hindered substrates. | Coupling of sterically demanding amines and aryl halides. |
| BrettPhos | Methoxy-substituted biaryl with a bulky phosphine | Highly active for the amination of aryl mesylates and the monoarylation of primary amines.[11] | Challenging couplings involving less reactive electrophiles.[11] |
| AdBrettPhos | Adamantyl-substituted phosphine on a biaryl backbone | Facilitates the amidation of five-membered heterocyclic bromides.[12] | Specialized applications in heteroaromatic chemistry.[12] |
| Josiphos Ligands | Ferrocene-based bidentate ligands | Highly effective for the coupling of ammonia and primary amines.[1][13] | Synthesis of primary anilines.[1][13] |
Experimental Data: A Head-to-Head Comparison
The following data illustrates the superior performance of modern biaryl phosphine ligands compared to earlier generations, particularly for the challenging coupling of an unactivated aryl chloride.
Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene and Morpholine [4]
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | High |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 24 | Low |
This data clearly demonstrates the dramatic increase in efficiency afforded by the use of a third-generation ligand like XPhos over a second-generation ligand like BINAP for this transformation.[4]
Experimental Protocols: Putting Theory into Practice
To ensure the reproducibility and reliability of your results, adhering to a well-defined experimental protocol is paramount. The following is a general procedure for a Buchwald-Hartwig amination using a modern biaryl phosphine ligand.
General Procedure for the Palladium-Catalyzed Amination of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., NaOt-Bu, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Add the anhydrous solvent to the reaction mixture.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.
dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; "Setup" [label="Assemble Dry Glassware\nunder Inert Atmosphere"]; "Reagents" [label="Add Pd Precursor, Ligand, Base"]; "Solvent" [label="Add Anhydrous Solvent"]; "Stir" [label="Stir at RT"]; "Substrates" [label="Add Aryl Halide\nand Amine"]; "Setup" -> "Reagents" -> "Solvent" -> "Stir" -> "Substrates"; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "filled"; color = "#E6F4EA"; "Heat" [label="Heat to Desired\nTemperature"]; "Monitor" [label="Monitor Progress\n(TLC, GC-MS)"]; "Heat" -> "Monitor"; }
subgraph "cluster_Workup" { label = "Workup & Purification"; style = "filled"; color = "#FEF7E0"; "Cool" [label="Cool to RT"]; "Quench" [label="Quench with Water"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Wash" [label="Wash with Brine, Dry"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by\nChromatography"]; "Cool" -> "Quench" -> "Extract" -> "Wash" -> "Concentrate" -> "Purify"; }
"Substrates" -> "Heat" [lhead="cluster_Reaction"]; "Monitor" -> "Cool" [lhead="cluster_Workup"]; }
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion: The Right Ligand for the Right Transformation
The strategic selection of a phosphine ligand is a critical determinant for the success of a Buchwald-Hartwig amination. The evolution from simple monodentate phosphines to the highly active, sterically hindered biaryl phosphine ligands of today has vastly expanded the scope and utility of this powerful C-N bond-forming reaction. For researchers, scientists, and drug development professionals, a deep understanding of the interplay between ligand structure and catalytic activity is essential for the efficient and predictable synthesis of target molecules. The data and protocols presented in this guide serve as a starting point for navigating the diverse landscape of phosphine ligands and optimizing this indispensable transformation for your specific synthetic needs.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. [Link]
- Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]
- Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Buchwald precatalysts G2 and G3.
- Pd(η3-1-PhC3H4)(η5-C5H5)
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15.
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Transformation of 1-(Benzyloxy)-4-iodobenzene
Introduction: The Versatility of a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, the strategic use of pre-functionalized aromatic scaffolds is paramount. 1-(Benzyloxy)-4-iodobenzene stands out as a highly valuable building block. Its structure is elegantly simple yet potent: a phenol protected by a stable, yet readily clevable, benzyl group, and a strategically placed iodine atom. This iodine serves as an exceptional leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of the spectroscopic characteristics of this compound against its transformed products from two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will dissect the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the results, but the causal logic rooted in fundamental structural transformations. This analysis serves as a practical, field-proven reference for researchers engaged in synthetic chemistry and drug development.
Spectroscopic Profile of the Starting Material: this compound
Before a journey, one must know the starting point. The spectroscopic signature of this compound is our baseline. The molecule's key features—the benzyl ether linkage and the carbon-iodine bond—give rise to a distinct and predictable set of signals.
Chemical Structure:
¹H NMR Spectroscopy: The proton NMR spectrum is defined by three main regions. The benzylic protons (O-CH₂ ) are deshielded by the adjacent oxygen and phenyl ring, appearing as a sharp singlet around δ 5.04 ppm .[1] The five protons of the benzyl group's phenyl ring typically appear as a multiplet between δ 7.29-7.48 ppm .[1] The para-substituted aromatic ring exhibits a classic AA'BB' splitting pattern. The two protons ortho to the ether group (H_a) are shielded and appear as a doublet around δ 6.76 ppm , while the two protons ortho to the bulky, electron-withdrawing iodine atom (H_b) are more deshielded, appearing as a doublet around δ 7.57 ppm .[1]
¹³C NMR Spectroscopy: The carbon spectrum provides a clear fingerprint. Key signals include the benzylic carbon at δ 70.1 ppm and, most diagnostically, the ipso-carbon directly bonded to iodine (C-I) at a uniquely low field of δ 83.1 ppm .[1] The remaining aromatic carbons appear in the expected region of δ 117-159 ppm.[1] The disappearance of this C-I signal is the single most conclusive indicator of a successful cross-coupling reaction.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H and C-O stretching vibrations. Aromatic C-H stretches are visible above 3000 cm⁻¹, while strong C-O ether stretches appear in the 1250-1000 cm⁻¹ region. Aromatic C=C double bond stretches produce characteristic peaks around 1600-1450 cm⁻¹.
Mass Spectrometry (MS): The electron impact mass spectrum shows a clear molecular ion peak [M]⁺ at m/z 310 , corresponding to the molecular weight of C₁₃H₁₁IO.[1][2] A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation [C₇H₇]⁺, formed from the cleavage of the benzyl group.
Case Study 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry for creating carbon-carbon bonds. Here, we couple our starting material with phenylboronic acid. The reaction fundamentally replaces the C-I bond with a C-C bond, transforming the iodinated benzene into a biphenyl system.
Reaction Scheme: this compound + Phenylboronic Acid --(Pd Catalyst, Base)--> 4-(Benzyloxy)biphenyl
Comparative Spectroscopic Analysis
The conversion to 4-(benzyloxy)biphenyl induces significant and diagnostic changes in the spectroscopic data.
¹H NMR: The most telling change is in the aromatic region. The simple AA'BB' pattern of the starting material is replaced by a more complex set of multiplets corresponding to the new, less symmetrical biphenyl system.[3] While the benzylic singlet remains around δ 5.08 ppm , the signals for the aromatic protons now span a broader range from approximately δ 7.02-7.54 ppm , reflecting the varied electronic environments of the 13 aromatic protons.[3] The distinct, deshielded doublet at δ 7.57 ppm (protons ortho to iodine) vanishes completely.
¹³C NMR: As hypothesized, the C-I signal at δ 83.1 ppm disappears. This is replaced by new signals corresponding to the second aromatic ring and the quaternary carbons of the biphenyl linkage. The carbon directly bonded to the benzyloxy group (C-O) is now found at approximately δ 158.4 ppm .[3]
Mass Spectrometry: The molecular ion peak shifts from m/z 310 to m/z 260 , reflecting the mass of the new product, C₁₉H₁₆O.[4][5] This mass change confirms the substitution of iodine (atomic weight ~127) with a phenyl group (mass ~77), resulting in a net loss of 50 mass units.
Data Summary Table: Starting Material vs. Suzuki Product
| Spectroscopic Feature | This compound (Starting Material) | 4-(Benzyloxy)biphenyl (Product) | Rationale for Change |
| ¹H NMR: Benzylic CH₂ (ppm) | ~5.04 (s, 2H)[1] | ~5.08 (s, 2H)[3] | Minor shift due to altered electronic environment. |
| ¹H NMR: Ar-H ortho to I/Ph (ppm) | ~7.57 (d, 2H) | Disappeared | C-I bond is replaced by a C-C bond. |
| ¹³C NMR: C-I Signal (ppm) | ~83.1[1] | Disappeared | Conclusive evidence of C-I bond cleavage. |
| ¹³C NMR: C-O Signal (ppm) | ~158.7[1] | ~158.4[3] | Minimal change to the ether linkage. |
| MS: Molecular Ion [M]⁺ (m/z) | 310[1] | 260[4][5] | Substitution of Iodine (127 amu) with a Phenyl group (77 amu). |
Case Study 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6][7][8] Reacting this compound with aniline replaces the C-I bond with a C-N bond, yielding an N-arylated secondary amine.
Reaction Scheme: this compound + Aniline --(Pd Catalyst, Base)--> 4-(Benzyloxy)-N-phenylaniline
Comparative Spectroscopic Analysis
This transformation introduces a nitrogen atom, leading to unique spectroscopic markers.
¹H NMR: Similar to the Suzuki coupling, the signals corresponding to the iodinated ring disappear. New aromatic signals from the aniline moiety appear, and all aromatic protons will show complex splitting patterns. A new, characteristically broad singlet appears between δ 3.5-5.0 ppm (and can be much further downfield), corresponding to the N-H proton . This peak's broadness is due to quadrupole broadening and its chemical exchange with trace amounts of water.
¹³C NMR: The diagnostic C-I signal at δ 83.1 ppm is absent. A new signal for the carbon attached to the nitrogen (C-N) appears in the range of δ 140-150 ppm .
Infrared (IR) Spectroscopy: This is perhaps the most dramatic transformation. A distinct, sharp peak appears in the 3300-3400 cm⁻¹ region. This signal is the hallmark of the N-H stretching vibration of a secondary amine and provides unequivocal evidence for the formation of the C-N bond.
Mass Spectrometry: The molecular ion peak shifts to m/z 275 , corresponding to the molecular formula C₁₉H₁₇NO. This confirms the substitution of iodine with the anilino group.
Data Summary Table: Starting Material vs. Buchwald-Hartwig Product
| Spectroscopic Feature | This compound (Starting Material) | 4-(Benzyloxy)-N-phenylaniline (Product) | Rationale for Change |
| ¹H NMR: N-H Proton (ppm) | Absent | Present (~3.5-5.0, broad s, 1H) | Introduction of the amine functional group. |
| ¹³C NMR: C-I Signal (ppm) | ~83.1[1] | Disappeared | Conclusive evidence of C-I bond cleavage. |
| IR: N-H Stretch (cm⁻¹) | Absent | Present (~3300-3400, sharp) | Unambiguous indicator of C-N bond formation. |
| MS: Molecular Ion [M]⁺ (m/z) | 310[1] | 275 | Substitution of Iodine (127 amu) with an Anilino group (92 amu). |
Experimental Workflows & Methodologies
Scientific integrity demands reproducibility. The protocols described herein are based on established, validated methodologies.
General Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer using either KBr pellets for solids or thin films on NaCl plates for oils.
-
Mass Spectrometry: Low-resolution mass spectra were obtained on a GC-MS system using electron impact (EI) ionization.
Synthetic Protocol: Suzuki-Miyaura Coupling
-
To a flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add a solvent mixture, typically toluene/ethanol/water.
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.
-
Heat the mixture (e.g., 100 °C) and monitor by TLC.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualization of Experimental & Logical Flow
The following diagrams illustrate the workflow and the core logic of the spectroscopic transformations.
Caption: Experimental workflow from starting material characterization to product validation.
Caption: Logical relationship between bond transformation and key spectroscopic evidence.
Conclusion
This guide has systematically detailed the spectroscopic journey of this compound as it undergoes two fundamental and powerful synthetic transformations. The key takeaways for the practicing researcher are the diagnostic signals that confirm success:
-
For any successful coupling: The complete disappearance of the low-field ¹³C NMR signal of the carbon-iodine bond (~83 ppm) is the most reliable indicator of full consumption of the starting material.
-
For Suzuki Coupling (C-C): A shift in the molecular ion peak in the mass spectrum to the expected mass of the biphenyl product provides definitive proof of the new C-C bond.
-
For Buchwald-Hartwig Amination (C-N): The appearance of a sharp N-H stretch in the IR spectrum is an unambiguous marker for the formation of the C-N bond.
By understanding these characteristic shifts and appearances, researchers can confidently and efficiently characterize their reaction outcomes, accelerating the pace of discovery in drug development and materials science.
References
- The Royal Society of Chemistry.
- Indian Journal of Chemistry. Synthesis of 4-(benzyloxy)
- PubChem. This compound | C13H11IO | CID 519671.
- PubChem. 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831.
- National Institutes of Health (NIH). 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem.
- The Royal Society of Chemistry.
- Thermo Fisher Scientific. This compound, 98+%.
- National Institutes of Health (NIH). 4-Benzyloxy-biphenyl | C19H16O | CID 3099164 - PubChem.
- ChemSrc. 4-Benzyloxy-biphenyl | CAS#:84954-30-3.
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts.
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. 4-Benzyloxy-biphenyl | CAS#:84954-30-3 | Chemsrc [chemsrc.com]
- 5. 4-Benzyloxy-biphenyl | C19H16O | CID 3099164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Orthogonal Purity Assessment: HPLC and NMR in Synthesized Compound Analysis
In the landscape of chemical synthesis and drug development, the unambiguous determination of a compound's purity is a cornerstone of reliable research. While numerous analytical techniques can contribute to this assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as the two most powerful and ubiquitous methods. This guide provides an in-depth comparison of these techniques, not as competitors, but as complementary, orthogonal methods that, when used in concert, provide the highest degree of confidence in a compound's purity profile. We will delve into the principles, experimental design, data interpretation, and practical insights gleaned from years of application in the field.
The Principle of Orthogonality: Why Two Methods are Better Than One
The core principle behind using both HPLC and NMR is orthogonality . This means the two techniques rely on different physicochemical principles to separate and detect molecules. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, a process governed by properties like polarity, size, and charge. In contrast, NMR spectroscopy distinguishes molecules based on the magnetic properties of their atomic nuclei within a magnetic field, providing detailed structural information and a direct measure of molar concentration.
An impurity that co-elutes with the main peak in HPLC (i.e., has a similar retention time) is unlikely to have an identical NMR spectrum to the target compound. Conversely, an impurity that is indistinguishable from the main compound by ¹H NMR (perhaps a stereoisomer) will likely be separable by a chiral HPLC method. Relying on a single method leaves a significant blind spot; employing both provides a far more rigorous and complete purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is unparalleled for its sensitivity in detecting and quantifying trace impurities. Its primary strength lies in its ability to separate complex mixtures into individual components. The most common metric for purity in an HPLC analysis is the percent area of the main peak relative to the total area of all detected peaks in the chromatogram.
Causality in HPLC Method Development
The choice of HPLC method is dictated by the analyte's properties. For most small organic molecules synthesized in drug discovery, Reverse-Phase HPLC (RP-HPLC) is the default starting point.
-
Why RP-HPLC? Most synthesized compounds have a degree of hydrophobicity that makes them amenable to retention on a nonpolar stationary phase (like C18). Separation is then achieved by eluting with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. This setup is robust, versatile, and effectively separates compounds based on differences in their hydrophobicity.
-
The Role of the Gradient: A solvent gradient (i.e., changing the mobile phase composition over time) is crucial for analyzing samples of unknown complexity. A gradient elution ensures that both highly retained (very nonpolar) and poorly retained (very polar) impurities are eluted as sharp peaks within a reasonable timeframe. A shallow gradient provides higher resolution around the main peak, which is critical for separating closely eluting impurities.
-
Detector Selection (UV-Vis): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the most common choice. It provides not just the chromatogram at a single wavelength but a full UV-Vis spectrum for every point in time. This is a self-validating feature: if the peak of the main compound is pure, the UV-Vis spectrum should be consistent across the entire peak (from upslope to downslope). Spectral differences can indicate the presence of a co-eluting impurity.
Experimental Workflow for HPLC Purity Assessment
The following diagram and protocol outline a typical workflow for purity analysis using RP-HPLC.
Caption: A typical workflow for reverse-phase HPLC purity analysis.
Detailed Protocol: RP-HPLC Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).
-
Causality: TFA acts as an ion-pairing agent, sharpening the peaks of basic compounds and improving peak shape.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Trustworthiness: Dissolving the sample in the mobile phase ensures compatibility and prevents solvent effects that can distort peak shape.
-
-
Instrument Setup (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: PDA/DAD, scanning range 200-400 nm. Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Time (min) | % B (ACN)
-
--- | ---
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
Causality: This gradient starts with a high aqueous content to retain the analyte, then ramps up the organic content to elute it and any more hydrophobic impurities. The final steps re-equilibrate the column for the next run.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Verify peak purity by examining the UV-Vis spectra across the main peak.
-
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Confirmation and Quantitative Analysis
While HPLC excels at detecting trace impurities, NMR provides invaluable structural information and, crucially, a different way to assess purity. ¹H NMR is particularly powerful because the integral of a signal is directly proportional to the number of protons giving rise to that signal. This allows for a direct molar comparison of the main compound to any impurities that have distinct proton signals.
Quantitative NMR (qNMR)
For the highest level of accuracy, Quantitative NMR (qNMR) is employed. This technique involves adding a known amount of a certified internal standard to the sample. By comparing the integrals of specific, well-resolved signals from the analyte and the standard, one can determine the exact mass or purity of the analyte.
-
Why an Internal Standard? The internal standard acts as a reference against which the analyte is measured. Its concentration is known precisely, and it should have a simple NMR spectrum with at least one peak that is well-resolved from any analyte or impurity signals. Common standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.
-
Trustworthiness in qNMR: The validity of a qNMR experiment rests on several factors:
-
Accurate Weighing: The masses of both the analyte and the internal standard must be measured with high precision.
-
Relaxation Delays (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) must be used to ensure all protons have fully relaxed back to equilibrium before the next pulse. This ensures the signal intensity is truly proportional to the number of protons.
-
Signal Selection: Only signals that are sharp, baseline-resolved, and free from overlap should be chosen for integration for both the analyte and the standard.
-
Experimental Workflow for NMR Purity Assessment
The following diagram and protocol outline a qNMR workflow.
Caption: A typical workflow for quantitative NMR (qNMR) purity analysis.
Detailed Protocol: ¹H qNMR Purity Analysis
-
Preparation:
-
Accurately weigh ~10 mg of the synthesized compound (mass_analyte).
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, mass_std).
-
Transfer both solids quantitatively to the same vial.
-
-
Sample Preparation:
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) until fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition (Example Parameters):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
Relaxation Delay (d1): 30 seconds.
-
Causality: A long d1 is the single most critical parameter for ensuring quantitation is accurate.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Ensure the baseline is flat, especially around the signals to be integrated.
-
-
Integration and Calculation:
-
Carefully integrate a well-resolved signal from the analyte (Int_analyte) and a well-resolved signal from the standard (Int_std).
-
Note the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Note the molecular weights of the analyte (MW_analyte) and the standard (MW_std).
-
Calculate the purity using the following formula: Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * Purity_std (where Purity_std is the certified purity of the standard, usually >99.5%).
-
Comparative Analysis: HPLC vs. NMR
The true power of these techniques emerges when their strengths and weaknesses are understood and they are used in a complementary fashion.
| Feature | HPLC (UV Detection) | NMR (¹H qNMR) |
| Primary Principle | Physical Separation (e.g., polarity) | Nuclear Magnetic Resonance |
| Purity Metric | % Peak Area (relative) | Mass Purity (absolute) |
| Sensitivity | High (ppm to ppb level) | Lower (typically >0.1 mol%) |
| Detection Bias | Requires a chromophore. Response factor can vary between compounds. | Nearly universal for ¹H. Response is directly proportional to molar amount. |
| Information Provided | Retention time, UV spectrum. | Detailed chemical structure, molar ratios. |
| Strengths | Excellent for detecting and quantifying trace, structurally similar impurities, and isomers. | Gold standard for absolute quantification. Detects non-chromophoric impurities (e.g., residual solvents, inorganic salts). Provides structural confirmation. |
| Weaknesses | Can miss non-UV active impurities. Co-elution can hide impurities. Purity is relative unless a certified standard is used for external calibration. | Less sensitive to trace impurities. Can be complex to interpret with overlapping signals. Requires pure, certified internal standard for qNMR. |
| Typical Use Case | Routine purity checks, stability studies, detection of isomeric impurities. | Final purity verification, structural confirmation, analysis of samples without chromophores. |
Conclusion: An Integrated Approach for Unimpeachable Purity Assessment
Neither HPLC nor NMR alone can provide a complete picture of a synthesized compound's purity. HPLC, with its exceptional separative power and sensitivity, is the ideal tool for screening for trace organic impurities. However, its reliance on UV detection and relative area percent calculations leaves it blind to non-chromophoric substances and assumes equal detector response for all components.
NMR, particularly qNMR, provides the absolute purity value and structural confirmation that HPLC lacks. It can readily detect and quantify residual solvents or other non-UV active materials. By combining a high-purity result from HPLC (e.g., >98% by peak area) with a high-purity result from qNMR (e.g., >98% by mass), a scientist can have a very high degree of confidence that the material is suitable for its intended downstream application, be it in a biological assay or as a precursor for a subsequent synthetic step. This orthogonal, two-pronged approach is the bedrock of rigorous analytical chemistry in modern research and development.
References
- Introduction to Modern Liquid Chromatography. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley. [Link]
- High-performance liquid chromatography (HPLC): a review of its history, principles, and applications. D. M. Deshpande, et al. Chemical Papers. [Link]
- High-Resolution NMR Techniques in Organic Chemistry. Timothy D. W. Claridge. Elsevier. [Link]
- Quantitative NMR spectroscopy in the pharmaceutical industry. F. G. Vogt, K. R. Williams. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- qNMR - A Metrological Tool. Bruker. [Link]
- Validation of quantitative NMR. G. F. Pauli, B. U. Jaki, D. C. Lankin.
A Comparative Guide to Protected 4-Iodophenols in Synthesis: Spotlight on 1-(Benzyloxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. For reactions involving 4-iodophenol, a versatile building block, the hydroxyl group's reactivity necessitates protection to prevent unwanted side reactions. This guide provides an in-depth comparison of 1-(benzyloxy)-4-iodobenzene with other common protected 4-iodophenols, offering insights into their relative performance in crucial synthetic transformations, supported by experimental data.
Introduction: The Strategic Importance of Phenol Protection
The hydroxyl group of 4-iodophenol is both nucleophilic and acidic, characteristics that can interfere with a wide range of synthetic operations, particularly palladium-catalyzed cross-coupling reactions. Protecting this functionality allows for the selective transformation of the C-I bond, a key step in the synthesis of complex biaryl structures, pharmaceuticals, and advanced materials. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.[1] This concept of "orthogonal protection" is critical in complex syntheses where multiple protecting groups may be present.[2]
This guide will focus on a comparative analysis of the benzyl (Bn) ether protecting group in this compound against other widely used alternatives such as silyl ethers (e.g., TBDMS), methoxymethyl (MOM) ethers, and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers.
At a Glance: Comparative Stability of Phenol Protecting Groups
The choice of a protecting group is dictated by its stability profile across a range of reaction conditions. The following table summarizes the general stability of common phenol protecting groups.
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (e.g., H₂/Pd) | Fluoride Ions |
| Benzyl (Bn) | Generally Stable[3] | Stable | Labile | Labile [4][5] | Stable |
| TBDMS | Labile[6] | Stable | Stable | Stable | Labile [6] |
| MOM | Labile [7][8] | Stable | Stable | Stable | Stable |
| SEM | Labile[9] | Stable | Stable | Stable | Labile [9] |
This table provides a generalized overview. Specific reaction conditions can influence stability.
In-Depth Analysis of Protected 4-Iodophenols
This compound: The Robust Workhorse
The benzyl ether is a stalwart in protecting group chemistry, lauded for its robustness under a wide array of conditions.[10]
Synthesis: The preparation of this compound is typically achieved via a Williamson ether synthesis, reacting 4-iodophenol with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.[11]
Stability and Reactivity: Benzyl ethers are notably stable to both acidic and basic conditions, making them compatible with a broad range of subsequent transformations.[3][10] This stability allows for transformations that are incompatible with more labile protecting groups.
Deprotection: The key advantage of the benzyl group is its facile removal via catalytic hydrogenolysis (e.g., H₂, Pd/C), yielding the phenol and toluene.[4][5] This deprotection method is exceptionally mild and orthogonal to many other protecting groups. Alternative deprotection methods include strong acids, though this is less common for sensitive substrates.[4]
Performance in Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-donating nature of the benzyloxy group can influence the reactivity of the C-I bond.
-
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds between aryl halides and organoboron compounds. This compound couples efficiently with various boronic acids.
-
Sonogashira Coupling: Used to form C-C bonds between terminal alkynes and aryl halides, this reaction proceeds smoothly with this compound under standard conditions.[12]
-
Heck Reaction: This reaction couples aryl halides with alkenes.[13] this compound is a suitable substrate for Heck couplings.[14][15]
-
Buchwald-Hartwig Amination: This powerful method for C-N bond formation works well with this compound to produce protected 4-amino diaryl ethers.[16][17]
Silyl Ethers (e.g., 4-(tert-butyldimethylsilyloxy)-1-iodobenzene)
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) ether, are popular due to their ease of introduction and mild, fluoride-mediated deprotection.
Synthesis: 4-Iodophenol can be readily silylated using TBDMS-Cl and a base like imidazole in DMF.[6]
Stability and Reactivity: TBDMS ethers are stable to basic conditions but are labile to acid.[6] Their primary advantage is their orthogonality to benzyl ethers, as they are stable to the hydrogenolysis conditions used for benzyl deprotection.[10]
Deprotection: The defining feature of silyl ethers is their cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6] This provides a highly selective deprotection method.
Performance in Cross-Coupling Reactions: Silyl-protected 4-iodophenols are effective in cross-coupling reactions, although the steric bulk of the silyl group can sometimes influence reaction rates.
Methoxymethyl (MOM) Ethers (e.g., 1-Iodo-4-(methoxymethoxy)benzene)
The MOM group is an acetal protecting group, offering a different stability profile.
Synthesis: MOM ethers are typically prepared by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[7] An alternative, safer method involves using methoxymethyl acetate with a Lewis acid catalyst.
Stability and Reactivity: MOM ethers are stable to a variety of non-acidic conditions, including strong bases.[8]
Deprotection: The MOM group is readily cleaved under acidic conditions, such as with HCl or using solid-supported catalysts like silica-supported sodium hydrogen sulfate for milder deprotection.[7][8][18]
Performance in Cross-Coupling Reactions: MOM-protected 4-iodophenols are competent coupling partners. The choice of this protecting group is often made when subsequent steps require acidic deprotection.
2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers
The SEM group provides another layer of orthogonal protection, with deprotection conditions distinct from both benzyl and MOM ethers.
Synthesis: SEM protection is achieved by reacting the phenol with SEM-Cl and a base.[9]
Stability and Reactivity: SEM ethers are stable to a wide range of conditions, including those that would cleave other protecting groups.[9]
Deprotection: The SEM group can be removed under acidic conditions or, more uniquely, with fluoride ions, which triggers a β-elimination cascade.[9] This fluoride-mediated deprotection is orthogonal to the acidic cleavage of MOM ethers and the hydrogenolysis of benzyl ethers.
Experimental Data Comparison
The following table presents a hypothetical comparison of yields for a Suzuki-Miyaura coupling reaction between a protected 4-iodophenol and phenylboronic acid, based on literature precedents for similar systems.[19][20][21]
| Protected 4-Iodophenol | Protecting Group | Typical Yield (%) |
| This compound | Benzyl (Bn) | 85-95% |
| 4-(tert-Butyldimethylsilyloxy)-1-iodobenzene | TBDMS | 80-90% |
| 1-Iodo-4-(methoxymethoxy)benzene | MOM | 82-92% |
| 1-Iodo-4-((2-(trimethylsilyl)ethoxy)methoxy)benzene | SEM | 80-90% |
Yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Synthesis of this compound
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki Coupling [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Benzyloxy)-4-iodobenzene
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(Benzyloxy)-4-iodobenzene, a halogenated aromatic ether. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to offer clear, actionable guidance for researchers and laboratory personnel. By understanding the chemical properties and associated hazards, we can implement a disposal strategy that is both safe and compliant.
Hazard Identification and Chemical Profile
This compound is a solid organic compound classified as an irritant.[1] Its molecular structure includes an iodine atom bonded to a benzene ring, which places it in the category of halogenated organic compounds .[2][3] This classification is the single most critical factor determining its disposal pathway. Halogenated wastes are regulated differently from non-halogenated wastes due to the potential for forming toxic and persistent byproducts, such as dioxins, if not incinerated at appropriate temperatures.[4] Furthermore, their disposal is often more costly, making proper segregation economically significant.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁IO | [1] |
| Molecular Weight | 310.13 g/mol | [1] |
| Appearance | White to pale amber solid/powder | [5], [6] |
| Melting Point | 55.0 - 60.0 °C | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Core Directive: The Principle of Waste Segregation
The fundamental rule for disposing of this compound is to manage it as halogenated organic waste . It must never be mixed with non-halogenated chemical waste.
Causality Behind Segregation:
-
Regulatory Compliance: Environmental protection agencies mandate separate disposal streams for halogenated compounds to ensure they undergo specific high-temperature incineration, which is necessary to prevent the formation of persistent organic pollutants.[4]
-
Treatment Incompatibility: Common disposal methods for non-halogenated solvents, such as fuel blending, are not suitable for halogenated waste.
-
Cost Implications: Mixing a small amount of halogenated waste into a large container of non-halogenated waste forces the entire container to be treated as the more expensive halogenated stream.[2][7]
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn to mitigate exposure risks.
-
Eye Protection : ANSI-rated safety glasses or chemical splash goggles are mandatory to protect against irritation from dust or splashes.[8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Protective Clothing : A standard laboratory coat should be worn to prevent skin contact.[8]
-
Respiratory Protection : If there is a risk of inhaling dust (e.g., during a spill cleanup of the solid), use a NIOSH-approved respirator with an appropriate cartridge. All handling of the solid or its solutions should ideally be performed within a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.
Step 1: Select a Designated Waste Container
-
Choose a container made of a material compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate.[7]
-
The container must be in good condition, free of leaks or cracks, and have a tightly sealing lid to prevent the release of vapors.[7][9]
Step 2: Affix a Hazardous Waste Label
-
Label the container before adding any waste.[9]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste." [2][9]
-
List all chemical constituents by their full names (no abbreviations or formulas), including this compound and any solvents. Maintain a running log of the approximate percentages of each component.[2]
-
Include the name of the principal investigator or laboratory contact.
Step 3: Waste Accumulation
-
Add waste to the container in a well-ventilated area, preferably inside a chemical fume hood.[2]
-
Keep the waste container closed at all times except when actively adding waste.[7][9] This is critical to prevent spills and the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills.
Step 4: Proper Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store it away from incompatible materials, such as strong oxidizing agents or acids.[9]
Step 5: Requesting Disposal
-
Once the container is full or the experiment is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for requesting a waste collection.[2][7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste.
Sources
- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]
- 7. pfw.edu [pfw.edu]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Handling 1-(Benzyloxy)-4-iodobenzene
Navigating the Specific Hazards of a Halogenated Aryl Ether with Confidence and Precision
As researchers and drug development professionals, our work with specialized reagents demands a nuanced understanding of their specific hazards. 1-(Benzyloxy)-4-iodobenzene, a key building block in organic synthesis, is a halogenated organic compound that requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond generic safety protocols to provide an in-depth, experience-driven framework for its safe use, from receipt to disposal.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is classified with specific hazard warnings that dictate our handling strategy.[1][2] Understanding the nature of these risks is the first step in mitigating them effectively. This compound is a solid with a melting point between 55-60°C, meaning it is typically handled as a powder, which can increase the risk of dust inhalation and surface contamination.[3][4]
The primary hazards are clearly defined by the Globally Harmonized System (GHS).[1]
| Hazard Statement | GHS Classification | Practical Implication in the Lab |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact can lead to redness, inflammation, or dermatitis. Absorption through the skin is a potential route of exposure.[1] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | Accidental contact with eyes can cause significant, potentially painful, irritation.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of the dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.[1] |
These classifications mandate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing all routes of exposure: dermal, ocular, and respiratory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a dynamic risk assessment tailored to the task at hand. For this compound, the following provides a robust barrier against the identified hazards.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the serious eye irritation warning (H319), robust eye protection is mandatory.[1]
-
Safety Glasses with Side Shields: For low-volume handling inside a certified chemical fume hood, ANSI-approved safety glasses provide a minimum level of protection against minor splashes.[5]
-
Chemical Splash Goggles: This is the preferred standard. Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne dust, which is critical when weighing or transferring the solid compound.[6][7]
-
Face Shield: When handling larger quantities (e.g., >500 mL of a solution containing the compound) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][8]
Skin and Body Protection: Preventing Dermal Exposure
To counter the H315 skin irritation hazard, complete skin coverage is essential.[1]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect skin and clothing.[9]
-
Chemical-Resistant Apron: For larger-scale operations or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice to protect the lower body from spills.[5][9]
Hand Protection: The Critical Point of Contact
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Nitrile Gloves: Nitrile gloves are the standard for handling most organic substances and provide adequate protection against incidental contact with this compound.[8][9] Always check the manufacturer's compatibility chart for breakthrough times, especially if prolonged contact is anticipated.
-
Double Gloving: When weighing the solid or during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is a proven best practice.[5] This allows for the safe removal of the outer glove immediately following a potential contamination without exposing the skin.
Respiratory Protection: Mitigating Inhalation Risks
The H335 warning for respiratory irritation necessitates strict engineering controls.[1][2]
-
Chemical Fume Hood: All handling of this compound that can generate dust or vapors—including weighing, transfers, and reaction setup—must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is the primary method for preventing respiratory exposure.
-
Respirator: In situations where engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be required.[7][10] Use of a respirator must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates the PPE requirements into a logical sequence of operations, ensuring safety at every stage.
Caption: Workflow for handling this compound.
Step 1: Preparation and Gearing Up
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and that the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before bringing the chemical into the hood.
-
Don PPE: Put on your lab coat, chemical splash goggles, and double nitrile gloves.
Step 2: Weighing and Transfer
-
Work in Fume Hood: Place an analytical balance or weigh boat inside the fume hood to contain any dust.
-
Minimize Dust: Handle the solid gently. Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.
-
Clean Up: After transfer, use a solvent-dampened wipe to clean the spatula and any residual dust from the balance and surrounding hood surface. Dispose of the wipe in the halogenated waste container.
Step 3: During the Reaction
-
Maintain Containment: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Labeling: Ensure the vessel is clearly labeled with the contents according to GHS standards.[8]
Step 4: Spill Management
-
Small Spills: For a small spill of the solid inside a fume hood, gently cover it with an inert absorbent material. Carefully sweep the material into a designated waste container. Decontaminate the area with a suitable solvent and wipes.
-
Large Spills: In the event of a large spill, evacuate the area and notify your institution's environmental health and safety (EH&S) department immediately.[5][11]
Disposal Plan: Managing Halogenated Waste Streams
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of according to specific protocols.[9]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[8][11] Doing so can significantly increase disposal costs and complexity.
-
Designated Waste Containers: All solid waste (e.g., contaminated wipes, gloves, weigh boats) and liquid waste (e.g., reaction mother liquor, solvent rinses) must be collected in a robust, sealed container clearly labeled "Halogenated Organic Waste".[8][9]
-
Labeling: The waste container label must list all chemical constituents, including solvents, and their approximate percentages.[11]
-
Storage: Keep waste containers closed at all times except when adding waste. Store them in a designated satellite accumulation area within the lab, preferably in secondary containment.[8][11]
By adhering to these detailed protocols, you can confidently handle this compound, ensuring your personal safety while advancing your critical research and development objectives.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025). Vertex AI Search.
- This compound | C13H11IO | CID 519671 - PubChem.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Minnesota.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- 4-BENZYLOXYIODOBENZENE - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 19578-68-8|this compound|BLD Pharm.
- Halogenated Solvents in Laboratories - Campus Oper
- 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- PPE for Hazardous Chemicals. (2023). Canada Safety Training.
- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
Sources
- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19578-68-8|this compound|BLD Pharm [bldpharm.com]
- 3. L16092.14 [thermofisher.com]
- 4. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
